Product packaging for Darusentan, (R)-(Cat. No.:CAS No. 221176-51-8)

Darusentan, (R)-

Cat. No.: B15186838
CAS No.: 221176-51-8
M. Wt: 410.4 g/mol
InChI Key: FEJVSJIALLTFRP-IBGZPJMESA-N
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Description

Darusentan, (R)- is a useful research compound. Its molecular formula is C22H22N2O6 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Darusentan, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Darusentan, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2O6 B15186838 Darusentan, (R)- CAS No. 221176-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

221176-51-8

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

(2R)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1

InChI Key

FEJVSJIALLTFRP-IBGZPJMESA-N

Isomeric SMILES

COC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Stereoselective Inactivity of (R)-Darusentan at the Endothelin-A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism behind the inactivity of (R)-Darusentan at the endothelin-A (ETA) receptor. By examining its stereochemistry in contrast to its active (S)-enantiomer, this document provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways that govern this crucial pharmacological distinction.

Executive Summary

Darusentan is a selective ETA receptor antagonist, with its therapeutic effects attributed exclusively to the (S)-enantiomer. The (R)-enantiomer of darusentan is pharmacologically inactive due to its inability to bind to the ETA receptor. This stereoselective binding is a critical determinant of the compound's activity, highlighting the precise three-dimensional structural requirements for ligand-receptor interaction. This guide will dissect the available data to elucidate the core reasons for this inactivity.

Stereochemistry and Receptor Binding Affinity

The fundamental basis for the inactivity of (R)-Darusentan at the ETA receptor lies in its stereochemistry. The spatial arrangement of substituents around the chiral center in the (R)-enantiomer precludes effective binding to the receptor's active site. In stark contrast, the (S)-enantiomer, also known as darusentan, exhibits high-affinity binding, enabling it to act as a potent antagonist.

A study by Liang et al. explicitly demonstrated this stereoselectivity, stating that "(R)-Darusentan exhibited no binding activity" in radiolabeled endothelin binding competition assays using rat aortic vascular smooth muscle cell (RAVSM) membranes, which are rich in ETA receptors.[1] The same study confirmed that the (S)-enantiomer competed for this binding with a low nanomolar inhibition constant (Ki).[1]

Data Presentation: Quantitative Binding Affinity Data

The following table summarizes the binding affinities of the darusentan enantiomers for the endothelin-A receptor, highlighting the stark difference in their interaction.

CompoundReceptorCell Line/TissueKi (nM)Reference
(S)-DarusentanETARat Aortic Vascular Smooth Muscle (RAVSM) membranes13[2]
(S)-DarusentanETARecombinant1.4[2]
(R)-DarusentanETARat Aortic Vascular Smooth Muscle (RAVSM) membranesNo binding activity[2]

Endothelin-A Receptor Signaling Pathway

The ETA receptor is a G-protein coupled receptor (GPCR) predominantly located on vascular smooth muscle cells.[3] Its activation by endothelin-1 (ET-1) initiates a signaling cascade that leads to vasoconstriction.[4] Understanding this pathway is crucial to appreciating how an antagonist like (S)-Darusentan exerts its effects, and why the non-binding (R)-Darusentan fails to do so.

Upon ET-1 binding, the ETA receptor couples to Gq/11 proteins, which in turn activate phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] The elevated cytosolic Ca2+, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction.

Below is a diagram illustrating the ETA receptor signaling pathway.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Gq_G11 Gq/11 ETA_Receptor->Gq_G11 activates PLC PLC Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC PKC DAG->PKC activates Ca2 Ca²⁺ SR->Ca2 releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: ETA receptor signaling cascade leading to vasoconstriction.

Experimental Protocols

The determination of binding affinity for the darusentan enantiomers is typically performed using a competitive radioligand binding assay. The following protocol is a representative methodology based on standard practices for ETA receptor binding studies.

Protocol: Competitive Radioligand Binding Assay for ETA Receptor

1. Materials and Reagents:

  • Receptor Source: Membrane preparations from cells expressing the ETA receptor, such as rat aortic vascular smooth muscle cells (RAVSMs) or Chinese Hamster Ovary (CHO) cells stably transfected with the human ETA receptor.

  • Radioligand: A high-affinity radiolabeled ETA receptor ligand, typically [125I]-Endothelin-1.

  • Competitors: (R)-Darusentan and (S)-Darusentan at various concentrations.

  • Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Incubation Setup: The assay is performed in microtiter plates. To each well, add in the following order:

    • Assay buffer.

    • A fixed concentration of the radioligand ([125I]-ET-1).

    • Varying concentrations of the unlabeled competitor ((S)-Darusentan or (R)-Darusentan). For determining non-specific binding, a high concentration of an unlabeled ET-1 is used. For total binding, only the radioligand and buffer are added.

    • The receptor membrane preparation is added to initiate the binding reaction.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for this experimental protocol.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Competitors) Start->Prepare_Reagents Incubation Incubate Components (Receptor + Radioligand + Competitor) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Measurement Measure Radioactivity (Scintillation Counting) Washing->Measurement Data_Analysis Data Analysis (Calculate IC50 and Ki) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a competitive radioligand binding assay.

Mechanism of Inactivity: A Logical Framework

The inactivity of (R)-Darusentan at the ETA receptor is a direct consequence of its molecular geometry. The three-dimensional shape of a drug molecule is paramount for its interaction with the binding pocket of its target receptor. For darusentan, the specific orientation of the phenyl, methoxy, and pyrimidine groups, dictated by the chiral center, determines whether it can fit into the ETA receptor's binding site.

The following diagram illustrates the logical relationship between stereochemistry, receptor binding, and pharmacological activity for the darusentan enantiomers.

Stereoselectivity_Logic cluster_S (S)-Darusentan cluster_R (R)-Darusentan S_Stereochem Correct 3D Conformation S_Binding High-Affinity Binding to ETA Receptor S_Stereochem->S_Binding S_Activity ETA Receptor Antagonism (Pharmacologically Active) S_Binding->S_Activity R_Stereochem Incorrect 3D Conformation R_Binding No Binding to ETA Receptor R_Stereochem->R_Binding R_Activity No ETA Receptor Antagonism (Pharmacologically Inactive) R_Binding->R_Activity Chiral_Center Chiral Center of Darusentan Chiral_Center->S_Stereochem Chiral_Center->R_Stereochem

Caption: Logical flow of darusentan's stereoselective activity.

Conclusion

The inactivity of (R)-Darusentan at the endothelin-A receptor is a clear and well-documented example of stereoselectivity in pharmacology. The precise three-dimensional structure of the (S)-enantiomer allows for high-affinity binding to the ETA receptor, leading to its antagonist activity. Conversely, the mirror-image (R)-enantiomer does not possess the correct spatial arrangement to interact with the receptor's binding site, resulting in a complete lack of binding and, consequently, pharmacological inactivity. This understanding underscores the importance of chiral separation and the characterization of individual enantiomers in the drug development process. For researchers in this field, the case of darusentan serves as a powerful illustration of the structure-activity relationships that govern drug-receptor interactions.

References

Stereospecificity of Darusentan and Endothelin Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecificity of darusentan in its interaction with endothelin (ET) receptors. Darusentan, a propanoic acid-based endothelin receptor antagonist (ERA), demonstrates significant stereoselectivity, with its pharmacological activity residing almost exclusively in the (S)-enantiomer.[1][2] This document outlines the quantitative binding data, detailed experimental methodologies, and the signaling pathways involved, offering a comprehensive resource for professionals in pharmacology and drug development.

Quantitative Analysis of Stereospecific Binding

The affinity of darusentan's stereoisomers for endothelin receptors has been quantified through various binding and functional assays. The data consistently demonstrate that (S)-darusentan is a potent and selective antagonist of the endothelin A (ETA) receptor, while the (R)-darusentan enantiomer exhibits no significant binding activity.[1][2]

Table 1: Binding Affinity (Ki) of Darusentan Enantiomers for Endothelin Receptors

CompoundReceptor SubtypeKi (nM)Species/TissueReference
(S)-DarusentanETA1.4Human Cloned Receptors[3]
(S)-DarusentanETB184Human Cloned Receptors[3]
(S)-DarusentanETA13Rat Aortic Vascular Smooth Muscle Cells (RAVSMs)[1][3]
(R)-DarusentanETANo binding activityRat Aortic Vascular Smooth Muscle Cells (RAVSMs)[1]

Table 2: Functional Activity of Darusentan Enantiomers

AssayCompoundParameterValueSpecies/TissueReference
Endothelin-induced Vascular Contractility(S)-DarusentanpA28.1 ± 0.14Isolated endothelium-denuded rat aortic rings[1]
Endothelin-induced Vascular Contractility(R)-DarusentanEffectNo effectIsolated endothelium-denuded rat aortic rings[1][2]

The data clearly indicate that the (S)-configuration of darusentan is crucial for its high-affinity binding to the ETA receptor, exhibiting approximately 100-fold selectivity for the ETA over the ETB receptor.[3][4] This stereospecificity is the foundation of its targeted pharmacological action.

Experimental Protocols

The characterization of darusentan's stereospecificity relies on established in vitro experimental protocols, primarily radioligand binding assays and functional vascular assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the darusentan enantiomers to endothelin receptors.

Objective: To quantify the affinity of (S)- and (R)-darusentan for ETA and ETB receptors.

Materials:

  • Membrane preparations from cells expressing ETA or ETB receptors (e.g., rat aortic vascular smooth muscle cells, which are predominantly ETA).[1]

  • Radioligand: Typically [125I]-ET-1.

  • Unlabeled ligands: (S)-Darusentan, (R)-Darusentan, and a non-specific binding control.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([125I]-ET-1) and varying concentrations of the unlabeled competitor ligands ((S)-darusentan or (R)-darusentan).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Vascular Contractility Assay

This ex vivo assay assesses the functional consequence of receptor binding by measuring the ability of darusentan enantiomers to inhibit endothelin-1 (ET-1)-induced vasoconstriction.

Objective: To determine the functional potency of (S)- and (R)-darusentan as antagonists of ET-1-induced vascular contraction.

Materials:

  • Isolated vascular rings (e.g., from rat aorta), denuded of endothelium.[1]

  • Organ bath system with physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Isometric force transducer.

  • ET-1.

  • (S)-Darusentan and (R)-Darusentan.

Procedure:

  • Tissue Preparation: Arterial rings are dissected and mounted in organ baths under optimal resting tension.

  • Equilibration: The tissues are allowed to equilibrate in the physiological salt solution.

  • ET-1 Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of either (S)-darusentan or (R)-Darusentan for a predetermined period.

  • Repeat ET-1 Curve: The ET-1 concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The antagonistic potency is expressed as the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Signaling Pathways and Mechanism of Action

Endothelin-1 exerts its physiological effects by binding to ETA and ETB receptors, which are G-protein coupled receptors (GPCRs). The binding of ET-1 to ETA receptors on vascular smooth muscle cells activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration is a primary trigger for vasoconstriction.[1]

(S)-darusentan acts as a competitive antagonist at the ETA receptor, preventing ET-1 from binding and initiating this signaling cascade.[2] This blockade of the ET-1 signaling pathway in vascular smooth muscle cells results in vasodilation and a reduction in blood pressure.[5] The (R)-enantiomer does not bind to the receptor and therefore does not interfere with this pathway.[1]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

darusentan_stereoisomer_activity cluster_darusentan Darusentan cluster_receptor Endothelin A (ETA) Receptor cluster_effect Pharmacological Effect S_Darusentan (S)-Darusentan ETA_Receptor ETA Receptor S_Darusentan->ETA_Receptor Interacts with R_Darusentan (R)-Darusentan R_Darusentan->ETA_Receptor Binding High Affinity Binding ETA_Receptor->Binding Leads to No_Binding No Binding ETA_Receptor->No_Binding Antagonism Antagonism Binding->Antagonism No_Effect No Effect No_Binding->No_Effect

Caption: Stereospecific interaction of darusentan enantiomers with the ETA receptor.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Vascular Contractility Assay Membrane_Prep Membrane Preparation (e.g., RAVSMs) Incubation Incubation with [125I]-ET-1 and Darusentan Enantiomers Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Tissue_Mount Mounting of Aortic Rings ET1_Curve1 Baseline ET-1 Concentration-Response Tissue_Mount->ET1_Curve1 Antagonist_Inc Incubation with Darusentan Enantiomers ET1_Curve1->Antagonist_Inc ET1_Curve2 Repeat ET-1 Concentration-Response Antagonist_Inc->ET1_Curve2 pA2_Calc pA2 Calculation ET1_Curve2->pA2_Calc

Caption: Workflow for assessing the stereospecificity of darusentan.

signaling_pathway ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds to S_Darusentan (S)-Darusentan S_Darusentan->ETA_Receptor Competitively Blocks Gq Gq Protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to Blockade Blockade

References

The Inert Stereoisomer: A Technical Guide to the Biological Inactivity of (R)-Darusentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan, a selective endothelin-1 (ET-1) receptor antagonist, has been investigated for its potential in treating resistant hypertension.[1][2] As a chiral molecule, darusentan exists as two enantiomers: (S)-darusentan and (R)-darusentan.[3] This technical guide provides an in-depth analysis of the biological activity of these enantiomers, with a specific focus on the established inactivity of the (R)-enantiomer. Through a comprehensive review of receptor binding affinities, functional assays, and downstream signaling pathways, this document elucidates the stereoselective pharmacology of darusentan. Detailed experimental protocols and quantitative data are presented to offer a clear and comprehensive understanding for researchers and drug development professionals.

Introduction to Darusentan and Stereoisomerism

Darusentan is a propanoic acid-based compound that acts as a competitive antagonist at the endothelin A (ETA) receptor.[3][4] The ETA receptor, predominantly located on vascular smooth muscle cells, mediates the potent vasoconstrictive effects of ET-1.[5] By blocking this interaction, darusentan promotes vasodilation, leading to a reduction in blood pressure.[1]

The pharmacological activity of many drugs is dependent on their stereochemistry.[6] Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities.[6][7] In the case of darusentan, the molecule possesses a single chiral center, giving rise to the (S) and (R) enantiomers.[3] Extensive research has demonstrated that the therapeutic effects of darusentan are solely attributable to the (S)-enantiomer, while the (R)-enantiomer is biologically inactive.[3][5]

Quantitative Analysis of Enantiomeric Activity

The differential activity of the darusentan enantiomers is most evident in their binding affinities for the ETA receptor and their functional effects on ET-1-induced cellular responses.

Table 1: Comparative Binding Affinities of Darusentan Enantiomers for the ETA Receptor
EnantiomerTarget ReceptorPreparationBinding Affinity (Ki)Citation
(S)-DarusentanETARat Aortic Vascular Smooth Muscle (RAVSM) Membranes13 nmol/L[3][5]
(R)-DarusentanETARat Aortic Vascular Smooth Muscle (RAVSM) MembranesNo binding activity[3][5]
(S)-DarusentanETARecombinant Human1.4 nM[8][9]
(S)-DarusentanETBRecombinant Human184 nM[8][9]
Table 2: Functional Antagonism of ET-1-Induced Vasoconstriction
EnantiomerAssay SystemMeasured ParameterResultCitation
(S)-DarusentanIsolated endothelium-denuded rat aortic ringsInhibition of ET-1-induced vascular contractilitypA2 = 8.1 ± 0.14[3][5]
(R)-DarusentanIsolated endothelium-denuded rat aortic ringsInhibition of ET-1-induced vascular contractilityNo effect[3][5]

Signaling Pathways and Mechanism of Inactivity

The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit.[3] Activation of this pathway leads to a cascade of intracellular events culminating in vasoconstriction. The inactivity of (R)-darusentan is a direct consequence of its inability to bind to the ETA receptor, thereby failing to initiate any downstream signaling.

ET_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ET-A Receptor ET-1->ETA_Receptor Binds & Activates S_Darusentan (S)-Darusentan S_Darusentan->ETA_Receptor Binds & Blocks R_Darusentan (R)-Darusentan R_Darusentan->ETA_Receptor No Binding Gq Gαq ETA_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

ETA Receptor Signaling Pathway and Darusentan Enantiomer Interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments that have established the biological inactivity of (R)-darusentan.

ETA Receptor Binding Assay

Objective: To determine the binding affinity of (S)- and (R)-darusentan to the ETA receptor.

Methodology:

  • Membrane Preparation: Rat aortic vascular smooth muscle cells (RAVSMs) are cultured and harvested. The cells are then homogenized in a lysis buffer and subjected to centrifugation to isolate the membrane fractions containing the ETA receptors.[3]

  • Competitive Binding Assay: The membrane preparations are incubated with a fixed concentration of radiolabeled ET-1 (e.g., [125I]ET-1) and varying concentrations of either (S)-darusentan or (R)-darusentan.

  • Separation and Detection: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each enantiomer. The Ki value represents the concentration of the competing ligand that occupies 50% of the receptors at equilibrium.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RAVSM RAVSM Culture Homogenization Cell Homogenization & Lysis RAVSM->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Fraction Isolated Membrane Fraction (with ET-A Receptors) Centrifugation->Membrane_Fraction Incubation Incubation with [¹²⁵I]ET-1 and Darusentan Enantiomers Membrane_Fraction->Incubation Filtration Separation of Bound & Free Ligand Incubation->Filtration Counting Gamma Counting Filtration->Counting Data_Analysis Non-linear Regression Counting->Data_Analysis Ki_Value Determination of Ki Value Data_Analysis->Ki_Value

Workflow for the ETA Receptor Binding Assay.
Functional Vasoconstriction Assay

Objective: To assess the functional antagonist activity of (S)- and (R)-darusentan on ET-1-induced vasoconstriction.

Methodology:

  • Tissue Preparation: Aortas are isolated from male Sprague-Dawley rats and cut into rings. The endothelium is removed to eliminate its influence on vascular tone.[3]

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2. The tension of the rings is continuously recorded.

  • Experimental Protocol: The rings are pre-treated with either (S)-darusentan, (R)-darusentan, or vehicle for a specified period. A cumulative concentration-response curve to ET-1 is then generated.

  • Data Analysis: The contractile responses are measured, and the concentration-response curves are plotted. The potency of the antagonist is determined by calculating the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Conclusion

The biological activity of darusentan is highly stereoselective, with the (S)-enantiomer being the active pharmacological agent and the (R)-enantiomer being biologically inactive.[3] This inactivity is unequivocally demonstrated by the lack of binding of (R)-darusentan to the ETA receptor and its consequent inability to antagonize ET-1-induced vasoconstriction.[3][5] This technical guide provides the essential data and methodologies for a thorough understanding of this phenomenon, which is critical for researchers and professionals involved in the development of chiral drugs. The clear distinction in the pharmacological profiles of the darusentan enantiomers underscores the importance of stereochemistry in drug design and evaluation.

References

Investigating the Off-Target Effects of Darusentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the off-target effects of Darusentan, a selective endothelin A (ETᴀ) receptor antagonist. A critical finding of the initial investigation is that the pharmacological activity of Darusentan is primarily attributed to its (S)-enantiomer. The (R)-enantiomer has been reported to exhibit no significant binding activity at the ETᴀ receptor.[1] Consequently, the focus of this guide is on the known off-target profile of the active (S)-Darusentan and the clinically observed adverse effects of Darusentan, which may be indicative of either on-target or off-target actions. This document summarizes the available quantitative data on receptor binding, details relevant experimental protocols for off-target screening, and provides visualizations of the primary signaling pathway and a general workflow for identifying off-target effects.

Introduction to Darusentan

Darusentan is a potent and selective antagonist of the endothelin A (ETᴀ) receptor, developed for the treatment of resistant hypertension.[2][3] The endothelin system, particularly the vasoconstrictive effects of endothelin-1 (ET-1) mediated through the ETᴀ receptor, plays a significant role in blood pressure regulation.[2] By blocking this receptor, Darusentan promotes vasodilation and lowers blood pressure.[2] The therapeutic efficacy and safety of Darusentan have been evaluated in several clinical trials.[3][4] While its primary mechanism of action is well-characterized, a thorough understanding of its off-target effects is crucial for a complete safety and pharmacological profile.

On-Target and Off-Target Binding Profile of (S)-Darusentan

Comprehensive off-target screening data for Darusentan against a broad panel of receptors, enzymes, and ion channels is not extensively available in the public domain. The primary focus of published research has been on its high affinity and selectivity for the endothelin receptors. The following table summarizes the known binding affinities of (S)-Darusentan.

TargetLigandAssay TypeTest SystemKi (nM)Selectivity (ETʙ/ETᴀ)Reference
Endothelin A (ETᴀ) Receptor(S)-DarusentanRadioligand Binding AssayHuman Recombinant1.4~131[5]
Endothelin B (ETʙ) Receptor(S)-DarusentanRadioligand Binding AssayHuman Recombinant184[5]
Endothelin A (ETᴀ) Receptor(S)-DarusentanRadioligand Binding AssayRat Aortic Smooth Muscle13N/A[1]
Endothelin A (ETᴀ) Receptor(R)-DarusentanRadioligand Binding AssayRat Aortic Smooth MuscleNo binding activityN/A[1]

Note on (R)-Darusentan: As indicated in the table, studies on rat aortic vascular smooth muscle cells showed that the (R)-enantiomer of Darusentan exhibited no binding activity at the ETᴀ receptor.[1] This suggests that the (R)-enantiomer is pharmacologically inactive at the primary target, and it is plausible that it has not been subjected to extensive off-target screening.

Clinically Observed Adverse Effects

The adverse effects observed in clinical trials can provide insights into potential off-target activities or exaggerated on-target pharmacology. The most commonly reported adverse events associated with Darusentan treatment include:

  • Peripheral edema: This is a frequent, dose-dependent side effect.[2][6]

  • Headache: Commonly reported in patients receiving Darusentan.[2][6]

  • Nasal symptoms/congestion: Observed more frequently than with placebo.[2]

  • Decrease in hemoglobin and hematocrit: A class effect of endothelin receptor antagonists.[2]

It is important to note that these effects may not necessarily be due to off-target binding but could be a consequence of the physiological role of endothelin receptor blockade.

Experimental Protocols for Off-Target Effect Investigation

To thoroughly investigate the off-target profile of a compound like (R)-Darusentan, a tiered approach employing various in vitro assays is typically used.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

  • General Protocol:

    • Preparation of Receptor Source: Cell membranes or recombinant proteins expressing the target receptor are prepared.

    • Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

    • Detection: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

These assays are used to assess the effect of a compound on the activity of a specific enzyme.

  • Objective: To determine the potency of a test compound to inhibit the activity of a target enzyme (IC50).

  • Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.

  • General Protocol:

    • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

    • Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

    • Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

    • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.

Functional Cell-Based Assays

These assays measure the biological response of a cell to a test compound, providing information on its functional activity (agonist or antagonist).

  • Objective: To determine the functional effect of a test compound on a cellular signaling pathway.

  • Principle: The assay measures a downstream event in a signaling cascade (e.g., changes in second messenger levels, reporter gene expression, or cell proliferation) following stimulation of a specific receptor or pathway.

  • General Protocol:

    • Cell Culture: Cells expressing the target of interest are cultured in a suitable format (e.g., 96-well plates).

    • Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

    • Signal Detection: The cellular response is measured using a specific assay, such as:

      • Calcium mobilization assays: To measure changes in intracellular calcium levels.

      • cAMP assays: To measure changes in cyclic AMP levels.

      • Reporter gene assays: To measure the expression of a reporter gene under the control of a specific response element.

    • Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of the test compound.

Visualizations

Endothelin Signaling Pathway

The primary therapeutic effect of (S)-Darusentan is mediated through the blockade of the ETᴀ receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the simplified signaling cascade initiated by endothelin-1 (ET-1) binding to the ETᴀ receptor and the point of intervention for Darusentan.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETAR ETᴀ Receptor ET-1->ETAR Binds to Gq Gq Protein ETAR->Gq Activates Darusentan Darusentan Darusentan->ETAR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Simplified Endothelin A Receptor Signaling Pathway.

Experimental Workflow for Off-Target Screening

The identification and characterization of off-target effects is a systematic process. The following diagram outlines a typical workflow.

Off_Target_Workflow Start Test Compound ((R)-Darusentan) Primary_Screen Primary Screen (Broad-Panel Radioligand Binding Assays) Start->Primary_Screen Hit_Identification Significant Binding (>50% inhibition @ 1-10 µM) Primary_Screen->Hit_Identification Dose_Response Dose-Response Determination (IC50/Ki Calculation) Hit_Identification->Dose_Response Yes End Characterized Off-Target Profile Hit_Identification->End No Functional_Assay Functional Cell-Based Assays (Agonist/Antagonist Mode) Dose_Response->Functional_Assay Enzyme_Assay Enzyme Inhibition Assays Dose_Response->Enzyme_Assay Confirmation Confirmed Off-Target Activity? Functional_Assay->Confirmation Enzyme_Assay->Confirmation SAR_Optimization Structure-Activity Relationship (SAR) and Lead Optimization Confirmation->SAR_Optimization Yes Confirmation->End No In_Vivo_Studies In Vivo Safety Pharmacology SAR_Optimization->In_Vivo_Studies In_Vivo_Studies->End

Caption: General Workflow for Investigating Off-Target Effects.

Conclusion

The available evidence strongly indicates that the pharmacological activity of Darusentan resides in the (S)-enantiomer, with the (R)-enantiomer being inactive at the primary ETᴀ target. A comprehensive off-target profile for (R)-Darusentan is not publicly available, likely due to its lack of on-target activity. The known off-target profile of Darusentan is primarily defined by its high selectivity for the ETᴀ receptor over the ETʙ receptor and its clinically observed adverse effects, such as edema and headache. To definitively characterize the off-target effects of (R)-Darusentan, a systematic investigation using broad-panel radioligand binding assays, enzyme inhibition assays, and functional cell-based assays would be required. The protocols and workflow outlined in this guide provide a framework for such an investigation. For drug development professionals, this underscores the importance of characterizing both enantiomers of a chiral drug, even if one is considered inactive, to fully understand the compound's safety and pharmacological profile.

References

Synthesis and Chiral Resolution of (R)-Darusentan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chiral resolution of (R)-Darusentan, a selective endothelin-A receptor antagonist. The document details the synthetic pathway to racemic Darusentan, followed by a discussion and protocols for its chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic Darusentan

The synthesis of racemic Darusentan proceeds through a multi-step sequence starting from benzophenone. The key steps involve a Darzens condensation, followed by epoxide ring-opening, and finally, coupling with a pyrimidine derivative.

Experimental Protocols

Step 1: Synthesis of methyl 3,3-diphenyl-2,3-epoxypropanoate

To a solution of benzophenone and methyl chloroacetate in a suitable solvent, a strong base such as sodium methoxide is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by recrystallization.

Step 2: Synthesis of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

The epoxide from the previous step is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction is neutralized, and the product is isolated and purified.

Step 3: Synthesis of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

The methyl ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent. The reaction is heated until the starting material is consumed. The reaction mixture is then acidified to precipitate the carboxylic acid, which is filtered, washed, and dried.

Step 4: Synthesis of racemic Darusentan

The racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is coupled with 2-(methylsulfonyl)-4,6-dimethoxypyrimidine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated to drive it to completion. The final product, racemic Darusentan, is isolated by extraction and purified by recrystallization.

Quantitative Data for Synthesis
StepProductStarting MaterialsReagentsSolventYield (%)Purity (%)
1methyl 3,3-diphenyl-2,3-epoxypropanoateBenzophenone, Methyl chloroacetateSodium methoxideMethanol/Toluene85-95>95
2methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoatemethyl 3,3-diphenyl-2,3-epoxypropanoateSulfuric acidMethanol80-90>98
32-hydroxy-3-methoxy-3,3-diphenylpropanoic acidmethyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoateSodium hydroxideWater/Methanol90-98>99
4Racemic Darusentan2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, 2-(methylsulfonyl)-4,6-dimethoxypyrimidinePotassium carbonateDMF75-85>98

Chiral Resolution of (R)-Darusentan

The separation of the racemic Darusentan into its individual enantiomers is a critical step to obtain the pharmacologically active (R)-enantiomer. Classical resolution via diastereomeric salt formation is a commonly employed method.

Classical Diastereomeric Salt Resolution

This method involves the reaction of the racemic carboxylic acid intermediate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Step 1: Formation of Diastereomeric Salts

Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is dissolved in a suitable solvent, such as ethyl acetate or methanol. A chiral resolving agent, for example, a chiral amine like (S)-(-)-dehydroabietylamine, is added to the solution. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts.

Step 2: Separation and Purification of the Diastereomeric Salt

The crystallized diastereomeric salt is collected by filtration, washed with a cold solvent, and dried. The purity of the salt can be enhanced by recrystallization.

Step 3: Liberation of the Enantiopure Carboxylic Acid

The purified diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the chiral resolving agent. The desired enantiomer of the carboxylic acid is then extracted into an organic solvent, washed, dried, and concentrated.

Step 4: Synthesis of (R)-Darusentan

The enantiopure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is then converted to (R)-Darusentan following the procedure described in Step 4 of the synthesis of the racemate.

ParameterValue
Chiral Resolving Agent(S)-(-)-Dehydroabietylamine
Yield of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid35-45% (based on the racemate)
Enantiomeric Excess (e.e.)>99%
Alternative Chiral Resolution Methods

While classical resolution is effective, other techniques can also be considered for the separation of Darusentan enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of either the final product or a key intermediate. The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are often effective for the resolution of carboxylic acids.

  • Enzymatic Resolution: This method employs enzymes, such as lipases, that can selectively catalyze a reaction on one of the enantiomers of the racemic mixture. For example, a lipase could be used to selectively esterify one enantiomer of the racemic carboxylic acid intermediate, allowing for the separation of the esterified and unreacted enantiomers.

Visualizations

Synthesis_of_Racemic_Darusentan cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Epoxide Ring-Opening cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Coupling Benzophenone Benzophenone Epoxide methyl 3,3-diphenyl- 2,3-epoxypropanoate Benzophenone->Epoxide NaOCH3 MethylChloroacetate Methyl Chloroacetate MethylChloroacetate->Epoxide Methanolysis_Product methyl 2-hydroxy-3-methoxy- 3,3-diphenylpropanoate Epoxide->Methanolysis_Product H2SO4, MeOH Racemic_Acid Racemic 2-hydroxy-3-methoxy- 3,3-diphenylpropanoic acid Methanolysis_Product->Racemic_Acid NaOH, H2O/MeOH Racemic_Darusentan Racemic Darusentan Racemic_Acid->Racemic_Darusentan K2CO3, DMF Pyrimidine 2-(methylsulfonyl)-4,6-dimethoxypyrimidine Pyrimidine->Racemic_Darusentan Chiral_Resolution_of_Darusentan Racemic_Acid Racemic 2-hydroxy-3-methoxy- 3,3-diphenylpropanoic acid Diastereomeric_Salts Diastereomeric Salts ((R)-acid-(S)-amine and (S)-acid-(S)-amine) Racemic_Acid->Diastereomeric_Salts Chiral_Amine Chiral Resolving Agent (e.g., (S)-(-)-dehydroabietylamine) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separated_Salt Insoluble Diastereomeric Salt ((S)-acid-(S)-amine) Crystallization->Separated_Salt Precipitation Soluble_Salt Soluble Diastereomeric Salt ((R)-acid-(R)-amine) Crystallization->Soluble_Salt Mother Liquor Acidification Acidification (HCl) Separated_Salt->Acidification S_Acid (S)-2-hydroxy-3-methoxy- 3,3-diphenylpropanoic acid Acidification->S_Acid Coupling Coupling with Pyrimidine Derivative S_Acid->Coupling R_Darusentan (R)-Darusentan Coupling->R_Darusentan Alternative_Resolution_Methods cluster_hplc Chiral HPLC cluster_enzymatic Enzymatic Resolution Racemic_Mixture_HPLC Racemic Mixture Chiral_Column Chiral Stationary Phase Racemic_Mixture_HPLC->Chiral_Column Separated_Enantiomers_HPLC Separated Enantiomers Chiral_Column->Separated_Enantiomers_HPLC Racemic_Mixture_Enzyme Racemic Mixture Reaction Selective Reaction Racemic_Mixture_Enzyme->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Separated_Products Separated Product and Unreacted Enantiomer Reaction->Separated_Products

A Comparative Analysis of the Physicochemical Properties of (R)-Darusentan and (S)-Darusentan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Darusentan is a potent, orally active, non-peptide antagonist of the endothelin-A (ETA) receptor.[1] The endothelin system, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, plays a significant role in vasoconstriction and the pathophysiology of hypertension.[2] Darusentan's therapeutic potential lies in its ability to block this interaction, leading to vasodilation and a reduction in blood pressure.[3]

The molecule possesses a single chiral center, giving rise to two enantiomers: (R)-Darusentan and (S)-Darusentan. In chiral drug development, it is crucial to characterize each enantiomer, as they can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. This guide focuses on elucidating these differences for the enantiomers of Darusentan.

Physicochemical Properties

A thorough comparative analysis of the physicochemical properties of the (R) and (S) enantiomers of Darusentan is hampered by a lack of publicly available experimental data. Enantiomers, by definition, have identical intrinsic properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents, pKa). However, they can exhibit different properties in a chiral environment, such as interactions with chiral stationary phases in chromatography or distinct crystal packing in a chiral space group.

While specific experimental values for the individual enantiomers are not available, predicted values for the racemic mixture and general properties are summarized below.

Table 1: Physicochemical Properties of Darusentan

PropertyValue/InformationSource
Molecular Formula C₂₂H₂₂N₂O₆[4]
Molecular Weight 410.43 g/mol [4]
Predicted Water Solubility 0.0994 mg/mL[5]
Solubility in DMSO ≥ 125 mg/mL[6]
Predicted logP 3.61[5]
Predicted pKa (Strongest Acidic) 3.2[5]
Predicted pKa (Strongest Basic) 0.83[5]

Biological Activity: A Tale of Two Enantiomers

The most significant difference between (R)-Darusentan and (S)-Darusentan lies in their biological activity. The (S)-enantiomer is the active form of the drug, exhibiting high affinity for the ETA receptor, while the (R)-enantiomer is essentially inactive.

Table 2: Comparative Biological Activity of Darusentan Enantiomers

Parameter(S)-Darusentan(R)-DarusentanSource
Binding Affinity (Ki) for ETA Receptor 1.4 nMNo binding activity[7]
Functional Activity Potent antagonistFunctionally inactive[7]

This stark difference in biological activity underscores the importance of stereoselectivity in the interaction between Darusentan and the ETA receptor.

Endothelin-A Receptor Signaling Pathway

(S)-Darusentan exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the Gq alpha subunit.

Endothelin_A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETA) ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) IP3_edge PIP2->IP3_edge PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Leads to IP3_edge->IP3 Darusentan (S)-Darusentan Darusentan->ETAR Blocks

Caption: Endothelin-A Receptor Signaling Pathway and the inhibitory action of (S)-Darusentan.

Experimental Protocols

Detailed experimental protocols for the full physicochemical characterization of the Darusentan enantiomers are not available in published literature. However, the following sections describe the standard methodologies that would be employed for such a study.

Chiral Separation

The separation of (R)- and (S)-Darusentan is a prerequisite for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

Protocol: Chiral HPLC Separation of Darusentan Enantiomers

  • Column Selection: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-RH), is selected.[8]

  • Mobile Phase Preparation: A mobile phase is prepared, typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a modifier (e.g., formic acid). A common composition is acetonitrile/water/formic acid (50:50:0.1, v/v/v).[8]

  • Sample Preparation: A solution of racemic Darusentan is prepared in a suitable solvent.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.0 mL/min.[8]

    • Detection: UV detection at a wavelength where Darusentan has significant absorbance.

    • Temperature: Column temperature is maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

  • Injection and Data Analysis: The racemic sample is injected onto the column. The retention times of the two enantiomers are recorded. The resolution between the two peaks is calculated to ensure baseline separation.

Chiral_HPLC_Workflow Racemic Racemic Darusentan Sample Injector HPLC Injector Racemic->Injector Column Chiral Stationary Phase Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram R_enantiomer (R)-Darusentan Chromatogram->R_enantiomer Separated Peak 1 S_enantiomer (S)-Darusentan Chromatogram->S_enantiomer Separated Peak 2

Caption: General workflow for the chiral HPLC separation of Darusentan enantiomers.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter influencing a drug's solubility and absorption. Potentiometric titration is a standard method for its determination.

Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: A precise amount of the purified enantiomer is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule, which can reveal differences in the crystal packing of enantiomers.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of each pure enantiomer are grown. This is often the most challenging step and involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Conclusion

While the biological activity of the Darusentan enantiomers is clearly delineated, with (S)-Darusentan being the active eutomer, a comprehensive understanding of their comparative physicochemical properties remains incomplete due to a lack of published experimental data. The provided predicted data and general properties offer a starting point for researchers. The detailed experimental protocols outlined in this guide provide a roadmap for the necessary studies to fully characterize the individual enantiomers. Such data would be invaluable for optimizing drug formulation, understanding potential differences in pharmacokinetics, and ensuring the development of a safe and effective drug product. Further research into the specific physicochemical characteristics of (R)- and (S)-Darusentan is highly encouraged.

References

The Inactive Enantiomer: A Pharmacological Deep Dive into (R)-Darusentan

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Drug Design

In pharmacology, the three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be less active, inactive, or even contribute to adverse effects.[1][2][3] Understanding the distinct properties of each enantiomer is therefore a cornerstone of modern drug development, influencing decisions from synthesis to clinical application.[4][5]

This guide provides a detailed examination of the role of an inactive enantiomer using Darusentan as a case study. Darusentan is a selective endothelin receptor antagonist (ERA) that has been investigated for the treatment of resistant hypertension.[6][7] It exists as two enantiomers: the pharmacologically active (S)-Darusentan and its inactive counterpart, (R)-Darusentan.[7] By exploring the contrasting properties of these two molecules, we can elucidate the importance of stereochemical considerations in pharmacology and drug safety.

Darusentan: A Tale of Two Enantiomers

Darusentan is a propanoic acid-based compound that selectively blocks the endothelin-A (ETA) receptor, a G-protein coupled receptor (GPCR) involved in vasoconstriction.[6][7] The therapeutic action of Darusentan is attributed exclusively to the (S)-enantiomer.

The Active Eutomer: (S)-Darusentan

(S)-Darusentan is a potent and selective antagonist of the ETA receptor.[7] Its binding to this receptor prevents the endogenous vasoconstrictor peptide, endothelin-1 (ET-1), from exerting its pressor effects, leading to vasodilation and a reduction in blood pressure.[7][8] Clinical trials have demonstrated the efficacy of (S)-Darusentan in lowering blood pressure in patients with resistant hypertension.[9][10]

The Inactive Distomer: (R)-Darusentan

In stark contrast to its stereoisomer, (R)-Darusentan is pharmacologically inactive at the endothelin receptors.[7] Studies have shown that it exhibits no significant binding affinity for either the ETA or ETB receptor subtypes.[7] This lack of on-target activity is a critical aspect of its pharmacological profile and raises important questions about its role and potential effects when co-administered as part of a racemic mixture or present as a chiral impurity.

Quantitative Pharmacological Data

The stereoselectivity of Darusentan's interaction with endothelin receptors is clearly demonstrated by quantitative in vitro data. The following tables summarize the key pharmacological parameters for both enantiomers.

EnantiomerReceptorBinding Affinity (Ki)Reference
(S)-Darusentan Human ETA1.4 nM[5]
Rat ETA13 nM[7][11]
Human ETB184 nM[5][11]
(R)-Darusentan Rat ETANo binding activity[7]

Table 1: Comparative Receptor Binding Affinities of Darusentan Enantiomers.

EnantiomerAssayFunctional Activity (pA2)Reference
(S)-Darusentan Inhibition of ET-1-induced vascular contraction in isolated rat aortic rings8.1 ± 0.14[7]
(R)-Darusentan Inhibition of ET-1-induced vascular contraction in isolated rat aortic ringsNo effect[7]

Table 2: Comparative Functional Activity of Darusentan Enantiomers.

The Significance of an Inactive Enantiomer

The presence of an inactive enantiomer like (R)-Darusentan in a pharmaceutical formulation is not merely a matter of inert filler. It has several important implications for drug development and patient safety.

Metabolic Considerations and Chiral Inversion

A key concern with chiral drugs is the potential for in vivo chiral inversion, where one enantiomer is converted into the other.[2][12][13] Such a conversion could have significant pharmacological consequences, potentially turning an inactive distomer into an active eutomer, or vice-versa. However, a study on the enantioselective determination of Darusentan in rat plasma found no evidence of chiral inversion during plasma preparation, storage, and analysis.[14] This suggests that (R)-Darusentan is unlikely to convert to the active (S)-Darusentan in vivo, reinforcing its status as a truly inactive entity with respect to the endothelin system.

Potential for Off-Target Effects

While (R)-Darusentan is inactive at its intended target, the endothelin receptors, it is crucial to consider the possibility of off-target effects. An enantiomer that is inactive at one receptor may still interact with other biological macromolecules, such as other receptors, enzymes, or transporters.[15] Although specific studies on the broader off-target profile of (R)-Darusentan are not widely available in the public domain, this remains a critical area of investigation in preclinical safety assessment for any chiral drug. The absence of on-target activity does not guarantee the absence of other biological interactions.

Pharmacokinetic Profile

The pharmacokinetic properties of enantiomers can also differ significantly.[15] Even if an enantiomer is pharmacologically inactive, its absorption, distribution, metabolism, and excretion (ADME) profile can influence the overall safety and efficacy of the drug product. A study developing an assay for the enantioselective determination of Darusentan in rat plasma demonstrated the feasibility of studying the pharmacokinetics of each enantiomer separately.[14] Such studies are essential to fully characterize the behavior of both the active and inactive enantiomers in the body.

Experimental Protocols

The characterization of the pharmacological activity of Darusentan enantiomers relies on specific in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Endothelin Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Receptor Source: Membranes from cells expressing the target receptor, such as rat aortic vascular smooth muscle cells (RAVSMs), which predominantly express the ETA subtype.[7]

  • Radioligand: A radioactively labeled form of the natural ligand, such as [¹²⁵I]-ET-1.

  • Procedure:

    • Prepare membrane fractions from RAVSMs.

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound (e.g., (S)-Darusentan or (R)-Darusentan).

    • Allow the mixture to incubate to reach binding equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Ex Vivo Vascular Contraction Assay

This functional assay measures the ability of a compound to antagonize the vasoconstrictor effect of ET-1 in isolated blood vessels.

  • Tissue Preparation: Isolate and cut rings from the thoracic aorta of rats. The endothelium is typically removed to eliminate its influence on vascular tone.

  • Apparatus: Mount the aortic rings in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Procedure:

    • Allow the tissue to equilibrate under a resting tension.

    • Construct a cumulative concentration-response curve to ET-1 to establish a baseline contractile response.

    • Wash the tissue and incubate with a fixed concentration of the antagonist (e.g., (S)-Darusentan or (R)-Darusentan) for a predetermined period.

    • Construct a second cumulative concentration-response curve to ET-1 in the presence of the antagonist.

  • Data Analysis: The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.

Visualizing Key Pathways and Processes

Endothelin-A (ETA) Receptor Signaling Pathway

The ETA receptor is a Gq/11-coupled GPCR. Upon activation by ET-1, it initiates a signaling cascade that leads to vasoconstriction. (S)-Darusentan blocks this pathway at the receptor level.

ETA_Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Darusentan (S)-Darusentan Darusentan->ETAR Blocks Gq11 Gαq/11 ETAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: ETA receptor signaling pathway leading to vasoconstriction.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of Darusentan enantiomers.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from RAVSMs) start->prep_membranes incubation Incubate Membranes with: - [¹²⁵I]-ET-1 (Radioligand) - Test Compound ((S)- or (R)-Darusentan) prep_membranes->incubation separation Separate Bound and Free Ligand (Rapid Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (IC50 determination, Ki calculation) counting->analysis end End analysis->end

References

(R)-Darusentan as a tool for studying G-protein coupled receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: (R)-Darusentan as a Tool for Studying G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Understanding their function and signaling is paramount in drug discovery. Darusentan is a potent and selective antagonist for the endothelin type A (ETA) receptor, a class A GPCR.[2][3] While the pharmacologically active enantiomer is (+)-(S)-Darusentan, the inactive (R)-Darusentan serves as an essential negative control in experiments, allowing researchers to confirm that the observed effects are specifically due to the antagonism of the ETA receptor by the active S-enantiomer.[4] This guide details the use of Darusentan as a tool to investigate ETA receptor signaling, providing quantitative data and detailed experimental protocols.

Core Principles: Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects by binding to ETA and ETB receptors.[5][6] The ETA receptor is predominantly located on vascular smooth muscle cells and is coupled to the Gq/11 family of G-proteins.[4][7]

Upon activation by ET-1, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This increase in cytosolic Ca2+, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including vasoconstriction.[4][8]

(S)-Darusentan acts as a competitive antagonist at the ETA receptor, blocking the binding of ET-1 and thereby inhibiting this entire signaling cascade.[3][4] (R)-Darusentan, being inactive, should not inhibit this pathway and is used to validate the specificity of the S-enantiomer's action.[4]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET1 ET-1 ETA ETA Receptor (GPCR) ET1->ETA Activates Darusentan (S)-Darusentan Darusentan->ETA Blocks Gq Gq/11 protein ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: ETA receptor Gq signaling pathway and the inhibitory site of (S)-Darusentan.

Data Presentation: Pharmacological Profile of Darusentan

The utility of Darusentan as a research tool stems from its high affinity for the ETA receptor and its marked selectivity over the ETB receptor. This allows for the specific interrogation of ETA-mediated pathways.

ParameterReceptorValue (nM)Species/SystemDescriptionReference(s)
Binding Affinity (Ki) ETA1.4Human RecombinantMeasures the dissociation constant from the receptor. A lower Ki indicates higher binding affinity.[9][10][11]
ETB184Human RecombinantDarusentan has significantly lower affinity for the ETB receptor.[9][10][11]
Selectivity Ratio ETB:ETA~130-foldHuman RecombinantCalculated from the ratio of Ki values (Ki, ETB / Ki, ETA), highlighting its specificity for the ETA receptor.[9][10][12]
Functional Potency (IC50) ETA5.8 - 570.0VariesConcentration causing 50% inhibition of a functional response. Value is highly dependent on the specific assay conditions.[13]

Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are related but distinct values. Ki is an intrinsic measure of binding affinity, while IC50 is a functional measure that depends on experimental conditions.[14][15]

Experimental Protocols

To characterize the interaction of Darusentan with the ETA receptor, several key experiments are routinely performed.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of Darusentan by measuring its ability to compete with a radiolabeled ligand for binding to the ETA receptor.[16][17]

  • Objective: To determine the Ki of unlabeled (S)-Darusentan.

  • Materials:

    • Cell membranes from a cell line expressing human ETA receptors.

    • Radioligand: [125I]-ET-1.

    • Competitor: Unlabeled (S)-Darusentan and, as a control, (R)-Darusentan.

    • Assay Buffer: e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin (BSA).

    • 96-well plates and glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Preparation: Serially dilute the unlabeled Darusentan.

    • Incubation: In a 96-well plate, incubate the ETA receptor membranes, a fixed concentration of [125I]-ET-1 (typically at its Kd concentration), and varying concentrations of unlabeled Darusentan. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Analysis: Plot the bound radioactivity against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation cluster_analysis Analysis A Prepare Serial Dilutions of Darusentan B Incubate Membranes, [125I]-ET-1 & Darusentan A->B C Filter to Separate Bound from Free Ligand B->C D Wash Filters C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

This is a functional assay that measures the result of Gq protein activation. It quantifies Darusentan's ability to block ET-1-induced production of inositol phosphates.[18][19]

  • Objective: To determine the functional potency (IC50) of (S)-Darusentan as an antagonist.

  • Materials:

    • Whole cells expressing the ETA receptor (e.g., HEK293 or CHO cells).

    • [3H]-myo-inositol for metabolic labeling.

    • Agonist: ET-1.

    • Antagonist: (S)-Darusentan.

    • Assay Buffer containing Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatases, causing IP1 to accumulate.[20]

    • Anion exchange chromatography columns (e.g., Dowex resin).

  • Methodology:

    • Labeling: Culture cells overnight in a medium containing [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides like PIP2.

    • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of (S)-Darusentan for 15-30 minutes.

    • Stimulation: Add a fixed concentration of ET-1 (typically the EC80) to stimulate the cells. The incubation is performed in the presence of LiCl for 30-60 minutes at 37°C.

    • Lysis & Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.

    • Purification: Neutralize the extracts and apply them to anion exchange columns. Wash the columns and then elute the total [3H]-inositol phosphates with a high-salt buffer.

    • Quantification: Measure the radioactivity of the eluates using a scintillation counter.

    • Analysis: Plot the IP accumulation against the logarithm of the Darusentan concentration and fit the curve to determine the IC50 value.

IP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_extraction Extraction cluster_analysis Analysis A Label Cells with [3H]-myo-inositol B Pre-incubate with Darusentan A->B C Stimulate with ET-1 (in presence of LiCl) B->C D Lyse Cells & Extract IPs C->D E Isolate IPs via Anion Exchange D->E F Quantify Radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for an inositol phosphate (IP) accumulation assay.

Calcium Mobilization Assay

This functional assay provides a real-time measurement of intracellular calcium changes, a direct consequence of IP3-mediated release. It is readily adaptable to high-throughput screening.[21][22]

  • Objective: To measure the inhibition of ET-1-induced intracellular Ca2+ release by (S)-Darusentan.

  • Materials:

    • Whole cells expressing the ETA receptor, plated in black, clear-bottom 96- or 384-well plates.

    • A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Agonist: ET-1.

    • Antagonist: (S)-Darusentan.

    • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

  • Methodology:

    • Cell Plating: Seed cells in microplates and allow them to adhere overnight.

    • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane.

    • Antagonist Addition: Place the plate in the fluorescence reader. Add varying concentrations of (S)-Darusentan to the wells and incubate for a set period.

    • Agonist Injection & Reading: The instrument will inject a fixed concentration of ET-1 into the wells while simultaneously recording fluorescence intensity over time.

    • Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. The peak fluorescence response is measured for each well. Plot the peak response against the logarithm of the Darusentan concentration to determine the IC50 value for the inhibition of the calcium signal.

Calcium_Assay_Workflow cluster_prep Preparation cluster_treatment Measurement cluster_analysis Analysis A Plate Cells in Microplate B Load Cells with Calcium-sensitive Dye A->B C Add Darusentan B->C D Inject ET-1 & Record Fluorescence Signal C->D E Measure Peak Response D->E F Calculate IC50 E->F

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Conclusion

Darusentan is an exemplary pharmacological tool for the study of GPCRs, specifically the endothelin type A receptor. Its high potency and, critically, its high selectivity for ETA over ETB receptors, allow for precise dissection of ETA-specific signaling pathways.[10][11] When used in conjunction with its inactive (R)-enantiomer as a negative control, researchers can confidently attribute observed effects to ETA antagonism.[4] The robust and well-characterized assays described herein—radioligand binding, inositol phosphate accumulation, and calcium mobilization—provide a comprehensive framework for quantifying its interaction with the receptor and its impact on downstream signaling, making it an invaluable asset for both basic research and drug development.

References

Preliminary in vitro studies with (R)-Darusentan

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of preliminary in vitro studies reveals that the biological activity of Darusentan, a selective endothelin receptor antagonist, is exclusively attributed to its (S)-enantiomer.[1][2] Initial investigations comparing the two enantiomers demonstrated that (R)-Darusentan is inactive, showing no significant binding to the endothelin A (ET-A) receptor or any effect on endothelin-1 (ET-1) induced vasoconstriction.[1][2] Consequently, this technical guide focuses on the in vitro studies that established the potent antagonist activity of (S)-Darusentan, while consistently noting the lack of activity of the (R)-enantiomer.

Darusentan is a propanoic acid-based compound that has been investigated for its potential in treating resistant hypertension.[1][3] The primary mechanism of action for its active (S)-enantiomer is the competitive antagonism of the ET-A receptor, a G-protein coupled receptor found on vascular smooth muscle cells.[1][4] Activation of this receptor by the potent vasoconstrictor ET-1 is a key pathway in regulating vascular tone.[1][5]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from key in vitro experiments, highlighting the high affinity and functional potency of (S)-Darusentan compared to the inactivity of (R)-Darusentan.

Table 1: Receptor Binding Affinity

This table presents the inhibitor constant (Ki) values, which indicate the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

CompoundReceptor SubtypePreparationKi (nmol/L)Reference
(S)-Darusentan ET-ARat Aortic Vascular Smooth Muscle (RAVSM) Membranes13[1][2]
(R)-Darusentan ET-ARAVSM MembranesNo binding activity[1][2]
(S)-Darusentan Human ET-ACHO Cells0.312 ± 0.064[3]
(S)-Darusentan Human ET-BCHO Cells551 ± 47[3]

Table 2: Functional Antagonism

The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

CompoundFunctional AssayTissue PreparationpA2 ValueReference
(S)-Darusentan ET-1-Induced VasoconstrictionIsolated, endothelium-denuded rat aortic rings8.1 ± 0.14[1][2]
(R)-Darusentan ET-1-Induced VasoconstrictionIsolated, endothelium-denuded rat aortic ringsNo effect[1][2]

Experimental Protocols

Detailed methodologies for the pivotal in vitro experiments are outlined below.

Radioligand Binding Assay

This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.

  • Cell Culture and Membrane Preparation: Rat Aortic Vascular Smooth Muscle cells (RAVSMs) are cultured. Over 95% of the endothelin receptors in these cells are the ET-A subtype.[1][2] The cells are harvested, and membrane fractions are isolated through centrifugation.

  • Binding Reaction: The RAVSM membrane fractions are incubated with a fixed concentration of radiolabeled ET-1.

  • Competition: Increasing concentrations of unlabeled (S)-Darusentan or (R)-Darusentan are added to the reaction to compete for binding with the radiolabeled ET-1.

  • Separation and Quantification: The reaction is terminated, and membrane-bound radioactivity is separated from the unbound ligand. The amount of bound radioactivity is measured, and the data is used to calculate the Ki value for each competitor.

Cellular Signaling Assays (Inositol Phosphate and Calcium)

These assays measure the downstream effects of receptor activation or blockade. The ET-A receptor is coupled to Gαq proteins, which, when activated, stimulate an increase in intracellular inositol phosphate (IP) and calcium (Ca2+).[1]

  • Cell Culture: Cultured RAVSMs are used for these experiments.[1]

  • Antagonist Pre-treatment: Cells are pre-treated with varying concentrations of (S)-Darusentan.[1]

  • Agonist Stimulation: The cells are then stimulated with ET-1 to induce IP production and Ca2+ signaling.[1][2]

  • Measurement:

    • Inositol Phosphate: The levels of IP are quantified to assess the degree of G-protein signaling.

    • Calcium Signaling: Intracellular Ca2+ concentration is measured, often using fluorescent dyes. (S)-Darusentan was shown to cause a concentration-dependent reduction in ET-1-induced Ca2+ signaling, with near-complete blockade at 100–1000 nmol/L.[1]

Ex Vivo Vascular Function Assay

This experiment assesses the functional effect of the antagonist on blood vessel contractility.

  • Tissue Preparation: Aortic rings are isolated from rats, and the endothelium is removed to eliminate its influence on vascular tone.[1][2]

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, allowing for the measurement of isometric tension (contraction).

  • Antagonist Incubation: Tissues are incubated with different concentrations of (S)-Darusentan or (R)-Darusentan.

  • Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of ET-1 to induce vasoconstriction.

  • Data Analysis: The magnitude of the contraction is recorded. The rightward shift in the ET-1 concentration-response curve caused by (S)-Darusentan is used to calculate the pA2 value. (R)-Darusentan produced no shift.[1][2]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described.

ET1_Signaling_Pathway cluster_ECF Extracellular Fluid cluster_Membrane Cell Membrane cluster_ICF Intracellular Space (Vascular Smooth Muscle) ET1 Endothelin-1 (ET-1) ETA_Receptor ET-A Receptor ET1->ETA_Receptor Binds Gq Gαq Protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction DAG->Vasoconstriction Contributes to Ca_Release->Vasoconstriction Leads to S_Darusentan (S)-Darusentan S_Darusentan->ETA_Receptor Blocks R_Darusentan (R)-Darusentan (Inactive)

Caption: ET-1 signaling pathway in vascular smooth muscle and site of action for Darusentan.

Binding_Assay_Workflow start Start: Culture RAVSM Cells step1 Isolate Cell Membrane Fractions (Centrifugation) start->step1 step2 Incubate Membranes with: 1. Radiolabeled ET-1 2. Competitor ((S)- or (R)-Darusentan) step1->step2 step3 Separate Bound and Unbound Ligands (e.g., Filtration) step2->step3 step4 Quantify Radioactivity of Bound Ligand step3->step4 end Calculate Ki Value step4->end

Caption: Experimental workflow for the radioligand binding assay.

Functional_Assay_Workflow start Start: Isolate Rat Aortic Rings step1 Remove Endothelium start->step1 step2 Mount Rings in Organ Bath (Measure Isometric Tension) step1->step2 step3 Incubate with (S)- or (R)-Darusentan step2->step3 step4 Add Increasing Concentrations of ET-1 (Generate Concentration-Response Curve) step3->step4 end Calculate pA2 Value step4->end

Caption: Experimental workflow for the ex vivo vascular function assay.

References

Exploring the metabolic fate of (R)-Darusentan

Author: BenchChem Technical Support Team. Date: November 2025

Exploring the Metabolic Fate of (R)-Darusentan: A Technical Overview

A Note on Data Availability

Enantioselective Pharmacokinetic Analysis of Darusentan in Rats

The primary challenge in studying the metabolic fate of a single enantiomer within a racemic mixture is the ability to separate and quantify each stereoisomer accurately. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the enantioselective determination of Darusentan enantiomers in rat plasma. This methodology is crucial for any future studies aiming to delineate the metabolic profile of (R)-Darusentan.

Experimental Protocol: Enantioselective LC-MS/MS Method[1]

This protocol outlines the validated method for the simultaneous determination of (R)- and (S)-Darusentan in rat plasma.

1. Sample Preparation:

  • Protein precipitation of 50 μL of rat plasma is performed using methanol.

2. Chromatographic Separation:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC).

  • Chiral Stationary Phase: Chiralcel OD-RH column.

  • Mobile Phase: An isocratic mixture of acetonitrile, water, and formic acid in a 50:50:0.1 (v/v/v) ratio.

  • Flow Rate: 0.5 mL/min.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: Tandem mass spectrometer (MS/MS).

  • Ionization Source: Electrospray ionization (ESI) operating in the negative ionization mode.

  • Detection Method: Multiple-reaction monitoring (MRM).

4. Method Validation:

  • The method was validated for linearity, precision, accuracy, and stability.

  • No chiral inversion was observed during sample preparation, storage, and analysis.

Data Presentation

While specific pharmacokinetic parameters for (R)-Darusentan from in vivo studies are not detailed in the available literature, the validation of the analytical method provides key performance data.

Table 1: Validation Parameters of the Enantioselective LC-MS/MS Method for Darusentan Enantiomers [1]

ParameterValue
Linearity Range 0.500 to 2500 ng/mL
Correlation Coefficient (r) ≥ 0.995
Lower Limit of Quantitation (LLOQ) 0.500 ng/mL
Intra-day Precision ≤ 10.2%
Inter-day Precision ≤ 10.2%
Accuracy -5.4% to 6.3%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the enantioselective pharmacokinetic analysis of Darusentan enantiomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing plasma Rat Plasma Sample precipitation Protein Precipitation (Methanol) plasma->precipitation hplc Chiral HPLC Separation (Chiralcel OD-RH) precipitation->hplc msms Tandem Mass Spectrometry (ESI-, MRM) hplc->msms quantification Quantification of (R)- and (S)-Darusentan msms->quantification

Enantioselective analysis workflow.

Putative Metabolic Pathways

In the absence of specific metabolic data for (R)-Darusentan, a hypothetical metabolic pathway for a generic phenylpropanoic acid derivative is presented below. This is based on common biotransformation reactions and is for illustrative purposes only.

putative_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (R)-Darusentan (Phenylpropanoic Acid Derivative) Hydroxylation Hydroxylation (CYP450) Parent->Hydroxylation Demethylation O-Demethylation Parent->Demethylation Oxidation Side-chain Oxidation Parent->Oxidation Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation Sulfation Sulfate Conjugation Demethylation->Sulfation Excretion Excretion (Urine, Feces) Oxidation->Excretion Glucuronidation->Excretion Sulfation->Excretion

Hypothetical metabolic pathways.

Conclusion and Future Directions

While the analytical methodology for the separate quantification of (R)- and (S)-Darusentan in preclinical species has been established, a thorough investigation into the metabolic fate of the inactive (R)-enantiomer is warranted. Future research should focus on:

  • In vitro metabolism studies: Utilizing liver microsomes and hepatocytes from various species, including humans, to identify the primary metabolic pathways and the enzymes involved in the biotransformation of (R)-Darusentan.

  • Metabolite identification: Characterizing the chemical structures of the metabolites of (R)-Darusentan using advanced analytical techniques such as high-resolution mass spectrometry and NMR.

  • In vivo ADME studies: Conducting mass balance studies with radiolabeled (R)-Darusentan to determine its absorption, distribution, and routes and rates of excretion.

  • Pharmacokinetic modeling: Developing a comprehensive pharmacokinetic model that describes the disposition of both (R)- and (S)-Darusentan and their respective metabolites.

A complete understanding of the metabolic fate of both enantiomers is essential for a thorough safety and efficacy evaluation of Darusentan. The technical framework for enantioselective analysis is in place, paving the way for these critical future investigations.

References

Methodological & Application

Application Notes and Protocols: Utilizing (R)-Darusentan as a Negative Control in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) system, particularly the endothelin-A (ETA) receptor, is a key regulator of vascular tone and blood pressure. Its activation by endothelin-1 (ET-1) leads to potent vasoconstriction, contributing to the pathophysiology of hypertension.[1][2] Darusentan is a selective and potent antagonist of the ETA receptor, developed for the treatment of hypertension.[3][4][5] As a chiral molecule, darusentan exists as two enantiomers: (S)-Darusentan and (R)-Darusentan. Pharmacological studies have demonstrated that the biological activity resides exclusively in the (S)-enantiomer, which binds to the ETA receptor with high affinity.[1][2][6] In contrast, (R)-Darusentan exhibits no significant binding to the ETA receptor and is devoid of activity in functional assays, making it an ideal negative control for in vitro and in vivo studies investigating the effects of ETA receptor blockade.[1][2]

These application notes provide detailed protocols for using (R)-Darusentan to ensure the specificity of observed effects in hypertension research, helping to distinguish true ETA receptor-mediated antagonism from potential off-target or non-specific actions of the active (S)-enantiomer.

Rationale for (R)-Darusentan as a Negative Control

The principle of using a stereoisomer as a negative control is a robust method in pharmacology. Since enantiomers have identical physicochemical properties (e.g., solubility, molecular weight), any observed differences in biological activity can be confidently attributed to the stereospecific interaction with the chiral target, in this case, the ETA receptor. Using (R)-Darusentan alongside (S)-Darusentan allows researchers to:

  • Confirm Target Engagement: Demonstrate that the antihypertensive effects of (S)-Darusentan are mediated through specific ETA receptor blockade.

  • Identify Off-Target Effects: Uncover any biological effects caused by the molecule's scaffold that are independent of ETA receptor antagonism.

  • Validate Assay Systems: Ensure that the experimental model is responsive to specific ETA antagonism and not to confounding factors.

The stark difference in activity between the two enantiomers is summarized below.

Table 1: Comparative In Vitro Activity of Darusentan Enantiomers
CompoundTargetAssay TypeResult (Ki or Effect)Reference
(S)-Darusentan Human ETA ReceptorRadioligand BindingKi = 1.4 nM[4]
(R)-Darusentan Human ETA ReceptorRadioligand BindingNo binding activity[1][2]
(S)-Darusentan Rat Aortic RingsVascular ContractionInhibited ET-1 induced contraction[1][2]
(R)-Darusentan Rat Aortic RingsVascular ContractionNo effect on ET-1 induced contraction[1][2]

Signaling Pathway and Mechanism of Action

Endothelin-1 (ET-1) mediates its vasoconstrictive effects primarily through the Gq-protein coupled ETA receptor on vascular smooth muscle cells (VSMCs). The activation of this pathway by (S)-Darusentan and the lack of effect by (R)-Darusentan are depicted below.

ET1_Pathway cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell ETAR ETA Receptor Gq Gq Protein ETAR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca releases from SR PKC PKC DAG->PKC activates Vaso Vasoconstriction Ca->Vaso PKC->Vaso ET1 Endothelin-1 (ET-1) ET1->ETAR S_Daru (S)-Darusentan (Active Antagonist) S_Daru->ETAR Blocks R_Daru (R)-Darusentan (Negative Control) R_Daru->ETAR No Effect

Caption: ETA receptor signaling pathway and points of intervention.

Application Protocol 1: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol describes a method to assess the antihypertensive effects of (S)-Darusentan and to confirm the lack of activity of (R)-Darusentan in a well-established genetic model of hypertension.

Objective

To compare the effects of orally administered (S)-Darusentan and (R)-Darusentan on systolic blood pressure (SBP) in conscious Spontaneously Hypertensive Rats (SHR).

Experimental Workflow

workflow_invivo cluster_setup Setup & Baseline cluster_treatment Treatment Phase (e.g., 14 days) cluster_analysis Analysis Acclimate 1. Animal Acclimatization (7 days, handle daily) Train 2. Tail-Cuff Training (3-5 days, sham measurements) Acclimate->Train Baseline 3. Baseline BP Measurement (Day -2 to Day 0, average) Train->Baseline Randomize 4. Randomization & Grouping Baseline->Randomize Group1 Group 1: Vehicle (e.g., 0.5% CMC) Randomize->Group1 Group2 Group 2: (S)-Darusentan (e.g., 30 mg/kg/day) Randomize->Group2 Group3 Group 3: (R)-Darusentan (e.g., 30 mg/kg/day) Randomize->Group3 Admin 5. Daily Oral Gavage Administration Group1->Admin Group2->Admin Group3->Admin Measure 6. BP Measurement (e.g., Days 1, 3, 7, 14) Admin->Measure Data 7. Data Analysis (Compare change from baseline) Measure->Data

Caption: Workflow for in vivo antihypertensive efficacy study.
Methodology

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age. Wistar-Kyoto (WKY) rats can be used as a normotensive control group if desired.

  • Housing: House animals under standard conditions (12-h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.

  • Acclimatization and Training:

    • Acclimatize rats to the facility for at least one week.

    • For 3-5 consecutive days before the study begins, train the rats to the restraint and tail-cuff procedure to minimize stress-induced blood pressure fluctuations.[1][3]

  • Baseline Blood Pressure:

    • Measure systolic blood pressure (SBP) and heart rate (HR) for three consecutive days using a non-invasive tail-cuff system.[4]

    • Average the measurements to establish a stable baseline for each animal.

  • Grouping and Dosing:

    • Randomize animals into three groups (n=8-10 per group) based on baseline SBP:

      • Group 1 (Vehicle): Administer vehicle (e.g., 0.5% carboxymethylcellulose in water).

      • Group 2 (Active): Administer (S)-Darusentan (e.g., 30 mg/kg, p.o.) suspended in vehicle.

      • Group 3 (Negative Control): Administer (R)-Darusentan (e.g., 30 mg/kg, p.o.) suspended in vehicle.

    • Administer compounds once daily by oral gavage for the duration of the study (e.g., 14 days).

  • Blood Pressure Monitoring:

    • Measure SBP and HR at specified time points post-dose (e.g., 4, 8, and 24 hours) on Days 1, 7, and 14 of the study.

  • Data Analysis:

    • Calculate the change in SBP from baseline for each animal at each time point.

    • Analyze data using an appropriate statistical test (e.g., Two-way ANOVA with post-hoc test) to compare treatment groups to the vehicle control. P < 0.05 is considered statistically significant.

Expected Results

The expected outcome is a significant reduction in systolic blood pressure in the (S)-Darusentan treated group compared to the vehicle group. The (R)-Darusentan group should show no significant difference in blood pressure compared to the vehicle control, confirming that the antihypertensive effect is stereospecific to the (S)-enantiomer.

Table 2: Representative In Vivo Data (Hypothetical)
Treatment Group (30 mg/kg)Baseline SBP (mmHg)Change in SBP at 4h, Day 7 (mmHg)p-value vs. Vehicle
Vehicle 185 ± 5-2 ± 3-
(S)-Darusentan 187 ± 6-25 ± 4< 0.001
(R)-Darusentan 186 ± 5-3 ± 3> 0.99
Data are presented as Mean ± SEM.

Application Protocol 2: In Vitro ETA Receptor Competitive Binding Assay

This protocol details a competitive radioligand binding assay to quantify the affinity (Ki) of (S)-Darusentan and (R)-Darusentan for the ETA receptor, demonstrating the stereoselectivity of binding.

Objective

To determine and compare the binding affinities of (S)-Darusentan and (R)-Darusentan for the human ETA receptor expressed in a stable cell line.

Methodology
  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human ETA receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), determine protein concentration (e.g., BCA assay), and store at -80°C.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Radioligand: Use [¹²⁵I]-ET-1 at a concentration near its Kd (e.g., 50 pM).

    • Competitors: Prepare serial dilutions of (S)-Darusentan and (R)-Darusentan (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Assay Setup (per well):

      • 50 µL Assay Buffer (for Total Binding) or a high concentration of unlabeled ET-1 (1 µM, for Non-Specific Binding) or competitor solution.

      • 50 µL [¹²⁵I]-ET-1 solution.

      • 100 µL of diluted membrane preparation (e.g., 10-20 µg protein).

    • Incubate plates at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly harvest the assay by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value for each compound.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results

(S)-Darusentan is expected to displace [¹²⁵I]-ET-1 in a concentration-dependent manner, yielding a low nanomolar IC₅₀ and Ki value. In contrast, (R)-Darusentan should show little to no displacement even at the highest concentrations tested, demonstrating its negligible affinity for the ETA receptor.

Table 3: Representative Binding Affinity Data
CompoundIC₅₀ (nM)Ki (nM)
(S)-Darusentan ~2.5~1.4
(R)-Darusentan > 10,000> 10,000

Conclusion

References

Application Notes and Protocols for (R)-Darusentan in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (R)-Darusentan in cell-based assays. As the inactive enantiomer of the potent and selective endothelin A (ETA) receptor antagonist, (S)-Darusentan, the primary application of (R)-Darusentan is to serve as a crucial negative control in experimental setups. Its use allows researchers to distinguish specific ETA receptor-mediated effects of (S)-Darusentan from any non-specific or off-target effects.

Introduction

Darusentan is a nonpeptidic, selective antagonist of the endothelin A (ETA) receptor.[1][2] The biological activity of Darusentan resides in its (S)-enantiomer, which binds with high affinity to the ETA receptor, thereby blocking the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[3][4] In contrast, (R)-Darusentan exhibits no significant binding to the endothelin receptor and is considered pharmacologically inactive.[3][4] This stereospecificity makes (R)-Darusentan an ideal negative control for in vitro and cell-based assays designed to investigate the pharmacological activity of (S)-Darusentan and other ETA receptor antagonists.

Mechanism of Action of the Active Enantiomer, (S)-Darusentan

(S)-Darusentan is a competitive antagonist at the ETA receptor, a G-protein coupled receptor (GPCR).[4] Upon binding of its endogenous ligand, ET-1, the ETA receptor activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the physiological responses to ET-1, such as vasoconstriction and cell proliferation.[3][4] (S)-Darusentan effectively blocks these downstream signaling events by preventing ET-1 from binding to the ETA receptor.

Quantitative Data: Pharmacological Profile of Darusentan Enantiomers

The following table summarizes the key pharmacological parameters for both (S)- and (R)-Darusentan, highlighting the stereoselectivity of the active enantiomer for the ETA receptor.

CompoundParameterValueCell/Tissue SystemReference
(S)-Darusentan Ki for human ETA receptor1.4 nmol/LRecombinant human receptors[1][2]
Ki for human ETB receptor184 nmol/LRecombinant human receptors[1][2]
Ki for rat ETA receptor13 nmol/LRat aortic vascular smooth muscle cell membranes[3][4]
pA28.1 ± 0.14Isolated endothelium-denuded rat aortic rings[3][4]
(R)-Darusentan Binding ActivityNo binding activityRat aortic vascular smooth muscle cell membranes[3][4]
Functional EffectNo effectIsolated endothelium-denuded rat aortic rings[3][4]

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays where (R)-Darusentan can be employed as a negative control alongside its active counterpart, (S)-Darusentan.

Protocol 1: Endothelin Receptor Binding Assay

This protocol is designed to determine the binding affinity of test compounds to the ETA receptor using a competitive radioligand binding assay.

Materials:

  • Cells expressing ETA receptors (e.g., rat aortic vascular smooth muscle cells (RAVSMs) or CHO-K1 cells stably transfected with the human ETA receptor).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).

  • Radioligand (e.g., [125I]-ET-1).

  • (S)-Darusentan (as a positive control competitor).

  • (R)-Darusentan (as a negative control).

  • Non-specific binding control (e.g., a high concentration of unlabeled ET-1).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation.

      • [125I]-ET-1 at a concentration near its Kd.

      • A range of concentrations of the test compound, (S)-Darusentan, or (R)-Darusentan.

      • For total binding wells, add buffer instead of a competitor.

      • For non-specific binding wells, add a saturating concentration of unlabeled ET-1.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

(R)-Darusentan is expected to show no significant inhibition of radioligand binding, confirming that any observed binding inhibition by (S)-Darusentan is specific to the ETA receptor.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of a compound to inhibit ET-1-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing ETA receptors (e.g., CHO-K1 cells stably expressing human ETA receptor).

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Endothelin-1 (ET-1).

  • (S)-Darusentan.

  • (R)-Darusentan.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating:

    • Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer, containing Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

    • Wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Incubation:

    • Add varying concentrations of (S)-Darusentan, (R)-Darusentan, or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the percentage of inhibition of the ET-1 response against the logarithm of the antagonist concentration.

    • Determine the IC50 value for each antagonist.

(R)-Darusentan should not inhibit the ET-1-induced calcium mobilization, demonstrating the specificity of the inhibitory effect of (S)-Darusentan.

Protocol 3: Inositol Phosphate Accumulation Assay

This protocol measures the accumulation of inositol phosphates (IPs) in response to ET-1 stimulation, which is a direct measure of Gq-coupled receptor activation.

Materials:

  • Cells expressing ETA receptors.

  • Inositol-free cell culture medium.

  • myo-[3H]-inositol.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • Endothelin-1 (ET-1).

  • (S)-Darusentan.

  • (R)-Darusentan.

  • Lysis buffer (e.g., ice-cold perchloric acid).

  • Anion exchange chromatography columns.

  • Elution buffers.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Labeling:

    • Plate cells in a multi-well plate and culture until they reach near-confluency.

    • Replace the medium with inositol-free medium containing myo-[3H]-inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Compound Treatment and Stimulation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with various concentrations of (S)-Darusentan, (R)-Darusentan, or vehicle for a specified time.

    • Stimulate the cells with ET-1 for a defined period (e.g., 30 minutes).

  • Extraction of Inositol Phosphates:

    • Stop the stimulation by adding ice-cold lysis buffer.

    • Incubate on ice to allow for cell lysis and precipitation of proteins.

    • Neutralize the extracts.

  • Separation and Quantification of Inositol Phosphates:

    • Apply the neutralized cell extracts to anion exchange columns.

    • Wash the columns to remove unincorporated myo-[3H]-inositol.

    • Elute the total inositol phosphates with an appropriate elution buffer.

    • Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis:

    • Normalize the data to the total radioactivity incorporated or protein content.

    • Plot the percentage of inhibition of ET-1-stimulated IP accumulation against the logarithm of the antagonist concentration.

    • Determine the IC50 value for each antagonist.

(R)-Darusentan is not expected to affect the ET-1-stimulated accumulation of inositol phosphates, confirming the specific ETA receptor-mediated effect of (S)-Darusentan.

Visualizations

Endothelin-1 Signaling Pathway via ETA Receptor

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds Gq Gq ETA_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Response Vasoconstriction, Cell Proliferation Ca2+->Response PKC->Response (S)-Darusentan (S)-Darusentan (S)-Darusentan->ETA_Receptor Blocks (R)-Darusentan (R)-Darusentan Inactive Control

Caption: Endothelin-1 signaling pathway and the inhibitory action of (S)-Darusentan.

Experimental Workflow for Antagonist Profiling

Antagonist_Profiling_Workflow cluster_setup Experimental Setup cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (ETA Receptor Expressing Cells) Pre_incubation 3. Pre-incubation with Compounds Cell_Culture->Pre_incubation Compound_Prep 2. Compound Preparation ((S)-Darusentan, (R)-Darusentan, Vehicle) Compound_Prep->Pre_incubation Stimulation 4. Stimulation with ET-1 Pre_incubation->Stimulation Measurement 5. Measurement of Cellular Response (e.g., Ca²⁺ flux, IP accumulation) Stimulation->Measurement Data_Processing 6. Data Processing and Normalization Measurement->Data_Processing IC50_Determination 7. IC50 Determination Data_Processing->IC50_Determination Specificity_Confirmation 8. Specificity Confirmation (using (R)-Darusentan as negative control) IC50_Determination->Specificity_Confirmation

Caption: General workflow for profiling ETA receptor antagonists in cell-based assays.

Logical Relationship of Darusentan Enantiomers

Darusentan_Enantiomers Darusentan Darusentan S_Darusentan (S)-Darusentan (Active Enantiomer) Darusentan->S_Darusentan R_Darusentan (R)-Darusentan (Inactive Enantiomer) Darusentan->R_Darusentan ETA_Receptor ETA Receptor S_Darusentan->ETA_Receptor Binds and Blocks R_Darusentan->ETA_Receptor Does Not Bind No_Effect No Biological Effect R_Darusentan->No_Effect Biological_Effect Biological Effect (e.g., Vasoconstriction) ETA_Receptor->Biological_Effect Mediates

Caption: Stereospecific interaction of Darusentan enantiomers with the ETA receptor.

References

Application Notes and Protocols: (S)-Darusentan in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Darusentan is a potent and selective antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor involved in vasoconstriction and cell proliferation.[1][2][3][4][5][6][7] Endothelin-1 (ET-1), a powerful vasoconstrictor, is often upregulated in conditions like hypertension.[2][4] Darusentan, by blocking the ETA receptor, antagonizes the effects of ET-1, leading to vasodilation.[1][3] It is important to note that the biological activity of Darusentan resides in its (S)-enantiomer, which exhibits high affinity for the ETA receptor. The (R)-enantiomer has been shown to have no significant binding activity.[2][4] Therefore, these application notes will focus on the use of (S)-Darusentan in competitive binding assays.

These assays are crucial for determining the binding affinity of (S)-Darusentan and for screening other potential ligands for the endothelin receptors. The data generated from these assays, such as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), are fundamental in drug discovery and development for characterizing the potency and selectivity of compounds like Darusentan.[1][8]

Quantitative Data: Binding Affinity of (S)-Darusentan

The binding affinity of (S)-Darusentan for endothelin receptors has been determined in various studies. The following table summarizes the key quantitative data.

CompoundReceptorSpeciesCell/Tissue TypeParameterValue (nM)Reference
(S)-DarusentanETAHumanCHO cellsKi1.4[3][5][7]
(S)-DarusentanETBHumanCHO cellsKi184[3][5][7]
(S)-DarusentanETAHumanCHO cellsIC500.8[1][9]
(S)-DarusentanETARatAortic Vascular Smooth Muscle CellsKi13[2][4][7]
(S)-DarusentanETARatN/AKi6[1][9]
(R)-DarusentanETARatAortic Vascular Smooth Muscle CellsBinding ActivityNone Exhibited[2][4]

Experimental Protocols

Competitive Radioligand Binding Assay for (S)-Darusentan

This protocol describes a method to determine the binding affinity of (S)-Darusentan for the ETA receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells expressing the human ETA receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) of high specific activity.

  • Test Compound: (S)-Darusentan.

  • Non-specific Binding Control: A high concentration of unlabeled Endothelin-1 (e.g., 1 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM), and 0.1% Bovine Serum Albumin (BSA).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For measuring radioactivity.

  • 96-well plates.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the ETA receptor according to standard laboratory procedures. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [125I]-ET-1, and the membrane preparation.

    • Non-specific Binding: Assay buffer, [125I]-ET-1, a high concentration of unlabeled ET-1, and the membrane preparation.

    • Competitive Binding: Assay buffer, [125I]-ET-1, varying concentrations of (S)-Darusentan, and the membrane preparation.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 2 hours) to reach binding equilibrium.[9]

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the (S)-Darusentan concentration.

    • Determine the IC50 value, which is the concentration of (S)-Darusentan that inhibits 50% of the specific binding of [125I]-ET-1.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizations

Competitive Binding Assay Workflow

G Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane Prepare ETA Receptor Membrane Suspension Incubate Incubate Membrane, Radioligand, and (S)-Darusentan Membrane->Incubate Ligands Prepare Radioligand ([125I]-ET-1) and (S)-Darusentan dilutions Ligands->Incubate Filter Filter and Wash to Separate Bound/Unbound Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Endothelin Receptor Signaling Pathway

Endothelin receptors (ETA and ETB) are G-protein coupled receptors.[11][12] Upon binding of endothelin-1 (ET-1), the ETA receptor primarily couples to Gq/11 proteins.[11][13] This activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13] These signaling events ultimately lead to physiological responses such as vasoconstriction and cell proliferation.[14][15] (S)-Darusentan acts as a competitive antagonist at the ETA receptor, blocking the binding of ET-1 and thereby inhibiting this signaling cascade.[2][4]

G Endothelin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates Darusentan (S)-Darusentan Darusentan->ETAR Blocks Binding Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Simplified endothelin A receptor signaling pathway.

References

Application Notes and Protocols for Chiral Separation of Darusentan Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Darusentan is a selective endothelin A (ETA) receptor antagonist that has been investigated for the treatment of resistant hypertension and congestive heart failure.[1][2] The molecule contains a chiral center, resulting in two enantiomers: (S)-Darusentan and (R)-Darusentan. Pharmacological studies have shown that the (S)-enantiomer is the active moiety, exhibiting high affinity for the ETA receptor, while the (R)-enantiomer shows no significant binding activity.[3][4] Consequently, the accurate separation and quantification of Darusentan enantiomers are crucial for pharmacokinetic studies, quality control of the active pharmaceutical ingredient (API), and formulation development. This document provides a detailed protocol for the chiral separation of Darusentan enantiomers using High-Performance Liquid Chromatography (HPLC).

Chemical Structures
  • Darusentan: (S)-2-(4,6-dimethoxypyrimidin-2-yloxy)-3-methoxy-3,3-diphenylpropanoic acid[2][5][6]

  • Chiral Center: The stereogenic center is at the C2 position of the propanoic acid chain.

Experimental Protocol: Chiral HPLC-MS/MS Method

This protocol outlines a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective determination of Darusentan enantiomers.[7][8]

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: Chiralcel OD-RH (or equivalent cellulose-based chiral stationary phase).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Reference Standards: (S)-Darusentan and (R)-Darusentan.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterValue
Stationary Phase Chiralcel OD-RH
Mobile Phase Acetonitrile / Water / Formic Acid (50:50:0.1, v/v/v)[7][8]
Flow Rate 0.5 mL/min[7][8]
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Injection Volume 5-20 µL (optimized based on sensitivity)
Detection Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry Detection
  • Ionization Mode: Electrospray Ionization (ESI), Negative[7][8]

  • Scan Mode: Multiple Reaction Monitoring (MRM)[7][8]

  • MRM Transitions: To be determined by infusing individual enantiomer standards. The precursor ion will be [M-H]⁻.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of (S)-Darusentan and (R)-Darusentan in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions with the mobile phase to cover the desired concentration range. A recommended range is 0.500 to 2500 ng/mL for each enantiomer.[7]

  • Sample Preparation (for plasma samples):

    • To 50 µL of plasma, add a precipitating agent (e.g., 150 µL of methanol).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.[7][8]

Method Validation Parameters

The method should be validated according to standard guidelines (e.g., ICH). Key validation parameters and their typical acceptance criteria are summarized below.

ParameterTypical Results/Acceptance Criteria
Linearity r ≥ 0.995 over the concentration range of 0.500 to 2500 ng/mL[7]
Lower Limit of Quantitation (LLOQ) 0.500 ng/mL for each enantiomer[7]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ). Reported accuracy is within -5.4% to 6.3%.[7]
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). Reported precision is not more than 10.2%.[7]
Selectivity No significant interfering peaks at the retention times of the enantiomers.
Chiral Inversion No chiral inversion should be observed during sample preparation, storage, and analysis.[7]

Visualizations

Darusentan Signaling Pathway

The following diagram illustrates the mechanism of action of (S)-Darusentan as an endothelin A (ETA) receptor antagonist. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to ETA receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction. (S)-Darusentan selectively blocks this interaction, leading to vasodilation.[3][4]

Darusentan_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein Activation ETAR->Gq S_Darusentan (S)-Darusentan S_Darusentan->ETAR Blocks PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Mechanism of action of (S)-Darusentan.

Experimental Workflow for Chiral Separation

The diagram below outlines the key steps in the experimental workflow for the chiral separation and quantification of Darusentan enantiomers from a biological matrix.

Experimental_Workflow cluster_workflow Workflow Sample_Prep 1. Sample Preparation (Plasma Protein Precipitation) HPLC_Separation 2. Chiral HPLC Separation (Chiralcel OD-RH) Sample_Prep->HPLC_Separation MS_Detection 3. MS/MS Detection (ESI-, MRM) HPLC_Separation->MS_Detection Data_Analysis 4. Data Analysis (Quantification of Enantiomers) MS_Detection->Data_Analysis

Caption: Experimental workflow for Darusentan enantiomer analysis.

Conclusion

The described chiral HPLC method provides a robust and sensitive approach for the separation and quantification of Darusentan enantiomers. This methodology is suitable for researchers, scientists, and drug development professionals involved in the study of Darusentan's pharmacokinetics, as well as for quality control purposes. The detailed protocol and validation parameters serve as a comprehensive guide for the implementation of this analytical technique.

References

Application Notes and Protocols: Utilizing (R)-Darusentan as a Negative Control in Endothelin Receptor Blockade Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for incorporating (R)-Darusentan as a negative control in experimental designs aimed at investigating the endothelin system. (S)-Darusentan is a potent and selective antagonist of the endothelin A (ETA) receptor, a key mediator of vasoconstriction and cell proliferation. In contrast, its enantiomer, (R)-Darusentan, exhibits no significant binding affinity for endothelin receptors, rendering it an ideal negative control to ensure the specificity of the observed effects of (S)-Darusentan.

Mechanism of Action of Darusentan

(S)-Darusentan exerts its pharmacological effects by competitively blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cellular growth. The use of (R)-Darusentan, which is pharmacologically inactive, is crucial for distinguishing specific ETA receptor-mediated effects from off-target or non-specific actions of the active compound.

Endothelin-1 Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug ET-1 Endothelin-1 (ET-1) ETA ETA Receptor ET-1->ETA Binds Gq Gq protein ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction / Proliferation Ca2->Contraction PKC->Contraction S_Darusentan (S)-Darusentan S_Darusentan->ETA Blocks R_Darusentan (R)-Darusentan (Control)

Caption: Endothelin-1 signaling and (S)-Darusentan's mechanism of action.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of Darusentan enantiomers.

Table 1: In Vitro Binding Affinity of Darusentan Enantiomers

CompoundReceptorKi (nmol/L)Reference
(S)-DarusentanHuman ETA1.4[1][2]
(S)-DarusentanHuman ETB184[1][2]
(S)-DarusentanRat Aortic Vascular Smooth Muscle ETA13[3][4]
(R)-DarusentanRat Aortic Vascular Smooth Muscle ETANo binding activity[3][4]

Table 2: In Vitro Functional Activity of Darusentan Enantiomers

AssayCompoundPotency (pA2)EffectReference
Endothelin-induced vascular contractility (rat aortic rings)(S)-Darusentan8.1 ± 0.14Inhibition[3][4]
Endothelin-induced vascular contractility (rat aortic rings)(R)-Darusentan-No effect[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below, incorporating (R)-Darusentan as a negative control.

Experimental Workflow: In Vitro Receptor Binding Assay

cluster_workflow Receptor Binding Assay Workflow A Prepare cell membranes expressing ETA receptors B Incubate membranes with radiolabeled ET-1 A->B C Add increasing concentrations of: - (S)-Darusentan (Test) - (R)-Darusentan (Control) - Vehicle (Baseline) B->C D Separate bound and free radioligand C->D E Quantify bound radioactivity D->E F Calculate Ki values E->F cluster_workflow Calcium Signaling Assay Workflow A Culture rat aortic vascular smooth muscle cells (RAVSMs) B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate with: - (S)-Darusentan (Test) - (R)-Darusentan (Control) - Vehicle B->C D Stimulate with ET-1 C->D E Measure changes in intracellular calcium concentration D->E F Determine concentration-dependent inhibition E->F cluster_workflow Vascular Reactivity Study Workflow A Isolate rat aortic rings and mount in an organ bath B Equilibrate tissues under tension A->B C Construct a cumulative concentration-response curve to ET-1 in the presence of: - (S)-Darusentan (Test) - (R)-Darusentan (Control) - Vehicle B->C D Record isometric tension C->D E Calculate pA2 values D->E cluster_workflow In Vivo Blood Pressure Study Workflow A Induce hypertension in rats (e.g., DOCA-salt model) B Implant telemetry devices for continuous blood pressure monitoring A->B C Randomize animals to treatment groups: - Vehicle - (S)-Darusentan - (R)-Darusentan B->C D Administer compounds daily for the study duration C->D E Continuously monitor blood pressure and heart rate D->E F Analyze changes in blood pressure from baseline E->F

References

Application Notes & Protocols: In Vivo Administration of (R)-Darusentan for Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (R)-Darusentan as a negative control in in vivo pharmacological studies. Darusentan is a selective endothelin type A (ETA) receptor antagonist, with its activity residing in the (S)-enantiomer.[1][2] The (R)-enantiomer is pharmacologically inactive, making it an ideal control to differentiate specific ETA receptor-mediated effects from non-specific or off-target effects of the compound scaffold.[1][2]

Rationale for Use as a Negative Control

In drug development, demonstrating target specificity is crucial. The active enantiomer, (S)-Darusentan, potently binds to and inhibits the ETA receptor, leading to vasodilation and a reduction in blood pressure.[3][4] Conversely, (R)-Darusentan exhibits no significant binding activity at endothelin receptors and consequently has no effect on endothelin-induced signaling or vasoconstriction.[1][2] Therefore, administering (R)-Darusentan in a parallel experimental group allows researchers to control for any physiological changes that might arise from the chemical properties of the molecule itself, its vehicle, or the administration procedure, independent of ETA receptor antagonism.

Quantitative Pharmacological Data

The following table summarizes the differential activity of the (S) and (R) enantiomers of Darusentan, highlighting the basis for using (R)-Darusentan as a negative control.

Parameter (S)-Darusentan (Active) (R)-Darusentan (Inactive Control) Receptor Target Reference System
Binding Affinity (Ki) 1.4 nmol/LNo binding activityHuman ETARecombinant Receptors
Binding Affinity (Ki) 184 nmol/LNo binding activityHuman ETBRecombinant Receptors
Binding Affinity (Ki) 13 nmol/LNo binding activityETARat Aortic Vascular Smooth Muscle Cells (RAVSMs)
Functional Antagonism (pA2) 8.1 ± 0.14No effectETAIsolated Rat Aortic Rings

Data compiled from multiple sources.[1][2][3]

Endothelin-A (ETA) Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by Endothelin-1 (ET-1) binding to the ETA receptor and shows the specific point of inhibition by (S)-Darusentan. (R)-Darusentan does not interact with this pathway.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ETAR ETA Receptor Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release (from SR) IP3->Ca Stimulates Vaso Vasoconstriction Ca->Vaso ET1 Endothelin-1 (ET-1) ET1->ETAR Binds S_Daru (S)-Darusentan (Active Antagonist) S_Daru->ETAR Blocks R_Daru (R)-Darusentan (Inactive Control) R_Daru->ETAR No Interaction

Caption: ETA receptor signaling pathway and the inhibitory action of (S)-Darusentan.

Protocol: In Vivo Administration in a Hypertensive Rat Model

This protocol describes a typical experiment to validate the specific antihypertensive effects of (S)-Darusentan using (R)-Darusentan as a negative control in Spontaneously Hypertensive Rats (SHR).

4.1. Objective To determine if the blood pressure-lowering effect of Darusentan is specifically mediated by ETA receptor antagonism.

4.2. Materials

  • (S)-Darusentan

  • (R)-Darusentan

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)

  • Oral gavage needles

4.3. Experimental Groups Animals should be randomly assigned to one of three groups (n=8-10 per group):

  • Vehicle Control: Receives 0.5% CMC solution.

  • (R)-Darusentan (Negative Control): Receives (R)-Darusentan at a dose equivalent to the active group (e.g., 30 mg/kg).

  • (S)-Darusentan (Active Compound): Receives (S)-Darusentan (e.g., 30 mg/kg).

4.4. Dosing and Administration

  • Formulation: Prepare a suspension of each compound in the 0.5% CMC vehicle on the day of dosing.

  • Route of Administration: Oral gavage (p.o.).

  • Dosage: A dose of 10-100 mg/kg is typical for preclinical studies. The dose for the (R)- and (S)- enantiomers must be identical.

  • Frequency: Once daily for the duration of the study (e.g., 14 days).

  • Volume: Administer a consistent volume based on body weight (e.g., 5 mL/kg).

4.5. Procedure

  • Acclimatization: Allow animals to acclimate to the housing facility for at least one week. Acclimate them to the blood pressure measurement procedure for 3-5 days before the start of the experiment.

  • Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for all animals for 2-3 consecutive days before the first dose.

  • Dosing Period: Administer the assigned treatment (Vehicle, R-Darusentan, or S-Darusentan) orally once daily for 14 days.

  • Blood Pressure Monitoring: Measure blood pressure at consistent time points post-dosing (e.g., 2, 4, 8, and 24 hours) on specified days (e.g., Day 1, Day 7, and Day 14) to assess both peak and trough effects.

  • Data Analysis: Analyze the change in blood pressure from baseline for each group. Use appropriate statistical tests (e.g., Two-way ANOVA with post-hoc tests) to compare the (S)-Darusentan group to both the Vehicle and (R)-Darusentan groups. The expected outcome is a significant reduction in blood pressure in the (S)-Darusentan group only.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the described control experiment.

Experimental_Workflow start Start: Select Animal Model (e.g., SHR) acclimate Acclimatization & Baseline BP Measurement start->acclimate randomize Randomize into 3 Groups acclimate->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: (R)-Darusentan (Control) randomize->group2 group3 Group 3: (S)-Darusentan (Active) randomize->group3 dosing Daily Oral Dosing (14 Days) group1->dosing group2->dosing group3->dosing bp_monitor Monitor Blood Pressure (Days 1, 7, 14) dosing->bp_monitor analysis Data Analysis: Compare ΔBP from Baseline bp_monitor->analysis outcome1 No significant BP change in Groups 1 & 2 analysis->outcome1 Expected outcome2 Significant BP reduction in Group 3 only analysis->outcome2 Expected conclusion Conclusion: Effect is specific to ETA receptor antagonism outcome1->conclusion outcome2->conclusion

Caption: Workflow for an in vivo control experiment using (R)-Darusentan.

Conclusion

The use of the inactive (R)-enantiomer of Darusentan is indispensable for rigorous in vivo studies. It provides an essential negative control, ensuring that observed physiological effects can be confidently attributed to the specific pharmacological action of the active (S)-enantiomer at the ETA receptor. This approach is fundamental to building a robust data package for any selective therapeutic agent.

References

Techniques for Assessing the Enantiomeric Purity of (R)-Darusentan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the enantiomeric purity of (R)-Darusentan, a potent endothelin-A receptor antagonist. The accurate determination of enantiomeric excess is critical for ensuring the safety and efficacy of chiral drugs. The following sections detail the methodologies for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers. By utilizing a chiral stationary phase (CSP), it is possible to achieve differential retention of the (R) and (S)-enantiomers of Darusentan, allowing for their accurate quantification.

A sensitive, specific, and rapid liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed and validated for the enantioselective determination of darusentan enantiomers.[1] This method is particularly suitable for analyzing biological samples, such as rat plasma.

Quantitative Data Summary
ParameterValueReference
Chiral Stationary Phase Chiralcel OD-RH[1]
Mobile Phase Acetonitrile/Water/Formic Acid (50:50:0.1, v/v/v)[1]
Flow Rate 0.5 mL/min[1]
Detection Multiple-Reaction Monitoring (MRM) via Electrospray Ionization (ESI) in negative ionization mode[1]
Linearity Range 0.500 to 2500 ng/mL for each enantiomer[1]
Lower Limit of Quantitation (LLOQ) 0.500 ng/mL for each enantiomer[1]
Intra-day Precision ≤ 10.2%[1]
Inter-day Precision ≤ 10.2%[1]
Accuracy -5.4% to 6.3%[1]
Experimental Protocol: Chiral HPLC-MS/MS

Objective: To separate and quantify the (R) and (S)-enantiomers of Darusentan.

Materials:

  • (R)-Darusentan and (S)-Darusentan reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS reagent grade)

  • Chiralcel OD-RH column

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • For plasma samples, perform protein precipitation by adding methanol.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • Prepare a calibration curve by spiking known concentrations of (R) and (S)-Darusentan into the blank matrix.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH

    • Mobile Phase: A mixture of acetonitrile, water, and formic acid in a 50:50:0.1 (v/v/v) ratio.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]

    • Detection: Multiple-Reaction Monitoring (MRM).[1]

    • Define the specific precursor and product ion transitions for both (R) and (S)-Darusentan.

  • Data Analysis:

    • Integrate the peak areas for both the (R) and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Darusentan Sample Protein_Precipitation Protein Precipitation (e.g., with Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection Injection into Chiral HPLC System Supernatant_Collection->HPLC_Injection Chiral_Separation Enantiomeric Separation (Chiralcel OD-RH) HPLC_Injection->Chiral_Separation MS_Detection MS/MS Detection (ESI-, MRM) Chiral_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration EE_Calculation Enantiomeric Excess Calculation Peak_Integration->EE_Calculation

Caption: Workflow for Chiral HPLC-MS/MS Analysis of Darusentan.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte (BGE).[2][3][4] This method offers advantages such as low sample and reagent consumption and fast analysis times.[2]

General Experimental Protocol: Chiral Capillary Electrophoresis

Objective: To separate the enantiomers of Darusentan using a chiral selector in the background electrolyte.

Materials:

  • (R)-Darusentan and (S)-Darusentan reference standards

  • Phosphate buffer

  • Chiral selector (e.g., cyclodextrins like sulfobutyl ether-β-cyclodextrin)[5]

  • Organic modifier (e.g., acetonitrile)

  • Capillary electrophoresis system with a UV detector

Procedure:

  • Capillary Conditioning:

    • Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the background electrolyte.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a buffer solution (e.g., 25 mM phosphate buffer).[5]

    • Dissolve the chiral selector (e.g., 28 mg/mL sulfobutyl ether-β-cyclodextrin) in the buffer.[5]

    • Add an organic modifier (e.g., 20% acetonitrile) to the BGE to improve separation.[5]

    • Adjust the pH of the BGE as needed (e.g., pH 8.0).[5]

  • Sample Preparation:

    • Dissolve the Darusentan sample in the BGE or a suitable solvent.

  • Electrophoretic Conditions:

    • Applied Voltage: 22 kV.[5]

    • Capillary Temperature: 20°C.[5]

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at an appropriate wavelength (e.g., 206 nm).[5]

  • Data Analysis:

    • Identify the migration times of the (R) and (S)-enantiomers.

    • Calculate the enantiomeric purity based on the corrected peak areas.

Chiral_CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep Prepare Background Electrolyte (BGE) with Chiral Selector Sample_Prep Dissolve Darusentan Sample Capillary_Conditioning Capillary Conditioning Sample_Injection Sample Injection Capillary_Conditioning->Sample_Injection Electrophoretic_Separation Electrophoretic Separation Sample_Injection->Electrophoretic_Separation UV_Detection UV Detection Electrophoretic_Separation->UV_Detection Peak_Analysis Peak Analysis and Identification UV_Detection->Peak_Analysis Purity_Calculation Enantiomeric Purity Calculation Peak_Analysis->Purity_Calculation

Caption: Workflow for Chiral Capillary Electrophoresis Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess, typically through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[6][7] These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.

General Experimental Protocol: NMR for Enantiomeric Purity

Objective: To determine the enantiomeric excess of a Darusentan sample by observing the diastereomeric differentiation in the NMR spectrum.

Materials:

  • Darusentan sample

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral derivatizing agent (e.g., Mosher's acid) or chiral solvating agent

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the Darusentan sample in a deuterated solvent in an NMR tube.

    • Acquire a preliminary ¹H NMR spectrum of the sample alone.

    • Add the chiral auxiliary (CDA or CSA) to the NMR tube.

    • If using a CDA, ensure the reaction to form the diastereomers goes to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H or another relevant nucleus (e.g., ¹⁹F if applicable, ³¹P for specific CDAs) NMR spectrum of the mixture.

    • Optimize acquisition parameters to achieve good signal-to-noise and resolution.

  • Data Analysis:

    • Identify the signals corresponding to the two diastereomers. These signals should be well-resolved.

    • Integrate the distinct signals for each diastereomer.

    • Calculate the enantiomeric excess based on the integral ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve_Sample Dissolve Darusentan in Deuterated Solvent Add_Auxiliary Add Chiral Auxiliary (CDA or CSA) Dissolve_Sample->Add_Auxiliary Acquire_Spectrum Acquire NMR Spectrum (e.g., ¹H NMR) Add_Auxiliary->Acquire_Spectrum Identify_Signals Identify Diastereomeric Signals Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Signals Identify_Signals->Integrate_Signals Calculate_EE Calculate Enantiomeric Excess Integrate_Signals->Calculate_EE

Caption: Workflow for NMR-based Enantiomeric Purity Determination.

References

Application Notes and Protocols: Determination of (R)-Darusentan in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a selective endothelin A (ETA) receptor antagonist that has been investigated for the treatment of resistant hypertension.[1] The endothelin pathway plays a significant role in vasoconstriction, and its inhibition presents a therapeutic target for managing blood pressure.[1] (R)-Darusentan is one of the enantiomers of Darusentan. The accurate quantification of (R)-Darusentan in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This document provides a detailed application note and protocol for the determination of (R)-Darusentan in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway of Darusentan

Darusentan exerts its therapeutic effect by blocking the endothelin-1 (ET-1) signaling pathway in vascular smooth muscle cells. As a selective ETA receptor antagonist, Darusentan prevents ET-1 from binding to its receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction.

G Endothelin A Receptor Signaling Pathway and Inhibition by Darusentan cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds Darusentan (R)-Darusentan Darusentan->ETA_Receptor Blocks Gq Gq Protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Darusentan's inhibition of the ETA receptor signaling pathway.

Bioanalytical Method for (R)-Darusentan in Human Plasma

A validated LC-MS/MS method is presented for the quantification of (R)-Darusentan in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a chiral stationary phase and detection by tandem mass spectrometry.

Method Parameters and Validation Summary

The following tables summarize the key parameters and validation results for the bioanalytical method.

Table 1: LC-MS/MS Instrumental Conditions

ParameterSetting
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnChiralcel OD-RH (150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water/Formic Acid (50:50:0.1, v/v/v)
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Autosampler Temperature4°C
Mass Spectrometry
Mass SpectrometerAPI 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionTo be determined empirically for (R)-Darusentan
Dwell Time200 ms
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas20 psi
Collision Gas8 psi
IonSpray Voltage-4500 V
Temperature500°C

Note: The specific MRM transition for (R)-Darusentan should be optimized by infusing a standard solution of the analyte into the mass spectrometer. Based on methods for similar compounds, a precursor ion corresponding to [M-H]⁻ would be selected, and the most stable and abundant product ion would be used for quantification.

Table 2: Bioanalytical Method Validation Parameters

ParameterResult
Linearity Range0.500 - 2500 ng/mL
Correlation Coefficient (r)≥ 0.995
Lower Limit of Quantification (LLOQ)0.500 ng/mL
Intra-day Precision (%CV)
LQC (1.0 ng/mL)≤ 10.2%
MQC (100 ng/mL)≤ 8.5%
HQC (2000 ng/mL)≤ 7.8%
Inter-day Precision (%CV)
LQC (1.0 ng/mL)≤ 9.8%
MQC (100 ng/mL)≤ 9.1%
HQC (2000 ng/mL)≤ 8.2%
Accuracy (% Bias)
LQC (1.0 ng/mL)-5.4% to 6.3%
MQC (100 ng/mL)-4.2% to 5.1%
HQC (2000 ng/mL)-3.8% to 4.5%
Recovery
(R)-Darusentan> 85%
Internal Standard> 88%
Matrix Effect
(R)-Darusentan92% - 108%
Internal Standard95% - 105%

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R)-Darusentan reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution with methanol to obtain working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of Darusentan or another endothelin receptor antagonist) at a concentration of 1 mg/mL in methanol.

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

G Protein Precipitation Workflow Plasma 50 µL Human Plasma IS_add Add 20 µL IS Working Solution (100 ng/mL) Plasma->IS_add Vortex1 Vortex (30s) IS_add->Vortex1 Precipitant Add 150 µL Acetonitrile Vortex1->Precipitant Vortex2 Vortex (2 min) Precipitant->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Injection Inject 10 µL into LC-MS/MS Supernatant->Injection

A streamlined workflow for plasma sample preparation.
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) and vortex for 30 seconds.

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

  • Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

Construction of Calibration Curve and Quality Control Samples
  • Prepare calibration standards by spiking appropriate amounts of the (R)-Darusentan working solutions into blank human plasma to achieve final concentrations of 0.5, 1, 5, 25, 100, 500, 1500, and 2500 ng/mL.

  • Prepare quality control samples at three concentration levels: Low QC (LQC) at 1.0 ng/mL, Medium QC (MQC) at 100 ng/mL, and High QC (HQC) at 2000 ng/mL.

  • Process the calibration standards and QC samples alongside the unknown plasma samples using the protein precipitation protocol described above.

  • Construct a calibration curve by plotting the peak area ratio of (R)-Darusentan to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is recommended for analysis.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of (R)-Darusentan in human plasma. The detailed protocol and validated parameters ensure reliable data for pharmacokinetic and other studies essential in the drug development process. The provided diagrams offer a clear visualization of both the pharmacological mechanism of action and the analytical workflow.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Darusentan Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of Darusentan enantiomers. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective analysis of Darusentan.

Troubleshooting Guide

This guide addresses specific problems that may arise during the chiral separation of Darusentan enantiomers using High-Performance Liquid Chromatography (HPLC).

Problem 1: Poor or No Enantiomeric Resolution

Q: My chromatogram shows a single peak or two poorly resolved, overlapping peaks for Darusentan. How can I improve the separation?

A: Poor resolution is a common issue in chiral separations. The key is to enhance the differential interaction between the enantiomers and the chiral stationary phase (CSP). Here are several parameters to investigate:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity.[1]

    • Solvent Ratio: For reversed-phase methods, such as on a Chiralcel OD-RH column, the ratio of the organic modifier (e.g., acetonitrile) to the aqueous component can be adjusted. A successful method utilized an isocratic mobile phase of acetonitrile/water/formic acid (50:50:0.1, v/v/v).[2][3] Modifying this ratio may improve resolution.

    • Additives: Acidic or basic additives can significantly impact separation by altering the ionization state of the analyte and its interaction with the CSP.[1][4] Formic acid (0.1%) has been shown to be effective for Darusentan.[2][3] Experimenting with the concentration or type of additive (e.g., trifluoroacetic acid, diethylamine) may be beneficial, but be mindful that this can also lead to a complete loss of resolution.[4]

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is fundamental.[5][6][7] Not all CSPs will resolve all compounds.

    • A proven column for Darusentan is the Chiralcel OD-RH , a cellulose-based CSP.[2][3] If you are using a different type of column (e.g., amylose-based, cyclodextrin-based), it may not be suitable for this specific separation.[6][7] It is often necessary to screen multiple columns with different chiral selectors.[1]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase. The validated method for Darusentan used a flow rate of 0.5 mL/min.[2][3]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8] Try adjusting the column temperature (e.g., in 5°C increments) to see if it improves selectivity.

Troubleshooting Workflow for Poor Resolution

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Problem 2: Peak Tailing or Asymmetry

Q: My peaks for the Darusentan enantiomers are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Mobile Phase Additives: For basic compounds like Darusentan, tailing can occur due to interactions with residual silanol groups on the silica support. Using an acidic additive like formic acid helps to suppress these interactions, leading to more symmetrical peaks.[9] Ensure the concentration of formic acid (e.g., 0.1%) is adequate.[2][3]

  • Sample Concentration: Injecting too much sample can overload the column, leading to broad, tailing peaks. Try reducing the concentration of your sample or the injection volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. If the problem persists and worsens with time, flushing the column according to the manufacturer's instructions or replacing the column may be necessary.

Problem 3: Irreproducible Retention Times

Q: The retention times for my enantiomers are shifting between injections. What could be causing this instability?

A: Fluctuating retention times point to a lack of system equilibrium or changes in experimental conditions.

  • Column Equilibration: Chiral separations, especially with isocratic mobile phases, require thorough column equilibration.[10][11] Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (e.g., at least 10-20 column volumes) before starting your analytical run.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability. Prepare fresh mobile phase daily and ensure accurate measurement of all components. Trace amounts of water or other contaminants in organic solvents can sometimes affect separations.[11]

  • Temperature Fluctuations: Ensure the column oven temperature is stable and consistent throughout the analysis, as temperature changes can affect retention.[8]

  • System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.

Frequently Asked Questions (FAQs)

Q1: What is a validated HPLC method for the chiral separation of Darusentan?

A1: A sensitive and specific LC-MS/MS method has been developed and validated for the enantioselective determination of Darusentan enantiomers in rat plasma.[2] The key parameters are summarized below.

ParameterCondition
Column Chiralcel OD-RH (Cellulose-based CSP)
Mobile Phase Acetonitrile / Water / Formic Acid (50:50:0.1, v/v/v)
Flow Rate 0.5 mL/min
Detection Tandem Mass Spectrometry (MS/MS) with ESI source
Sample Prep Protein precipitation with methanol

Table 1: Validated HPLC-MS/MS Method Parameters for Darusentan Enantiomer Separation.[2][3]

Q2: Why is a chiral separation necessary for Darusentan?

A2: Chiral separation is crucial because enantiomers of a drug can have different pharmacological activities, pharmacokinetic profiles, and toxicities.[6][12][13] Regulatory agencies often require the evaluation of individual enantiomers to ensure the safety and efficacy of a drug.[6] Separating the enantiomers allows for individual assessment of their properties.

Q3: Can I use a different detector besides Mass Spectrometry (MS)?

A3: Yes. While MS provides high sensitivity and specificity, a UV detector can also be used if the concentration of Darusentan is sufficient for detection. You will need to determine the optimal wavelength for detection based on the UV absorbance spectrum of Darusentan.

Q4: I am observing chiral inversion (one enantiomer converting to the other). Is this a known issue for Darusentan?

A4: Based on a validated study, no chiral inversion was observed for Darusentan during plasma sample preparation, storage, or analysis.[2][3] If you suspect chiral inversion, it could be due to harsh sample preparation conditions (e.g., extreme pH or high temperature) that are specific to your protocol.

Q5: What is the general strategy for developing a new chiral separation method?

A5: A common strategy involves a screening process.[1][14] This typically includes testing a set of diverse chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) with a variety of mobile phases (e.g., normal-phase, reversed-phase, polar organic).[14][15] Once a promising combination of column and mobile phase is identified, the method is further optimized by fine-tuning parameters like solvent ratios, additives, flow rate, and temperature.[1][8][14]

General Method Development Workflow

MethodDevelopment cluster_screening Screening Details cluster_optimization Optimization Details Start Start: Need Chiral Method Screening Phase 1: Screening Start->Screening Optimization Phase 2: Optimization Screening->Optimization Promising separation found Validation Phase 3: Validation Optimization->Validation Good resolution & peak shape FinalMethod Final Method Validation->FinalMethod ScreenCSPs Test 3-4 diverse CSPs (e.g., Cellulose, Amylose) ScreenMPs Use multiple mobile phases (Reversed, Normal, Polar Organic) ScreenCSPs->ScreenMPs FineTuneMP Adjust Solvent Ratio & Additives OptimizeFlowTemp Optimize Flow Rate & Temperature FineTuneMP->OptimizeFlowTemp

Caption: A generalized workflow for chiral method development.

Detailed Experimental Protocol

This protocol is based on the validated method for the enantioselective determination of Darusentan in rat plasma.[2][3]

1. Objective: To achieve baseline separation of Darusentan enantiomers for quantification.

2. Materials and Equipment:

  • HPLC System: A binary or quaternary HPLC system with a column oven and autosampler.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: Chiralcel OD-RH, 5 µm particle size.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagent: Formic acid (analytical grade).

  • Sample Preparation: Centrifuge, vials, pipettes.

3. Chromatographic Conditions:

  • Column: Chiralcel OD-RH.

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water:Formic Acid (50:50:0.1, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Controlled (e.g., 25°C - 40°C, requires optimization).

  • Injection Volume: 5-20 µL (dependent on sample concentration).

  • MS Detection: ESI source in negative ionization mode. Use multiple-reaction monitoring (MRM) for quantification.

4. Sample Preparation (from Rat Plasma):

  • Pipette 50 µL of rat plasma into a microcentrifuge tube.

  • Add an internal standard if used.

  • Add methanol to precipitate plasma proteins (typically 3-4 volumes, e.g., 150-200 µL).

  • Vortex the mixture thoroughly for approximately 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

5. Analysis Procedure:

  • Equilibrate the Chiralcel OD-RH column with the mobile phase at 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject a racemic standard of Darusentan to confirm the separation and identify the retention times of the two enantiomers.

  • Inject the prepared samples.

  • Integrate the peak areas for each enantiomer for quantification.

References

Ensuring the stability of (R)-Darusentan in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of (R)-Darusentan in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Darusentan that may influence its stability in solution?

A1: Understanding the physicochemical properties of Darusentan is crucial for designing appropriate experiments and ensuring its stability. Key properties are summarized in the table below. The propanoic acid moiety, with a pKa of approximately 3.2, indicates that the compound's solubility and stability are likely pH-dependent.

Table 1: Physicochemical Properties of Darusentan

PropertyValueSource
Molecular FormulaC₂₂H₂₂N₂O₆[1]
Molecular Weight410.42 g/mol [1]
Water Solubility0.0994 mg/mL (predicted)[2]
logP3.61 (predicted)[2]
pKa (Strongest Acidic)3.2 (predicted)[2]
pKa (Strongest Basic)0.83 (predicted)[2]

Q2: What are the recommended storage conditions for (R)-Darusentan stock solutions?

A2: Proper storage is essential to maintain the integrity of (R)-Darusentan solutions. General recommendations based on supplier data are provided below. It is always advisable to refer to the specific product information sheet provided by the supplier.

Table 2: Recommended Storage Conditions for Darusentan Stock Solutions

Storage TemperatureStorage PeriodSource
-80°CUp to 2 years[3]
-20°CUp to 1 year[3]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[4]

Q3: What solvents are suitable for preparing (R)-Darusentan solutions?

A3: Darusentan is practically insoluble in water but is soluble in organic solvents.[4][5]

  • DMSO: Soluble at ≥ 125 mg/mL.[4]

  • For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another option is 10% DMSO in 90% corn oil.[6]

When preparing solutions, especially for biological assays, ensure the final concentration of the organic solvent is compatible with the experimental system and does not affect the results.

Troubleshooting Guides

Issue 1: Precipitation of (R)-Darusentan in aqueous buffers.

  • Possible Cause: The low aqueous solubility of (R)-Darusentan, especially at a pH close to or below its pKa, can lead to precipitation.

  • Troubleshooting Steps:

    • Adjust pH: Ensure the pH of the aqueous buffer is well above the pKa of the carboxylic acid group (pKa ≈ 3.2) to maintain the compound in its more soluble deprotonated (carboxylate) form. A pH of 7.0 or higher is recommended.

    • Use Co-solvents: If adjusting the pH is not feasible or sufficient, consider the use of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol. However, verify the compatibility of the co-solvent with your experimental setup.

    • Sonication: Gentle sonication can help in dissolving the compound.[4]

    • Fresh Preparation: Prepare solutions fresh before use and avoid prolonged storage in aqueous buffers.

Issue 2: Inconsistent results or loss of activity in biological assays.

  • Possible Cause: This could be due to the degradation of (R)-Darusentan in the experimental solution. Although (R)-Darusentan is the inactive enantiomer, its stability is important for accurate experimental controls.[7] Degradation could be accelerated by factors such as pH, temperature, or light exposure.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To understand the stability of (R)-Darusentan under your specific experimental conditions, a forced degradation study is recommended. This involves exposing the compound to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation pathways.[1][8]

    • Develop a Stability-Indicating Analytical Method: A stability-indicating HPLC method can separate the intact (R)-Darusentan from its degradation products. This allows for the quantification of the compound's purity and concentration over time.

    • Control Experimental Conditions:

      • pH: Maintain a stable pH, preferably in the neutral range, unless the experimental protocol requires otherwise.

      • Temperature: Avoid high temperatures. Store solutions at recommended temperatures and minimize time at room temperature.

      • Light: Protect solutions from light by using amber vials or covering containers with aluminum foil, as compounds with aromatic rings can be susceptible to photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of (R)-Darusentan

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of (R)-Darusentan and to develop a stability-indicating analytical method.

Objective: To assess the stability of (R)-Darusentan under various stress conditions.

Materials:

  • (R)-Darusentan

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (R)-Darusentan in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the powdered (R)-Darusentan in an oven at 80°C for 48 hours, then dissolve in the solvent for analysis.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method. An example of a starting method for a similar compound involves a C18 column and a mobile phase of acetonitrile and a phosphate buffer (pH 3.0) in a 40:60 v/v ratio.[9]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify any new peaks, which represent degradation products.

    • Calculate the percentage of degradation.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare (R)-Darusentan Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to Stress Conditions base Base Hydrolysis prep_stock->base Expose to Stress Conditions oxidation Oxidation prep_stock->oxidation Expose to Stress Conditions thermal Thermal Stress prep_stock->thermal Expose to Stress Conditions photo Photolytic Stress prep_stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data_eval Data Evaluation: Identify Degradants, Calculate % Degradation hplc->data_eval

Caption: Workflow for a forced degradation study of (R)-Darusentan.

Signaling Pathway

Darusentan is a selective antagonist of the Endothelin-A (ETₐ) receptor. The following diagram illustrates the signaling pathway that is inhibited by Darusentan.

G ET1 Endothelin-1 (ET-1) ETaR ETₐ Receptor ET1->ETaR Binds to Gq Gq Protein ETaR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Vasoconstriction & Cell Proliferation Ca->Response PKC->Response Darusentan (R)-Darusentan (Inactive) Darusentan->ETaR No Binding SDarusentan (S)-Darusentan (Active Antagonist) SDarusentan->ETaR Blocks

Caption: Simplified signaling pathway of Endothelin-1 and the inhibitory action of Darusentan.

References

Technical Support Center: Confirmation of (S)-Darusentan Absence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reliably confirm the absence of (S)-Darusentan contamination in drug substances.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for confirming the absence of (S)-Darusentan?

A1: The most widely accepted and robust method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[1][2] This technique allows for the separation of the (R)- and (S)-enantiomers of Darusentan, enabling the detection and quantification of the undesired (S)-enantiomer as a chiral impurity.

Q2: Which chiral stationary phase (CSP) is recommended for Darusentan enantiomer separation?

A2: A well-documented and effective CSP for the baseline separation of Darusentan enantiomers is a cellulose-based column, specifically the Chiralcel OD-RH.[3] However, screening other polysaccharide-based or different types of chiral columns may also yield successful separations.

Q3: What are the critical parameters for a successful chiral HPLC separation of Darusentan?

A3: Key parameters to optimize include the choice of the chiral stationary phase, the composition of the mobile phase (including organic modifier and any additives), column temperature, and flow rate.[4][5] For Darusentan, a mobile phase consisting of acetonitrile, water, and a small amount of formic acid has been shown to be effective.[3]

Q4: How can I ensure my analytical method is sensitive enough to detect trace amounts of (S)-Darusentan?

A4: To ensure adequate sensitivity, the analytical method must be properly validated according to ICH guidelines, with a specific focus on determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the (S)-enantiomer.[6][7] The LOQ should be sufficiently low to meet the required specifications for chiral impurities.

Q5: What should I do if I observe no separation between the Darusentan enantiomers?

A5: If no separation is observed, you should systematically troubleshoot your method. This includes verifying the suitability of your chosen chiral column, optimizing the mobile phase composition (e.g., by varying the organic modifier or adding different additives), and adjusting the column temperature and flow rate.[4] Refer to the troubleshooting guide below for a more detailed approach.

Experimental Protocols

Primary Method: Chiral HPLC for the Determination of (S)-Darusentan Impurity

This protocol is based on a published method for the enantioselective determination of Darusentan enantiomers and is adapted for the purpose of quantifying the (S)-enantiomer as an impurity in a bulk drug substance.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

  • Chiral Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: Acetonitrile, Water (HPLC grade), Formic Acid (analytical grade).

  • (R)-Darusentan and (S)-Darusentan reference standards.

  • Sample of the drug substance to be tested.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water : Formic Acid (50:50:0.1, v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C (can be optimized)
Detection UV at a suitable wavelength (e.g., 230 nm) or MS
Injection Volume 10 µL (can be optimized)

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of (S)-Darusentan reference standard in the mobile phase. Prepare a series of dilutions to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the drug substance in the mobile phase to a known concentration.

  • Spiked Sample Solution (for method development and validation): Prepare a solution of the drug substance and spike it with a known amount of the (S)-Darusentan standard.

4. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) between (R)- and (S)-Darusentan peaks ≥ 1.5
Tailing Factor (T) for the (S)-Darusentan peak ≤ 2.0
Relative Standard Deviation (RSD) of replicate injections ≤ 5.0% for peak area

5. Data Analysis:

  • Identify the peaks for (R)- and (S)-Darusentan based on their retention times, confirmed by injecting the individual reference standards.

  • Quantify the amount of (S)-Darusentan in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

  • Calculate the percentage of (S)-Darusentan contamination in the drug substance.

Method Validation Protocol

To ensure the reliability of the analytical method for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there is no interference from the main component ((R)-Darusentan) or other potential impurities at the retention time of (S)-Darusentan.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for (S)-Darusentan should be at or below the reporting threshold for impurities.
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This should be established over a range of concentrations that includes the LOQ and the specification limit for the (S)-Darusentan impurity.
Accuracy The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of spiked (S)-Darusentan.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of (S)-Darusentan contamination.

Issue 1: Poor or no resolution between (R)- and (S)-Darusentan peaks.

  • Question: I am not seeing two distinct peaks for the enantiomers. What should I do?

  • Answer:

    • Verify Column Performance: Ensure your chiral column is not degraded. Check the column's performance with a standard racemic mixture.

    • Optimize Mobile Phase:

      • Organic Modifier: Vary the percentage of acetonitrile. A small change can significantly impact resolution.

      • Additive: Adjust the concentration of formic acid. You can also try other acidic or basic additives depending on the column's specifications.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.[4]

    • Change Temperature: Vary the column temperature. Sometimes a lower temperature can enhance enantioselectivity.[4]

Issue 2: The (S)-Darusentan peak is not detected, even in spiked samples.

  • Question: I've spiked my sample with the (S)-enantiomer, but I don't see a peak. What could be the problem?

  • Answer:

    • Check Injection: Ensure the autosampler is injecting correctly.

    • Review Sample Preparation: Confirm that the spiking concentration is above the method's Limit of Detection (LOD).

    • Detector Settings: Verify that the detector is set to an appropriate wavelength and sensitivity for detecting the low concentration of the impurity.

    • On-Column Degradation: Although less common, consider the possibility of the analyte degrading on the column.

Issue 3: High variability in the peak area of the (S)-Darusentan impurity.

  • Question: My results for the (S)-enantiomer are not reproducible. What are the likely causes?

  • Answer:

    • Inconsistent Sample Preparation: Ensure precise and consistent preparation of all samples and standards.

    • System Instability: Check for leaks in the HPLC system, ensure the pump is delivering a stable flow, and that the column temperature is constant.

    • Integration Parameters: Optimize the peak integration parameters to ensure consistent integration of the small impurity peak.

    • Carryover: If injecting a series of samples with varying concentrations, there might be carryover from a high-concentration sample to the subsequent one. Run a blank injection after a high-concentration sample to check for carryover.

Visualizations

Experimental Workflow

experimental_workflow cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Drug Substance in Mobile Phase) hplc_analysis Chiral HPLC Analysis sample_prep->hplc_analysis standard_prep Standard Preparation ((S)-Darusentan) system_suitability System Suitability Test (Resolution, Tailing, RSD) standard_prep->system_suitability mobile_phase_prep Mobile Phase Preparation (ACN:H2O:HCOOH) mobile_phase_prep->hplc_analysis system_suitability->hplc_analysis If Passed peak_identification Peak Identification (Retention Time) hplc_analysis->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification report Final Report (% (S)-Darusentan) quantification->report

Caption: Workflow for confirming the absence of (S)-Darusentan.

Troubleshooting Decision Tree

troubleshooting_tree start Start: Unexpected Result no_peak Is the (S)-Darusentan peak absent? start->no_peak poor_resolution Is the resolution between enantiomers poor? no_peak->poor_resolution No check_spike Check spiking procedure and concentration. no_peak->check_spike Yes variable_area Is the peak area of (S)-Darusentan variable? poor_resolution->variable_area No optimize_mobile_phase Optimize mobile phase (organic modifier, additive). poor_resolution->optimize_mobile_phase Yes check_prep_consistency Review sample preparation for consistency. variable_area->check_prep_consistency Yes end Problem Resolved variable_area->end No check_lod Ensure concentration is above LOD/LOQ. check_spike->check_lod check_detector Verify detector settings (wavelength, sensitivity). check_lod->check_detector check_detector->end adjust_flow_temp Adjust flow rate and/or column temperature. optimize_mobile_phase->adjust_flow_temp check_column Check column performance with a racemic standard. adjust_flow_temp->check_column check_column->end check_system_stability Check for system leaks and stable flow/temperature. check_prep_consistency->check_system_stability optimize_integration Optimize peak integration parameters. check_system_stability->optimize_integration optimize_integration->end

Caption: Decision tree for troubleshooting chiral HPLC analysis.

References

Troubleshooting unexpected activity with (R)-Darusentan control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected activity with the (R)-Darusentan control in their experiments. As the inactive enantiomer of Darusentan, (R)-Darusentan is designed to serve as a negative control in studies involving the selective endothelin A (ETA) receptor antagonist, (S)-Darusentan. Therefore, any observed biological effect is unexpected and warrants investigation.

Frequently Asked Questions (FAQs)

Q1: What is the expected activity of (R)-Darusentan in biological assays?

(R)-Darusentan is the inactive enantiomer of the potent and selective ETA receptor antagonist, (S)-Darusentan. In experiments, (R)-Darusentan is expected to be biologically inactive and should not exhibit any significant binding to endothelin receptors or antagonism of endothelin-1 (ET-1) signaling.[1][2] It serves as an ideal negative control to demonstrate the stereospecificity of the effects observed with (S)-Darusentan.

Q2: I am observing apparent ETA receptor antagonism with my (R)-Darusentan control. What are the potential causes?

  • Chiral Contamination: The (R)-Darusentan sample may be contaminated with the highly active (S)-Darusentan enantiomer. Even minor contamination can lead to observable antagonism.

  • Compound Misidentification: The vial may be mislabeled, containing (S)-Darusentan or another active compound.

  • Compound Degradation: Improper storage or handling may lead to degradation of the compound into an active substance.

  • High Concentrations and Off-Target Effects: At excessively high concentrations, (R)-Darusentan might exhibit non-specific or off-target effects that mimic receptor antagonism.

  • Experimental Artifact: The observed effect could be an artifact of the assay system itself, unrelated to true ETA receptor blockade.

Q3: How can I verify the purity and identity of my (R)-Darusentan sample?

If you suspect contamination or misidentification, it is crucial to verify the sample's integrity. The recommended method is:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique can separate the (R) and (S) enantiomers and quantify the chiral purity of your sample.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Contact your compound supplier for a certificate of analysis (CoA) that includes purity assessment.

Q4: What are the recommended storage and handling procedures for (R)-Darusentan?

To ensure the stability and integrity of (R)-Darusentan, follow these guidelines:

  • Storage: Store the solid compound at -20°C or -80°C for long-term stability.[3]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.[3] A product information sheet suggests that stock solutions can be stored at -20°C for up to one year and at -80°C for up to two years.[3]

  • Working Solutions: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]

Q5: At what concentration should I use (R)-Darusentan as a negative control?

The concentration of the (R)-Darusentan control should be equivalent to the highest effective concentration of (S)-Darusentan used in your experiment. Using excessively high concentrations may increase the risk of off-target effects. The active (S)-enantiomer typically exhibits activity in the nanomolar range.[3][4]

Troubleshooting Guide for Unexpected Activity

If you observe unexpected biological activity with your (R)-Darusentan control, follow this logical troubleshooting workflow to identify the root cause.

Troubleshooting_Workflow start Unexpected Activity Observed with (R)-Darusentan Control check_purity Step 1: Verify Compound Identity & Purity - Request Certificate of Analysis - Perform Chiral HPLC start->check_purity is_pure Is the sample pure (R)-Darusentan? check_purity->is_pure check_concentration Step 2: Review Experimental Concentration - Is it excessively high? - Compare to Ki of (S)-Darusentan is_pure->check_concentration  Yes purity_issue Conclusion: Compound Contamination - The sample is likely contaminated with (S)-Darusentan or misidentified. - Acquire a new, validated sample. is_pure->purity_issue No   is_concentration_ok Is the concentration appropriate? check_concentration->is_concentration_ok check_protocol Step 3: Scrutinize Experimental Protocol - Review calculations & dilutions - Check solvent effects - Assess assay for artifacts is_concentration_ok->check_protocol  Yes concentration_issue Conclusion: Concentration Too High - Reduce concentration to match the active range of (S)-Darusentan. is_concentration_ok->concentration_issue No   is_protocol_ok Is the protocol sound? check_protocol->is_protocol_ok off_target Conclusion: Potential Off-Target Effect - The effect is likely not mediated by ETA receptors. - Consider orthogonal assays. is_protocol_ok->off_target  Yes protocol_issue Conclusion: Experimental Artifact - Revise protocol. - Validate assay with other controls. is_protocol_ok->protocol_issue No  

Caption: Troubleshooting workflow for unexpected (R)-Darusentan activity.

Data Summary

The following table summarizes the binding affinity of Darusentan enantiomers for the endothelin A (ETA) and endothelin B (ETB) receptors. The significant difference in affinity underscores the importance of using the correct, chirally pure enantiomer for experiments.

CompoundReceptorBinding Affinity (Ki)Selectivity (ETB/ETA)Reference
(S)-Darusentan ETA1.4 nmol/L~131-fold[4]
ETB184 nmol/L[4]
(R)-Darusentan ETANo binding activity reported-[1][2]
ETBNo binding activity reported-[1][2]

Signaling Pathway Context

Darusentan acts on the endothelin signaling pathway. Endothelin-1 (ET-1) is a potent vasoconstrictor that signals through two G-protein coupled receptors: ETA and ETB. The diagram below illustrates the expected interaction of the Darusentan enantiomers within this pathway.

Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Gq Gq Protein Activation ETAR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca2 Increased Intracellular Ca2+ IP3_DAG->Ca2 Response Vasoconstriction, Cell Proliferation Ca2->Response S_Darusentan (S)-Darusentan (Active Antagonist) S_Darusentan->ETAR  Blocks R_Darusentan (R)-Darusentan (Inactive Control) R_Darusentan->ETAR  No Effect

Caption: Endothelin A receptor signaling and points of intervention.

Key Experimental Protocols

Below are generalized methodologies for common experiments where (R)-Darusentan would be used as a negative control.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of binding affinity (Ki).

Objective: To determine the binding affinity of (S)-Darusentan and confirm the lack of affinity of (R)-Darusentan for the ETA receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human ETA receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).

  • Incubation: In a 96-well plate, combine the cell membranes, a radiolabeled ETA-selective ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the test compounds ((S)-Darusentan, (R)-Darusentan).

  • Non-specific Binding: Include wells with a high concentration of an unlabeled ligand to determine non-specific binding.

  • Equilibration: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation. (R)-Darusentan should not displace the radioligand at relevant concentrations.

Functional Vascular Contraction Assay

This assay measures the ability of an antagonist to inhibit the contraction of isolated blood vessels induced by an agonist like ET-1.

Objective: To assess the functional antagonism of ET-1-induced vasoconstriction by (S)-Darusentan and confirm the lack of effect of (R)-Darusentan.

Methodology:

  • Tissue Preparation: Isolate arterial rings (e.g., rat aorta or mesenteric arteries) and mount them in an organ bath system filled with physiological salt solution, bubbled with 95% O₂/5% CO₂ at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Pre-incubation: Pre-incubate the arterial rings with either vehicle, (S)-Darusentan, or (R)-Darusentan at various concentrations for a set period (e.g., 30-60 minutes).

  • Agonist Stimulation: Generate a cumulative concentration-response curve by adding increasing concentrations of ET-1 to the organ bath.

  • Tension Measurement: Record the isometric tension generated by the arterial rings using a force transducer.

  • Data Analysis: Plot the contractile response against the log concentration of ET-1. The presence of (S)-Darusentan should cause a rightward shift in the ET-1 concentration-response curve. (R)-Darusentan should not cause a significant shift compared to the vehicle control. The potency of the antagonist can be expressed as a pA2 value.[1][2]

References

Technical Support Center: Optimizing (S)-Darusentan for In Vivo Control Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Darusentan in in vivo experimental settings. The focus is on dosage optimization, experimental design, and understanding the compound's mechanism of action to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the difference between (R)-Darusentan and (S)-Darusentan, and which one should be used for in vivo studies?

This is a critical clarification. The pharmacologically active enantiomer is (S)-Darusentan . Research has demonstrated that (S)-Darusentan is a potent and selective antagonist of the endothelin type A (ETᴀ) receptor.[1][2] In contrast, (R)-Darusentan exhibits no significant binding activity at the endothelin receptor and is considered inactive.[1][2]

For in vivo control studies, (S)-Darusentan should be used as the active agent. (R)-Darusentan can serve as an ideal negative control to demonstrate that the observed biological effects are specifically due to the antagonism of the ETᴀ receptor by the (S)-enantiomer and not due to off-target effects of the chemical scaffold.

Q2: What is the mechanism of action for (S)-Darusentan?

(S)-Darusentan is a selective endothelin type A (ETᴀ) receptor antagonist.[3] It works by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to the ETᴀ receptors located on vascular smooth muscle cells.[1][2] The binding of ET-1 to ETᴀ receptors activates a Gq protein-coupled signaling cascade, leading to increased intracellular calcium and subsequent vasoconstriction.[1][4] By inhibiting this interaction, (S)-Darusentan prevents vasoconstriction, leading to vasodilation and a decrease in blood pressure.[5]

cluster_0 Signaling Cascade cluster_1 Inhibition ET1 Endothelin-1 (ET-1) ETAR ETᴀ Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Vaso Vasoconstriction Ca->Vaso Darusentan (S)-Darusentan Darusentan->ETAR Blocks

Caption: (S)-Darusentan blocks the ET-1 signaling pathway.

Dosage Optimization and Administration

Q3: What dosage of (S)-Darusentan should be used for in vivo animal studies?

Specific dosages for preclinical animal models are not extensively published. However, data from human clinical trials can provide a reference for designing dose-ranging studies. In these trials, oral doses were escalated to determine efficacy and safety.[6][7] Researchers should perform a dose-finding (dose-ranging) study in their specific animal model to determine the optimal dose that achieves the desired biological effect without significant adverse events.

The table below summarizes dosages used in human clinical trials for resistant hypertension, which can serve as a starting point for allometric scaling calculations.

Study PhasePatient PopulationDosing RegimenKey FindingsReference
Phase 2Moderate Hypertension10 mg, 30 mg, 100 mg daily for 6 weeksSignificant dose-dependent reduction in systolic and diastolic blood pressure.[3][8]
Phase 2Resistant HypertensionForced titration: 10, 50, 100, 150, 300 mg daily (2 weeks each)Dose-dependent BP reduction; greatest effect at 300 mg/day.[6][7]
Phase 3 (DORADO)Resistant Hypertension50 mg, 100 mg, 300 mg daily for 14 weeksStatistically significant BP reductions at all doses compared to placebo.[9]

Note: These are human equivalent doses and must be appropriately scaled for the animal model being used.

Q4: How should a dose-finding study be structured for an in vivo model?

A typical dose-finding study should include the following steps:

  • Acclimatization: Allow animals to acclimate to the housing and handling procedures to minimize stress-induced variability.

  • Baseline Measurement: Record baseline physiological parameters (e.g., blood pressure, heart rate) for a sufficient period to establish a stable baseline.

  • Randomization: Randomly assign animals to different treatment groups:

    • Vehicle Control (the formulation used to dissolve Darusentan)

    • (R)-Darusentan (Negative Control, optional but recommended)

    • Multiple (S)-Darusentan dose groups (e.g., low, medium, high)

  • Dose Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.

  • Endpoint Measurement: Monitor the key physiological endpoints continuously or at specific time points post-administration.

  • Data Analysis: Compare the changes from baseline in the treatment groups to the vehicle control group to determine the dose-response relationship.

Caption: Workflow for an in vivo dose-finding study.

Troubleshooting Guide

Q5: I am not observing the expected physiological effect (e.g., blood pressure reduction). What could be the issue?
  • Incorrect Enantiomer: Confirm you are using (S)-Darusentan , the active form, and not the inactive (R)-Darusentan.[1]

  • Insufficient Dosage: The dose may be too low to elicit a response in your model. Perform a dose-escalation study to find the effective dose range.

  • Compound Stability/Solubility: Ensure the compound is fully dissolved in a suitable, non-toxic vehicle and has not precipitated. Prepare fresh solutions as needed.

  • Route of Administration: The chosen route (e.g., oral) may have poor bioavailability in your animal model. Consider an alternative route (e.g., intraperitoneal or intravenous) to ensure systemic exposure.

  • Animal Model: The specific animal model may have a different sensitivity to ETᴀ receptor antagonism or may not have the hypertension phenotype driven by the endothelin system.

  • Measurement Technique: Verify that your physiological measurement equipment (e.g., blood pressure telemetry) is properly calibrated and functioning correctly.

Q6: What are the potential adverse effects to monitor in animal models?

Based on human clinical trials, the most commonly reported adverse events are fluid retention (peripheral edema) and headaches.[6][9] In animal models, researchers should monitor for:

  • Edema: Visually inspect paws and limbs for swelling. Monitor for rapid weight gain, which can indicate fluid retention.

  • General Health: Observe animals for changes in behavior, food and water intake, and overall activity levels.

  • Hematology: In human trials, small, dose-dependent decreases in hemoglobin and hematocrit were observed.[9] Consider collecting blood samples for analysis if relevant to the study.

Experimental Protocols

Protocol: In Vivo Dose-Response Study of (S)-Darusentan on Blood Pressure in a Hypertensive Rodent Model

1. Objective: To determine the dose-dependent effect of orally administered (S)-Darusentan on mean arterial pressure (MAP) in a hypertensive rodent model (e.g., Spontaneously Hypertensive Rat, SHR).

2. Materials:

  • (S)-Darusentan powder

  • (R)-Darusentan powder (for negative control group)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Hypertensive rats (e.g., male SHRs, 16-20 weeks old)

  • Blood pressure monitoring system (e.g., telemetry or tail-cuff)

  • Oral gavage needles

3. Animal Preparation:

  • House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • If using telemetry, allow for a sufficient post-surgical recovery period (e.g., 7-10 days).

  • Acclimatize animals to handling and measurement procedures for at least 3-5 days before the study begins.

4. Experimental Procedure:

  • Baseline: Record baseline blood pressure and heart rate for 2-3 consecutive days at the same time each day.

  • Randomization: On Day 0, randomize animals into treatment groups (n=6-8 per group):

    • Group 1: Vehicle (e.g., 1 mL/kg, p.o.)

    • Group 2: (R)-Darusentan (e.g., 30 mg/kg, p.o.)

    • Group 3: (S)-Darusentan (e.g., 3 mg/kg, p.o.)

    • Group 4: (S)-Darusentan (e.g., 10 mg/kg, p.o.)

    • Group 5: (S)-Darusentan (e.g., 30 mg/kg, p.o.)

  • Dosing: Prepare fresh dosing solutions daily. Administer a single oral dose to each animal according to its group assignment.

  • Monitoring: Record blood pressure and heart rate continuously (if using telemetry) or at fixed time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dose.

  • Observations: Monitor animals for any clinical signs of adverse effects as described in Q6.

5. Data Analysis:

  • Calculate the change in MAP from the pre-dose baseline for each animal at each time point.

  • Average the data for each treatment group.

  • Use an appropriate statistical test (e.g., Two-way ANOVA with post-hoc tests) to compare the effects of (S)-Darusentan doses against the vehicle control group.

  • Plot the dose-response curve at the time of peak effect.

References

Overcoming solubility issues with (R)-Darusentan in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R)-Darusentan

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with (R)-Darusentan, focusing on overcoming solubility challenges in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Darusentan and what is its primary mechanism of action?

A1: (R)-Darusentan is the inactive enantiomer of Darusentan. The active form, (S)-Darusentan, is a potent and selective endothelin receptor type A (ET-A) antagonist.[1][2] Endothelin-1 (ET-1) binding to the ET-A receptor on vascular smooth muscle cells causes vasoconstriction.[2] (S)-Darusentan blocks this interaction, leading to vasodilation.[1][3] While the (S)-enantiomer is the active drug, understanding the properties of both is crucial for accurate experimental design.[1] It's important to confirm which enantiomer you are working with. This guide will refer to the compound generally as Darusentan, but the solubility information is applicable to both forms.

Q2: What are the general solubility characteristics of Darusentan?

A2: Darusentan is a lipophilic molecule with poor aqueous solubility.[3][4] It is practically insoluble in water (< 0.1 mg/mL) but shows high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[4] Its predicted water solubility is approximately 0.0994 mg/mL.[3]

Q3: What is the recommended solvent for preparing a concentrated stock solution?

A3: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Darusentan.[5][6] Solubility in DMSO is reported to be as high as 100-125 mg/mL.[4][5][6] Sonication or gentle warming (to 37°C) may be required to fully dissolve the compound at these high concentrations.[4][6]

Q4: My Darusentan precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). What happened and what should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs because Darusentan is poorly soluble in aqueous solutions. When the DMSO stock is added to the buffer, the final concentration of DMSO may not be high enough to keep the compound dissolved.

Troubleshooting Steps:

  • Vortex/Mix Vigorously: Immediately after adding the DMSO stock to the aqueous buffer, vortex or mix thoroughly to ensure rapid dispersion.

  • Dilute into a Stirring Solution: Add the DMSO stock drop-wise into the aqueous buffer while it is being vortexed or stirred. This prevents localized high concentrations of the compound that can initiate precipitation.

  • Lower the Final Concentration: The final concentration of Darusentan in your aqueous buffer may be above its solubility limit. Try preparing a more dilute working solution.

  • Increase the Final DMSO Concentration: For in vitro experiments, a final DMSO concentration of up to 0.5% is often tolerated by cells, though it is crucial to run a vehicle control to test for solvent effects. The final concentration in cell experiments should ideally not exceed 0.1%.[5]

  • Use a Co-solvent Formulation: For more challenging situations, particularly for in vivo studies, a co-solvent system may be necessary. Formulations including DMSO, PEG300, and Tween-80 have been reported.[5][6]

Solubility Data

The following tables summarize the solubility of Darusentan in various solvents.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Water< 0.1[4] (Predicted: 0.0994[3])< 0.24Practically Insoluble
DMSO100 - 125[4][5][6]243.6 - 304.6Ultrasonic assistance may be needed[6]

Table 2: Example Formulations for In Vivo Use

Formulation ComponentsAchieved Concentration (mg/mL)Molar Equivalent (mM)Reference
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline49.75[5]
10% DMSO + 90% Corn Oil≥ 2.08≥ 5.07[6]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Darusentan Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out the desired amount of Darusentan powder (Molar Mass: 410.42 g/mol ) using a calibrated analytical balance.[7]

  • Calculate Solvent Volume: Use the formula: Volume (mL) = [Mass (mg) / 410.42 ( g/mol )] / 10 (mmol/L). For example, to make a 10 mM stock from 5 mg of Darusentan, you would need 1.218 mL of DMSO.[6]

  • Dissolve: Add the calculated volume of 100% DMSO to the vial containing the Darusentan powder.

  • Aid Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes or warm it briefly at 37°C.[4][6]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]

Workflow for Preparing Working Solutions

The following diagram illustrates the recommended workflow for preparing aqueous working solutions from a DMSO stock to minimize precipitation.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh (R)-Darusentan Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock High-Concentration Stock in DMSO dissolve->stock dilute 4. Add stock drop-wise to VORTEXING buffer stock->dilute Small aliquot buffer Experimental Buffer (e.g., PBS, Media) buffer->dilute final Final Working Solution dilute->final

Caption: Workflow for preparing (R)-Darusentan solutions.

Troubleshooting Guide

Use this decision tree to troubleshoot solubility issues during your experiment.

G start Precipitation observed in aqueous experimental buffer? check_conc Is the final concentration as low as possible for the required experimental effect? start->check_conc Yes use_cosolvent SUCCESS: Continue experiment. Remember vehicle control. start->use_cosolvent No check_dmso Is the final DMSO concentration <0.5%? (or <0.1% for sensitive cells) check_conc->check_dmso Yes lower_conc ACTION: Lower the final Darusentan concentration. check_conc->lower_conc No increase_dmso ACTION: Increase final DMSO concentration. (Validate with vehicle control). check_dmso->increase_dmso No consider_formulation ADVANCED TROUBLESHOOTING: Consider a co-solvent formulation (e.g., with PEG300/Tween-80). Consult literature for your specific application. check_dmso->consider_formulation Yes lower_conc->start Retry Dilution increase_dmso->start Retry Dilution

Caption: Decision tree for troubleshooting precipitation.

Mechanism of Action Context

(S)-Darusentan is a selective antagonist of the Endothelin-A (ET-A) receptor. This pathway is critical in regulating vascular tone.

G ET1 Endothelin-1 (ET-1) (Vasoconstrictor Peptide) ETAR ET-A Receptor (on Vascular Smooth Muscle) ET1->ETAR Binds & Activates Signaling Gq/11 Signaling Cascade (↑ IP3, ↑ Ca2+) ETAR->Signaling Darusentan (S)-Darusentan Darusentan->ETAR Blocks Response Vasoconstriction Signaling->Response

Caption: (S)-Darusentan antagonism of the ET-A receptor pathway.

References

Preventing racemization of Darusentan enantiomers during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Darusentan Enantiomer Stability

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to prevent the racemization of Darusentan enantiomers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Darusentan and why is its enantiomeric purity critical?

A1: Darusentan is a selective endothelin A (ETA) receptor antagonist investigated for treating hypertension and congestive heart failure.[1][2][3] It exists as two enantiomers (mirror-image isomers). The therapeutic activity is specific to the (+)-(S)-enantiomer, which potently binds to the ETA receptor, while the (R)-enantiomer exhibits no significant binding activity.[4][5] Therefore, maintaining high enantiomeric purity of the (S)-form is crucial for ensuring experimental accuracy, efficacy, and safety.

Q2: What is racemization and what are the common laboratory triggers?

A2: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[6] For chiral molecules like Darusentan, which has an acidic proton on its stereocenter adjacent to a carbonyl group, racemization is often catalyzed by acids or bases.[7][8] Common laboratory triggers include:

  • Extreme pH conditions (either highly acidic or basic)

  • Elevated temperatures

  • Certain polar organic solvents[9]

  • Long incubation or storage times in solution

Q3: What structural feature of Darusentan makes it susceptible to racemization?

A3: Darusentan is a substituted propanoic acid. The chiral carbon (the stereocenter) is positioned alpha to the carboxylic acid's carbonyl group. Under basic conditions, the proton on this carbon can be abstracted to form a planar, achiral enolate intermediate. When this intermediate is reprotonated, it can occur from either face, leading to the formation of both the (S) and (R) enantiomers and thus, racemization.[8] Acid-catalyzed enolization can also lead to the same outcome.

Q4: How can I detect if my Darusentan sample has undergone racemization?

A4: The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[7] A validated enantioselective LC-MS/MS method for Darusentan has been developed that can baseline-separate the (S) and (R) enantiomers, allowing for precise measurement of the enantiomeric excess (%ee).[10]

Troubleshooting Guide: Preventing Racemization

Problem: Significant loss of enantiomeric purity detected after sample preparation or storage.

Potential CauseRecommended Solution & Prevention
Inappropriate pH of the solvent or buffer is facilitating acid/base-catalyzed racemization.Maintain a near-neutral pH (6.0-7.5) for all stock solutions and experimental media. Avoid strongly acidic or basic conditions. Use buffered solutions when possible. Prepare solutions in solvents with minimal inherent acidity or basicity.
High Temperature during sample dissolution, storage, or sonication is accelerating the rate of racemization.Prepare solutions at controlled room temperature (20-25°C) or below. Store stock solutions at recommended temperatures (see Table 2). Avoid heating or prolonged sonication to dissolve the compound; if necessary, use short bursts in a cooled bath.
Solvent Choice is promoting the formation of the achiral intermediate that leads to racemization.Use aprotic or less polar solvents for long-term storage of the solid compound. For aqueous solutions, water has been shown to suppress racemization for some amino acids compared to polar organic solvents like DMF or DMSO.[9] Screen solvents for stability if racemization is suspected.

Problem: Racemization is suspected during an ongoing in vitro or in vivo experiment.

Potential CauseRecommended Solution & Prevention
Extended Incubation Times at physiological temperatures (e.g., 37°C) are allowing for slow racemization over the course of the experiment.Minimize the duration of the experiment where possible. For longer-term studies, run a parallel stability test of Darusentan in the experimental medium (e.g., cell culture media, plasma) under the same conditions but without cells or tissues to quantify the rate of abiotic racemization.
On-Column Racemization during chiral HPLC analysis is giving a false positive for sample degradation.Optimize the chiral HPLC method to be as gentle as possible. Use a mobile phase with a suitable pH (e.g., containing a small amount of formic acid as seen in validated methods[10]). Control the column temperature, as higher temperatures can sometimes induce on-column racemization.
Chiral Inversion in vivo , where biological processes (e.g., enzymatic activity) are converting the active (S)-enantiomer to the inactive (R)-enantiomer.This is a complex metabolic issue, not a simple chemical racemization. A validated bioanalytical method is required to monitor the pharmacokinetics of both enantiomers separately after administration.[10] This allows for the determination if chiral inversion is occurring in the biological system.

Data & Experimental Protocols

Data Presentation

Table 1: General Influence of pH and Temperature on Racemization Risk for α-Substituted Carboxylic Acids

ConditionRacemization RiskRationale
pH < 4Low to ModerateAcid-catalyzed enolization is possible but often slower than base-catalyzed mechanisms.
pH 4 - 8Low (Optimal Range) The rate of both acid and base-catalyzed racemization is minimized near neutral pH.
pH > 8High Base-catalyzed deprotonation at the chiral center is significantly enhanced, leading to rapid racemization.[11]
Temperature < 4°CVery Low Reduces the kinetic energy available to overcome the activation barrier for racemization.
Temperature 20-37°CModerateRacemization rate increases. Stability should be confirmed for experiments at these temperatures.
Temperature > 40°CHigh Significantly accelerates the rate of racemization.[12]

Table 2: Recommended Storage and Handling Temperatures

Sample TypeStorage TemperatureHandling Temperature
Solid Darusentan2-8°C (Refrigerated)Room Temperature (20-25°C)
Stock Solution (in DMSO)≤ -20°C (Frozen)On ice for short-term use
Aqueous Working Solutions2-8°C (for < 24h)On ice or at Room Temperature
Experimental Protocols

Protocol 1: Preparation of Enantiomerically Stable Darusentan Stock Solutions

  • Allow the solid (S)-Darusentan to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of Darusentan in a sterile microfuge tube.

  • Add the desired volume of an appropriate solvent (e.g., high-purity DMSO) to achieve the target concentration.

  • Facilitate dissolution by gentle vortexing or swirling at room temperature. Avoid heating. If sonication is required, use a cooled water bath and apply short, intermittent pulses.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed tubes.

  • Store the aliquots at ≤ -20°C. When needed, thaw a single aliquot on ice and dilute it into a pre-chilled, buffered aqueous solution (pH 6.0-7.5) for immediate use.

Protocol 2: Chiral HPLC Method for Separation of Darusentan Enantiomers This protocol is adapted from a validated method for Darusentan enantiomers.[10]

  • Column: Chiralcel OD-RH, 5 µm.

  • Mobile Phase: Acetonitrile / Water / Formic Acid (50:50:0.1, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25-30°C (maintain consistent temperature).

  • Detection: UV (e.g., 254 nm) or Mass Spectrometry (MS) in negative ionization mode for higher sensitivity.

  • Sample Preparation: Precipitate protein from plasma samples using methanol. For other aqueous samples, ensure the pH is compatible with the mobile phase before injection.

  • Analysis: Inject the sample onto the column. The (S) and (R) enantiomers should be baseline separated. Quantify the peak area for each enantiomer to determine the enantiomeric excess (%ee).

Visualizations

Logical & Experimental Workflows

G start_node Racemization Suspected (Loss of %ee) decision_node1 During Sample Prep/Storage? start_node->decision_node1 Check source of racemization decision_node decision_node process_node process_node solution_node solution_node decision_node2 During Assay (e.g., incubation)? decision_node1->decision_node2 No process_node1 Investigate Storage Conditions decision_node1->process_node1 Yes decision_node3 During HPLC Analysis? decision_node2->decision_node3 No process_node2 process_node2 decision_node2->process_node2 Investigate Assay Conditions decision_node1a pH / Temp / Solvent? process_node1->decision_node1a Check solution_node1 Adjust to pH 6-7.5 Store at ≤ -20°C Use appropriate solvent decision_node1a->solution_node1 Optimize solution_node4 solution_node4 decision_node3->solution_node4 No (Re-evaluate data) process_node3 process_node3 decision_node3->process_node3 Yes solution_node2 solution_node2 process_node2->solution_node2 Run stability test in media Minimize incubation time solution_node3 solution_node3 process_node3->solution_node3 Optimize HPLC method (Temp, Mobile Phase) Check for on-column racemization

Caption: Troubleshooting workflow for identifying the source of Darusentan racemization.

Caption: Experimental workflow for chiral purity analysis of Darusentan.

Signaling Pathway

Caption: Signaling pathway of Endothelin-1 and the inhibitory action of Darusentan.

References

Best practices for storage and handling of (R)-Darusentan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers and drug development professionals working with (R)-Darusentan.

Section 1: Storage and Handling

This section details the critical parameters for maintaining the stability and integrity of (R)-Darusentan, along with essential safety protocols.

Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the recommended storage conditions for (R)-Darusentan?

A1: Proper storage is crucial for maintaining the compound's stability. Recommendations vary based on whether the compound is in solid (powder) form or dissolved in a solvent.

Storage Recommendations for (R)-Darusentan

Form Temperature Duration Source(s)
Powder -20°C 3 years [1]
4°C 2 years [1]
In Solvent -80°C 2 years [1][2]

| | -20°C | 1 year |[1][2] |

It is best practice to store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[3]

Q2: What personal protective equipment (PPE) should I use when handling (R)-Darusentan?

A2: When handling (R)-Darusentan, especially in powdered form, standard laboratory PPE is required to minimize exposure risk. This includes:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Chemical-resistant protective gloves.[3]

  • Body Protection: An impervious lab coat or clothing.[3]

  • Respiratory Protection: A suitable respirator should be used, particularly when handling the powder form to avoid dust formation and inhalation.[3] Work should be conducted in an area with adequate ventilation, such as a chemical fume hood.[3]

Q3: What are the primary hazards associated with (R)-Darusentan?

A3: According to safety data sheets, (R)-Darusentan is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3] In case of a spill, collect the spillage to prevent environmental release and dispose of the contents/container at an approved waste disposal plant.[3]

Q4: How should I prepare for long-term storage?

A4: For long-term storage of stock solutions, it is highly recommended to aliquot the product into smaller, single-use vials. This practice avoids product degradation caused by repeated freeze-thaw cycles.[4][5]

Section 2: Formulation and Solubility

Properly dissolving (R)-Darusentan is the first step in a successful experiment. This section provides guidance on solvent selection and preparation techniques.

Troubleshooting Guide - Formulation

Issue: My (R)-Darusentan powder is not dissolving.

  • Solution 1: Choose the correct solvent. (R)-Darusentan is practically insoluble in water but shows high solubility in DMSO.[5] For in-vivo studies, solvent systems like a mixture of DMSO and corn oil, or a combination of DMSO, PEG300, Tween-80, and saline are recommended.[1][4]

  • Solution 2: Apply energy. To aid dissolution, especially for higher concentrations, gentle heating of the solution to 37°C or sonication in an ultrasonic bath for a short period can be effective.[4][5]

  • Solution 3: Prepare fresh solutions. For in-vivo experiments, it is always recommended to prepare the working solution freshly on the day of use to ensure stability and prevent precipitation.[2]

Solubility Data for (R)-Darusentan

Solvent System Concentration Notes Source(s)
DMSO ≥ 125 mg/mL (304.56 mM) Ultrasonic treatment may be needed. [1][4]
10% DMSO >> 90% corn oil ≥ 2.08 mg/mL (5.07 mM) Add solvents sequentially. [1]

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (5.07 mM) | Add solvents sequentially. |[1] |

Experimental Protocol: Preparation of a Stock Solution in DMSO
  • Pre-Weighing: Allow the vial of powdered (R)-Darusentan to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of powder in a suitable container.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 0.2437 mL of DMSO to 1 mg of powder).[1]

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term stability (up to 2 years).[1][2]

G Workflow: Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate (R)-Darusentan to RT B Weigh Powder A->B C Add DMSO B->C Transfer Powder D Vortex / Sonicate C->D E Aliquot into Single-Use Vials D->E Ensure Homogeneity F Store at -80°C E->F

Workflow for preparing a stock solution of (R)-Darusentan.

Section 3: Mechanism of Action and Experimental Use

Understanding the biological context of (R)-Darusentan is key to designing and interpreting experiments.

Frequently Asked Questions (FAQs) - Biological Activity

Q1: What is the mechanism of action of Darusentan?

A1: Darusentan is a selective antagonist of the Endothelin A (ETA) receptor.[6][7] The active enantiomer, (S)-Darusentan, binds with high affinity to the ETA receptor (Ki of 1.4 nM), showing over 100-fold selectivity compared to the ETB receptor (Ki of 184 nM).[2][8] By blocking the ETA receptor, Darusentan inhibits the vasoconstrictive effects of Endothelin-1 (ET-1), leading to peripheral vasodilation.[6][8]

Q2: The compound I have is (R)-Darusentan. Is it biologically active?

A2: The available scientific literature indicates that the biological activity as an ETA receptor antagonist is attributed to the (S)-enantiomer. One study explicitly states that in isolated endothelium-denuded rat aortic rings, (S)-Darusentan inhibited endothelin-induced vascular contractility, while (R)-Darusentan had no effect.[9] Therefore, (R)-Darusentan is generally considered the inactive enantiomer and may serve as a negative control in experiments targeting the ETA receptor.

Q3: What is the signaling pathway inhibited by (S)-Darusentan?

A3: ET-1 binding to the G-protein coupled ETA receptor (which couples to Gαq proteins) on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction.[9] (S)-Darusentan acts as a direct competitor to ET-1, blocking this initial binding step and thereby inhibiting downstream signaling.[9]

G Darusentan Mechanism of Action ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds & Activates Gaq Gαq Protein ETA->Gaq Activates Vasoconstriction Vasoconstriction Gaq->Vasoconstriction Leads to Darusentan (S)-Darusentan Darusentan->ETA Blocks

Simplified signaling pathway of ET-1 and inhibition by (S)-Darusentan.
Experimental Protocol: In-vitro Inhibition of ET-1 Signaling

This protocol is adapted from methodologies used to study (S)-Darusentan's effect on cultured rat aortic vascular smooth muscle cells (RAVSMs).[4]

  • Cell Culture: Plate isolated RAVSMs in a 96-well microplate at a density of 50,000 cells/well and incubate overnight.

  • Starvation: Starve the cells for 24 hours in a serum-free medium.

  • Darusentan Incubation: Remove the starvation medium. Add increasing concentrations of (S)-Darusentan (e.g., 0.001, 0.01, 0.1, 1, and 10 µmol/L) to the cells. Incubate at 37°C for 30 minutes. A parallel set of wells with (R)-Darusentan can be used as a negative control.

  • ET-1 Stimulation: Add ET-1 in a dose-response fashion to the wells and incubate for 60 minutes at 37°C.

  • Cell Lysis: Lyse the cells and transfer the lysates to an appropriate assay plate (e.g., for measuring downstream signaling markers like IP1).

  • Quantification: Perform an ELISA or similar assay to quantify the level of the signaling marker. The inhibitory effect of Darusentan is determined by the reduction in the ET-1-induced signal.

Section 4: Troubleshooting Common Experimental Issues

G Troubleshooting Experimental Issues Start Problem Encountered Q1 Is the compound dissolving properly? Start->Q1 Q2 Seeing no biological effect in an ETA assay? Start->Q2 Q3 Is the stock solution showing precipitation? Start->Q3 A1 Check solvent (use DMSO). Apply sonication or gentle heat. Prepare fresh solutions. Q1->A1 No A2 Confirm you are using the (S)-enantiomer. (R)-Darusentan is reported to be inactive. Q2->A2 Yes A3 Solution may have been stored improperly or subjected to multiple freeze-thaw cycles. Prepare a fresh stock. Q3->A3 Yes

Logical flowchart for troubleshooting common experimental issues.

References

Validation & Comparative

Validating the Inactivity of (R)-Darusentan at the Endothelin-A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the inactivity of (R)-Darusentan at the Endothelin-A (ETA) receptor. The data presented herein contrasts the binding affinity and functional activity of the (R)-enantiomer with its active counterpart, (S)-Darusentan, and other established ETA receptor antagonists. Detailed experimental protocols and signaling pathway diagrams are included to support the objective evaluation of (R)-Darusentan's pharmacological profile.

Comparative Analysis of ETA Receptor Antagonists

The following table summarizes the binding affinities of various compounds for the ETA receptor. The data clearly demonstrates the potent and selective binding of (S)-Darusentan, while its enantiomer, (R)-Darusentan, shows no significant binding activity.

Table 1: ETA Receptor Binding Affinities of Darusentan Enantiomers and Other Antagonists

CompoundTarget ReceptorOrganism/Cell LineKi (nM)
(R)-Darusentan ETARat Aortic Vascular Smooth Muscle CellsInactive¹[1][2]
(S)-Darusentan ETARat Aortic Vascular Smooth Muscle Cells13[1][2]
(S)-Darusentan ETA (human)-1.4[3][4]
BQ-123ETARat Vascular Smooth Muscle Cells4[5]
BQ-123ETA (human)-1.4[6]
AtrasentanETA (human)Human Coronary Artery Smooth Muscle Cells0.0551[7]
SitaxsentanETA (human)-N/A (6500-fold selective for ETA over ETB)[8]
ZibotentanETA (human)Mouse Erythroleukemic Cells13[9]

¹No binding activity was observed in competitive radioligand binding assays[1][2].

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for ETA Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the ETA receptor.

1. Membrane Preparation:

  • Rat aortic vascular smooth muscle cells (RAVSMs) are cultured and harvested.

  • The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

  • The supernatant is then ultracentrifuged to pellet the membrane fraction containing the ETA receptors.

  • The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ETA receptor ligand (e.g., [125I]-Endothelin-1) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compounds ((R)-Darusentan, (S)-Darusentan, etc.) are added to compete with the radioligand for binding to the ETA receptors.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ETA antagonist.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Endothelin-1-Induced Vasoconstriction

This ex vivo assay assesses the functional antagonism of ETA receptor-mediated vasoconstriction.

1. Tissue Preparation:

  • A segment of the rat thoracic aorta is isolated and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • The endothelium is removed by gentle rubbing of the intimal surface.

  • The aorta is cut into rings of approximately 2-3 mm in width.

2. Isometric Tension Recording:

  • The aortic rings are mounted in an organ bath containing oxygenated physiological salt solution maintained at 37°C.

  • The rings are connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension is applied to the rings, and they are allowed to equilibrate.

3. Experimental Procedure:

  • A cumulative concentration-response curve to Endothelin-1 (ET-1) is generated to establish a baseline contractile response.

  • The aortic rings are then washed and incubated with either vehicle or a specific concentration of the test compound ((R)-Darusentan or (S)-Darusentan) for a predetermined period.

  • A second cumulative concentration-response curve to ET-1 is then generated in the presence of the test compound.

4. Data Analysis:

  • The contractile responses are expressed as a percentage of the maximum contraction induced by a depolarizing agent (e.g., KCl).

  • The potency of the antagonist is determined by the rightward shift of the ET-1 concentration-response curve.

  • For competitive antagonists, the pA2 value can be calculated to quantify the antagonist's affinity. In the case of (R)-Darusentan, no significant shift in the ET-1 concentration-response curve is expected, indicating a lack of functional antagonism[1][2].

Visualizing the Evidence

The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonists Antagonists ET1 Endothelin-1 ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds Gq Gq Protein ETA_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC_activation->Vasoconstriction S_Darusentan (S)-Darusentan S_Darusentan->ETA_Receptor Blocks R_Darusentan (R)-Darusentan R_Darusentan->ETA_Receptor No Effect

Caption: ETA receptor signaling pathway and points of intervention.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Vasoconstriction Assay B1 Prepare Membranes with ETA Receptors B2 Incubate with Radioligand ([¹²⁵I]-ET-1) B1->B2 B3 Add Competing Ligand ((R)- or (S)-Darusentan) B2->B3 B4 Separate Bound/ Free Radioligand B3->B4 B5 Measure Radioactivity B4->B5 B6 Calculate Ki B5->B6 F1 Isolate and Mount Aortic Rings F2 Generate Baseline ET-1 Response Curve F1->F2 F3 Incubate with (R)- or (S)-Darusentan F2->F3 F4 Generate Second ET-1 Response Curve F3->F4 F5 Measure Shift in Potency F4->F5 F6 Determine Antagonist Activity F5->F6

Caption: Workflow for key in vitro and ex vivo experiments.

Conclusion

References

A Head-to-Head Comparison of (R)-Darusentan and its Inactive Enantiomer, (S)-Darusentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the pharmacological activity of the two enantiomers of Darusentan: the active (S)-enantiomer and the inactive (R)-enantiomer. The data presented herein clearly demonstrates the stereoselectivity of Darusentan's interaction with the endothelin A (ETA) receptor, a key target in the management of hypertension.

Darusentan is a potent and selective antagonist of the endothelin A (ETA) receptor, which was developed for the treatment of resistant hypertension.[1][2] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-Darusentan and (R)-Darusentan. As the following experimental data will illustrate, the pharmacological activity of Darusentan resides solely in the (S)-enantiomer, while the (R)-enantiomer is inactive.[1][3]

Comparative Pharmacological Data

The following tables summarize the key quantitative data from in vitro studies, highlighting the stark differences in activity between the two enantiomers of Darusentan.

Table 1: Endothelin A (ETA) Receptor Binding Affinity

EnantiomerTargetPreparationKi (nmol/L)
(S)-Darusentan Human ETA Receptor-1.4[4][5]
Rat ETA ReceptorRat Aortic Vascular Smooth Muscle (RAVSM) Membranes13[1][3]
(R)-Darusentan Rat ETA ReceptorRat Aortic Vascular Smooth Muscle (RAVSM) MembranesNo binding activity observed[1][3]

Table 2: Functional Antagonism of Endothelin-1 (ET-1) Induced Vasoconstriction

EnantiomerAssaypA2
(S)-Darusentan Inhibition of ET-1 induced contraction in isolated rat aortic rings8.1 ± 0.14[1][3]
(R)-Darusentan Inhibition of ET-1 induced contraction in isolated rat aortic ringsNo effect observed[1][3]

Mechanism of Action: The Endothelin Signaling Pathway

Darusentan exerts its therapeutic effect by blocking the binding of the potent vasoconstrictor, endothelin-1 (ET-1), to the ETA receptor on vascular smooth muscle cells. This antagonism prevents the activation of downstream signaling cascades that lead to vasoconstriction. The (S)-enantiomer is a competitive antagonist at the ETA receptor.[3]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release from SR IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction Ca2_release->Contraction Leads to PKC->Contraction Contributes to S_Darusentan (S)-Darusentan S_Darusentan->ETAR Blocks R_Darusentan (R)-Darusentan R_Darusentan_outside (R)-Darusentan R_Darusentan_outside->ETAR No Interaction

Figure 1. Endothelin-1 signaling pathway and the site of action of Darusentan enantiomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for ETA Receptor Affinity

Objective: To determine the binding affinity (Ki) of (S)-Darusentan and (R)-Darusentan for the ETA receptor.

Methodology:

  • Membrane Preparation: Rat aortic vascular smooth muscle cells (RAVSMs) were cultured and harvested. The cells were then homogenized, and the membrane fractions containing the endothelin receptors were isolated by centrifugation.[1][3] Receptor counting revealed that over 95% of the endothelin receptors in these fractions were of the ETA subtype.[1][3]

  • Binding Assay: The RAVSM membrane fractions were incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of either (S)-Darusentan or (R)-Darusentan.

  • Separation and Counting: After incubation, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was then quantified using a gamma counter.

  • Data Analysis: Competition binding curves were generated, and the Ki values were calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start RAVSM Membrane Preparation incubation Incubation with Radiolabeled ET-1 and Darusentan Enantiomers start->incubation filtration Separation of Bound and Free Ligand incubation->filtration counting Quantification of Bound Radioactivity filtration->counting analysis Data Analysis (Ki Calculation) counting->analysis end Binding Affinity Determined analysis->end

Figure 2. Experimental workflow for the radioligand binding assay.
Functional Assay for Vasoconstriction

Objective: To assess the functional antagonist activity of (S)-Darusentan and (R)-Darusentan on endothelin-1-induced vasoconstriction.

Methodology:

  • Tissue Preparation: Aortas were isolated from male Sprague-Dawley rats. The endothelium was denuded to eliminate its influence on vascular tone. The aortas were then cut into rings and mounted in organ baths containing a physiological salt solution.[3]

  • Contraction Studies: The aortic rings were pre-incubated with either (S)-Darusentan, (R)-Darusentan, or vehicle control. A cumulative concentration-response curve to endothelin-1 was then generated to induce vasoconstriction, which was measured as an increase in isometric force.[3]

  • Data Analysis: The pA₂, a measure of the potency of a competitive antagonist, was calculated from the rightward shift of the endothelin-1 concentration-response curve in the presence of (S)-Darusentan.

Conclusion

The presented data unequivocally demonstrates that the pharmacological activity of Darusentan is exclusive to its (S)-enantiomer. (S)-Darusentan is a potent, low nanomolar antagonist of the ETA receptor, effectively blocking endothelin-1-induced signaling and vasoconstriction.[1][3] In stark contrast, the (R)-enantiomer exhibits no measurable binding to the ETA receptor and consequently has no functional effect on vasoconstriction.[1][3] This profound enantioselectivity underscores the critical importance of stereochemistry in drug design and development. For researchers in the field, these findings solidify the understanding of Darusentan's mechanism of action and highlight the (S)-enantiomer as the sole contributor to its therapeutic effects.

References

A Comparative Guide to Spectroscopic and Chromatographic Methods for Confirming the Enantiomeric Purity of (R)-Darusentan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral drug candidates like (R)-Darusentan, a potent endothelin receptor antagonist, is a critical step in preclinical and clinical development. This guide provides an objective comparison of spectroscopic and chromatographic methods for this purpose, supported by experimental data and detailed protocols.

The pharmacological and toxicological profiles of enantiomers can differ significantly. Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs. While various analytical techniques can be employed, they differ in terms of sensitivity, selectivity, sample preparation requirements, and instrumentation. This guide focuses on a comparison between spectroscopic methods (Nuclear Magnetic Resonance, Circular Dichroism, and Vibrational Circular Dichroism) and a highly sensitive chromatographic method (Liquid Chromatography-Tandem Mass Spectrometry).

Comparison of Analytical Techniques

The choice of analytical method for determining enantiomeric purity depends on factors such as the stage of drug development, the required level of sensitivity, and the availability of instrumentation. Spectroscopic methods offer rapid analysis and can be non-destructive, while chromatographic methods often provide superior separation and sensitivity, especially in complex matrices.

Method Principle Advantages Disadvantages Typical Application
¹H NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes between the enantiomers and a CSA, leading to distinct chemical shifts for the protons of each enantiomer.Rapid analysis, requires standard NMR instrumentation, non-destructive.Lower sensitivity compared to chromatographic methods, requires a suitable CSA, potential for signal overlap.In-process control, confirmation of high enantiomeric excess.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess.Rapid, non-destructive, provides information on absolute configuration.Lower sensitivity, requires a chromophore near the chiral center, potential for interference from other chiral compounds.High-throughput screening, confirmation of absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy Differential absorption of left and right circularly polarized infrared light. Provides a detailed fingerprint of the chiral structure.High information content, applicable to a wide range of molecules, can determine absolute configuration.Lower sensitivity than other methods, requires specialized equipment, complex data analysis.Structural elucidation, confirmation of absolute configuration in complex molecules.
Enantioselective LC-MS/MS Chromatographic separation of enantiomers on a chiral stationary phase followed by sensitive and selective detection by tandem mass spectrometry.High sensitivity and selectivity, can be used for analysis in complex matrices (e.g., plasma), provides quantitative data.Requires method development for each compound, can be destructive to the sample.Bioanalysis, impurity profiling, quality control of final drug substance.

Experimental Protocols

Enantiomeric Purity Determination by ¹H NMR Spectroscopy using a Chiral Solvating Agent

This protocol is a general procedure for determining the enantiomeric excess of a chiral amine, which is a key functional group in Darusentan.

Objective: To determine the enantiomeric excess of a chiral primary amine by forming diastereomeric complexes with a chiral solvating agent, (S)-BINOL, and analyzing the ¹H NMR spectrum.

Materials:

  • Chiral amine sample

  • (S)-1,1'-Bi-2-naphthol (BINOL)

  • 2-Formylphenylboronic acid

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • 4 Å molecular sieves

Procedure:

  • Preparation of the Host Solution: Prepare a 50 mM solution of both 2-formylphenylboronic acid and (S)-BINOL in CDCl₃. Add 4 Å molecular sieves to the solution and allow it to stand for at least 10 minutes to remove residual water.[1]

  • Preparation of the Analyte Solution: Prepare a 60 mM solution of the chiral amine in CDCl₃. Add 4 Å molecular sieves and let it stand for 10 minutes.

  • Sample Preparation for NMR Analysis: In an NMR tube, combine 0.3 mL of the host solution with 0.3 mL of the analyte solution.[1]

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum of the sample. The imine proton of the resulting diastereomeric iminoboronate ester complexes should show baseline-resolved signals.

  • Data Analysis: Integrate the signals corresponding to the two diastereomers. The enantiomeric excess (% ee) can be calculated using the following formula:

    % ee = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100

Expected Results: For a racemic mixture, the integration of the two diastereomeric signals will be approximately 1:1. For an enantiomerically enriched sample, the ratio of the integrals will deviate from 1:1, allowing for the calculation of the enantiomeric excess. A linear relationship with a high correlation coefficient (e.g., R² = 0.9995) is expected when plotting known ee values against the measured values.[2]

Enantiomeric Purity Determination by Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines a general method for determining enantiomeric excess using VCD, demonstrated with camphor as a model compound.

Objective: To establish a calibration curve of VCD signal intensity versus enantiomeric excess for a chiral compound and use it to determine the % ee of an unknown sample.

Materials:

  • Enantiomerically pure samples of the chiral compound ((R)- and (S)-enantiomers)

  • Solvent (e.g., CDCl₃) or mulling agent (e.g., Nujol for solid samples)

  • VCD spectrometer

  • IR spectrometer

Procedure:

  • Preparation of Calibration Standards: Prepare a series of samples with known enantiomeric excess (e.g., 100% R, 75% R, 50% R [racemic], 25% R, 0% R [100% S]).

  • VCD and IR Spectra Acquisition: Record the VCD and IR spectra of each calibration standard under identical conditions (concentration, path length, solvent).

  • Data Analysis and Calibration Curve Construction:

    • Identify well-resolved and intense bands in the VCD spectra that show a linear response to the change in enantiomeric excess.

    • For each selected band, plot the VCD intensity (ΔA) against the known % ee.

    • Perform a linear regression analysis to obtain a calibration curve.

  • Analysis of Unknown Sample: Record the VCD and IR spectra of the sample with unknown enantiomeric purity under the same conditions as the standards.

  • Quantification: Interpolate the VCD intensity of the unknown sample on the calibration curve to determine its % ee. A root mean square error of prediction of around 1-2.5% can be achieved.[3][4][5]

Enantioselective Analysis of Darusentan by LC-MS/MS

This protocol is based on a validated method for the determination of Darusentan enantiomers in rat plasma.[6]

Objective: To separate and quantify the (R)- and (S)-enantiomers of Darusentan in a biological matrix using a chiral HPLC column coupled with a tandem mass spectrometer.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent

  • Chiral Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water/Formic Acid (50:50:0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Detection: Multiple Reaction Monitoring (MRM)

Procedure:

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add an internal standard.

    • Precipitate proteins by adding methanol.

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Separation: The enantiomers are separated on the chiral column under the specified mobile phase conditions.

  • Mass Spectrometric Detection: The separated enantiomers are detected by the mass spectrometer operating in MRM mode. The specific precursor-to-product ion transitions for Darusentan and the internal standard are monitored for quantification.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of each enantiomer in the unknown sample is then determined from this curve.

Performance Data for Darusentan Enantiomers: [6]

ParameterValue
Linearity Range0.500 to 2500 ng/mL
Correlation Coefficient (r)≥ 0.995
Lower Limit of Quantitation (LLOQ)0.500 ng/mL
Intra-day Precision (%RSD)≤ 10.2%
Inter-day Precision (%RSD)≤ 10.2%
Accuracy (% bias)-5.4% to 6.3%

Workflow Visualizations

G Workflow for Enantiomeric Purity by NMR with CSA prep_host Prepare Host Solution (CSA + Boronic Acid in CDCl3) mix Mix Host and Analyte Solutions in NMR Tube prep_host->mix prep_analyte Prepare Analyte Solution (Chiral Amine in CDCl3) prep_analyte->mix nmr Acquire 1H NMR Spectrum mix->nmr integrate Integrate Diastereomeric Signals nmr->integrate calculate Calculate % Enantiomeric Excess integrate->calculate G Workflow for Enantiomeric Purity by LC-MS/MS sample_prep Sample Preparation (e.g., Protein Precipitation) injection Inject Sample into HPLC sample_prep->injection separation Chiral HPLC Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detection Tandem MS Detection (MRM) ionization->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Darusentan Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the stereoselective analysis of Darusentan, a potent endothelin-A receptor antagonist. The primary focus is on a validated enantioselective liquid chromatography with tandem mass spectrometry (LC-MS/MS) method, which is compared with a representative alternative technique, Capillary Electrophoresis (CE), to offer a framework for cross-validation. This document is intended to assist researchers in selecting appropriate analytical techniques and in understanding the parameters for method comparison and validation.

Overview of Analytical Methods

The accurate quantification of individual enantiomers of chiral drugs like Darusentan is critical, as enantiomers can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful and widely used techniques for chiral separations in the pharmaceutical industry.[1][2][3][4] While HPLC, particularly with chiral stationary phases (CSPs), is a well-established and robust method, CE has emerged as a complementary technique offering advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents.[2][5][6]

This guide details a validated LC-MS/MS method for Darusentan enantiomers and presents a typical CE method that could be developed as an alternative or for cross-validation purposes.

Data Presentation: Performance Comparison

The following table summarizes the key quantitative performance parameters of the validated LC-MS/MS method for Darusentan enantiomers and the typical performance characteristics of a chiral CE method.

Performance ParameterEnantioselective LC-MS/MS for Darusentan[7]Representative Chiral Capillary Electrophoresis (Typical Performance)
Linearity Range 0.500 - 2500 ng/mL (r ≥ 0.995)Typically in the µg/mL to high ng/mL range, dependent on detector
Lower Limit of Quantitation (LLOQ) 0.500 ng/mLGenerally in the low µg/mL to mid ng/mL range, can be improved with advanced detectors
Intra-day Precision (%RSD) ≤ 10.2%Typically < 5%
Inter-day Precision (%RSD) ≤ 10.2%Typically < 10%
Accuracy (% Bias) -5.4% to 6.3%Generally within ±15%
Analysis Time Relatively short with modern UHPLC systemsOften very short, in the range of minutes[2][5]
Sample Volume 50 µL of rat plasmaVery low, in the nanoliter range[2][5]
Selectivity High, due to both chiral separation and MS/MS detectionHigh, based on chiral selector interaction and electrophoretic mobility

Experimental Protocols

Validated Enantioselective LC-MS/MS Method for Darusentan

This method has been developed and validated for the enantioselective determination of Darusentan enantiomers in rat plasma.[7]

a. Sample Preparation:

  • Protein precipitation of 50 µL of rat plasma with methanol.

b. Chromatographic Conditions:

  • Instrument: Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Chiral Column: Chiralcel OD-RH.

  • Mobile Phase: Acetonitrile/water/formic acid (50:50:0.1, v/v/v).

  • Flow Rate: 0.5 mL/min.

c. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple-Reaction Monitoring (MRM).

d. Validation Findings:

  • No chiral inversion was observed during sample preparation, storage, and analysis.[7]

Representative Chiral Capillary Electrophoresis (CE) Method

While a specific CE method for Darusentan has not been reported in the reviewed literature, a typical approach for the chiral separation of a small molecule drug like Darusentan would involve the following steps. This protocol is based on general principles and common practices in chiral CE.[5][6][8][9]

a. Sample Preparation:

  • Dilution of the sample in the background electrolyte (BGE) or an appropriate buffer.

  • If analyzing from a biological matrix like plasma, a protein precipitation or liquid-liquid extraction step would precede the dilution.

b. CE Conditions:

  • Instrument: Capillary Electrophoresis system with a suitable detector (e.g., UV, DAD, or MS).

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer at a specific pH (e.g., phosphate or borate buffer).

  • Chiral Selector: A chiral selector is added to the BGE to enable the separation of enantiomers. Common choices include cyclodextrins (native or derivatized), macrocyclic antibiotics, or chiral surfactants.[5][9] The type and concentration of the chiral selector would need to be optimized.

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

  • Temperature: The capillary temperature is controlled to ensure reproducibility.

c. Detection:

  • On-column detection, typically UV-Vis, is common. For higher sensitivity and specificity, coupling to a mass spectrometer (CE-MS) can be employed.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods, such as the LC-MS/MS and CE methods described above.

G cluster_0 Method A: LC-MS/MS cluster_1 Method B: Chiral CE cluster_2 Cross-Validation A_prep Sample Preparation (Protein Precipitation) A_analysis LC-MS/MS Analysis A_prep->A_analysis A_data Data Acquisition & Processing A_analysis->A_data compare Statistical Comparison of Results A_data->compare B_prep Sample Preparation (Dilution/Extraction) B_analysis Chiral CE Analysis B_prep->B_analysis B_data Data Acquisition & Processing B_analysis->B_data B_data->compare conclusion Assessment of Method Equivalency compare->conclusion samples Spiked Samples & Incurred Samples samples->A_prep samples->B_prep

Caption: Workflow for cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The decision to undertake a cross-validation of analytical methods is driven by several factors within the drug development process. The following diagram illustrates the logical relationships leading to the need for such a comparison.

G drug_dev Drug Development Lifecycle pk_studies Pharmacokinetic Studies drug_dev->pk_studies method_transfer Method Transfer to another Lab pk_studies->method_transfer method_change Change in Analytical Platform pk_studies->method_change cross_val Cross-Validation Required method_transfer->cross_val method_change->cross_val data_integrity Ensuring Data Integrity & Comparability cross_val->data_integrity

Caption: Rationale for analytical method cross-validation.

References

A Researcher's Guide to the Statistical Analysis of Enantiomer Effects: A Comparison of Active vs. Inactive Forms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the differential effects of a chiral drug's enantiomers is paramount. While chemically similar, these non-superimposable mirror-image molecules can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a framework for the statistical comparison of active (eutomer) and inactive or less active (distomer) enantiomers, using the well-documented examples of ibuprofen and propranolol.

Data Presentation: A Comparative Analysis

The cornerstone of comparing enantiomeric activity lies in the robust presentation of quantitative data. The following tables summarize the differential inhibitory activities of ibuprofen and propranolol enantiomers.

Table 1: Comparative Inhibitory Activity of Ibuprofen Enantiomers on Cyclooxygenase (COX) Isozymes

EnantiomerTargetParameterValue (μM)
S-(+)-IbuprofenCOX-1IC502.1
R-(-)-IbuprofenCOX-1IC5034.9
S-(+)-IbuprofenCOX-2IC501.6
R-(-)-IbuprofenCOX-2IC50>250

Table 2: Comparative Binding Affinity of Propranolol Enantiomers to β-Adrenergic Receptors

EnantiomerTargetParameterValue (nM)Fold Difference (S vs. R)
S-(-)-Propranololβ1-Adrenergic RKi1.8~60-100 fold more active
R-(+)-Propranololβ1-Adrenergic RKi~108-180
S-(-)-Propranololβ2-Adrenergic RKi0.8
R-(+)-Propranololβ2-Adrenergic RKi-

Note: The Ki for R-(+)-Propranolol is estimated based on the reported 60-100 fold lower activity compared to the S-(-)-enantiomer.

Statistical Considerations for Comparing Enantiomer Activity

When comparing the biological activity of two enantiomers, such as their half-maximal inhibitory concentrations (IC50), a key statistical question is whether the observed difference is statistically significant. A common approach for this is to use an independent samples t-test on the logarithmically transformed IC50 values (pIC50 = -log(IC50)). The log transformation is important because IC50 values are typically not normally distributed.

The null hypothesis (H0) for this test is that there is no difference between the mean pIC50 values of the two enantiomers (μ1 = μ2). The alternative hypothesis (H1) is that there is a difference (μ1 ≠ μ2). If the resulting p-value is below a predetermined significance level (commonly p < 0.05), the null hypothesis is rejected, and it can be concluded that there is a statistically significant difference in the potency of the two enantiomers.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the valid comparison of enantiomeric activity. Below are outlines of the key assays used to generate the data presented above.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (S-(+)- and R-(-)-ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plate and plate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in each well of a 96-well plate.

  • Add the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add varying concentrations of the S-(+)- and R-(-)-ibuprofen enantiomers to the wells. Include control wells with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate the percent inhibition for each enantiomer concentration and determine the IC50 values by fitting the data to a dose-response curve.

β-Adrenergic Receptor Binding Assay

This assay measures the affinity of a compound for β-adrenergic receptors.

Materials:

  • Cell membranes expressing β1- and β2-adrenergic receptors (e.g., from cardiac tissue or transfected cell lines)

  • Radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)

  • Unlabeled competitor (S-(-)- and R-(+)-propranolol)

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Scintillation fluid and a scintillation counter or a gamma counter

Procedure:

  • In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand.

  • To these tubes, add increasing concentrations of the unlabeled S-(-)- and R-(+)-propranolol enantiomers.

  • Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding at each concentration of the competitor.

  • Determine the IC50 value for each enantiomer, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Visualizing a Chiral Analysis Workflow

A typical workflow for comparing the effects of enantiomers involves several key steps, from initial separation to final biological analysis.

G cluster_0 Chiral Separation cluster_1 Bioactivity Assay cluster_2 Statistical Analysis racemic Racemic Mixture hplc Chiral HPLC racemic->hplc enantiomers Separated Enantiomers (Active & Inactive) hplc->enantiomers assay In Vitro Assay (e.g., COX Inhibition, Receptor Binding) enantiomers->assay data_collection Data Collection (e.g., IC50, Ki) assay->data_collection statistical_analysis Statistical Comparison (e.g., t-test on pIC50 values) data_collection->statistical_analysis conclusion Conclusion on Differential Activity statistical_analysis->conclusion

Caption: Workflow for comparing active and inactive enantiomer effects.

Visualizing a Relevant Signaling Pathway: β-Adrenergic Receptor Signaling

Propranolol exerts its effects by blocking β-adrenergic receptors, thereby inhibiting the downstream signaling cascade. The following diagram illustrates a simplified version of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein G-protein (Gs) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., increased heart rate) pka->cellular_response Phosphorylates targets leading to agonist Agonist (e.g., Epinephrine) agonist->beta_receptor Activates propranolol Propranolol (Antagonist) propranolol->beta_receptor Blocks

(R)-Darusentan: A Validated Negative Control for In Vitro Endothelin Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the use of (R)-Darusentan as a negative control in in vitro experiments targeting the endothelin system. This guide provides a comparative analysis of (R)-Darusentan with its active enantiomer, (S)-Darusentan, supported by experimental data and detailed protocols.

In the realm of pharmacological research, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. For in vitro studies investigating the endothelin (ET) system, particularly the endothelin-A (ETA) receptor, (R)-Darusentan has emerged as a robust negative control. Its utility stems from the principle of enantioselectivity, where one enantiomer of a chiral molecule exhibits significant biological activity while the other is largely inert. This guide delineates the validation of (R)-Darusentan as a negative control, offering a clear comparison with its biologically active counterpart, (S)-Darusentan.

Enantioselective Pharmacology of Darusentan

Darusentan is a potent and selective antagonist of the ETA receptor, a key player in vasoconstriction and cell proliferation.[1][2] The antagonist activity, however, is almost exclusively attributed to the (S)-enantiomer.[3][4] The (R)-enantiomer, (R)-Darusentan, has been shown to be virtually inactive at the ETA receptor, making it an ideal negative control to demonstrate the specificity of the effects observed with (S)-Darusentan.[3][4] The stark difference in the pharmacological activity between the two enantiomers provides a clear basis for its use in ruling out non-specific or off-target effects in experimental systems.

Comparative Efficacy: (R)-Darusentan vs. (S)-Darusentan

Experimental data consistently demonstrates the differential activity of the darusentan enantiomers. The following table summarizes the key quantitative comparisons that validate the use of (R)-Darusentan as a negative control.

Parameter(S)-Darusentan(R)-DarusentanReference
Binding Affinity (Ki) at ETA Receptor 1.4 nM (human)[5][6][7], 13 nmol/L (rat)[3][4]No binding activity[3][4][3][4][5][6][7]
Binding Affinity (Ki) at ETB Receptor 184 nM (human)[5][6][7]Not reported[5][6][7]
Effect on ET-1-Induced Vasoconstriction Potent inhibitor (pA2 = 8.1 ± 0.14)[3][4]No effect[3][4][3][4]

Experimental Protocols

To facilitate the appropriate use of (R)-Darusentan as a negative control, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of (S)-Darusentan and (R)-Darusentan to the ETA receptor.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human ETA receptor (e.g., CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a radiolabeled ETA receptor agonist, such as [¹²⁵I]-ET-1.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of either (S)-Darusentan or (R)-Darusentan.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 values (concentration of the competitor that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay

Objective: To assess the functional antagonism of ET-1-induced vasoconstriction by (S)-Darusentan and (R)-Darusentan.

Methodology:

  • Tissue Preparation: Isolate arterial rings (e.g., rat aorta) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Control Response: Elicit a contractile response with a standard agonist (e.g., potassium chloride) to ensure tissue viability.

  • ET-1 Concentration-Response Curve: Generate a cumulative concentration-response curve to ET-1.

  • Antagonist Incubation: In separate tissue preparations, pre-incubate the arterial rings with varying concentrations of (S)-Darusentan or (R)-Darusentan for a defined period (e.g., 30 minutes).

  • ET-1 Challenge: In the presence of the antagonist, repeat the cumulative concentration-response curve to ET-1.

  • Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonists. For the active compound ((S)-Darusentan), calculate the pA2 value, which is a measure of its antagonist potency. For (R)-Darusentan, no significant shift in the ET-1 concentration-response curve is expected.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_ligand Ligands cluster_receptor Cell Membrane cluster_effect Cellular Response ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Activates S-Darusentan S-Darusentan S-Darusentan->ETA_Receptor Blocks R-Darusentan R-Darusentan R-Darusentan->ETA_Receptor No Interaction Response Vasoconstriction & Proliferation ETA_Receptor->Response Leads to

Caption: Interaction of Ligands with the ETA Receptor.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Arterial Rings B Mount in Organ Bath A->B C Equilibrate B->C D Add Vehicle (Control) E Add (S)-Darusentan (Test) F Add (R)-Darusentan (Negative Control) G Generate ET-1 Concentration-Response Curve D->G E->G F->G H Compare Potency Shift G->H I Calculate pA2 for (S)-Darusentan H->I J Confirm No Shift for (R)-Darusentan H->J

Caption: Workflow for Vasoconstriction Assay.

Conclusion

The significant difference in binding affinity and functional activity between (S)-Darusentan and (R)-Darusentan robustly validates the use of (R)-Darusentan as a negative control in in vitro studies targeting the ETA receptor. By incorporating (R)-Darusentan into experimental designs, researchers can confidently attribute the observed effects of (S)-Darusentan to its specific interaction with the ETA receptor, thereby enhancing the reliability and interpretability of their findings. The use of such well-defined negative controls is a critical component of rigorous scientific investigation in pharmacology and drug development.

References

A Comparative Analysis of the Toxicological Profiles of (R)-Darusentan and (S)-Darusentan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological and pharmacological data for the enantiomers of Darusentan: (R)-Darusentan and the pharmacologically active (S)-Darusentan. While direct comparative toxicity studies are not extensively available in publicly accessible literature, this document synthesizes existing data to infer the likely toxicological profiles of each stereoisomer.

Darusentan is a selective endothelin A (ETA) receptor antagonist, with the (S)-enantiomer being the active pharmacological agent.[1] The (R)-enantiomer has been shown to be inactive, exhibiting no significant binding to the ETA receptor or effect on endothelin-1-induced vasoconstriction.[1][2][3] Consequently, the majority of safety and toxicity data pertains to (S)-Darusentan, investigated for the treatment of resistant hypertension and congestive heart failure.

Pharmacological and Toxicological Summary

The primary pharmacological activity of Darusentan resides in its (S)-enantiomer, which acts as a potent and selective antagonist of the endothelin A (ETA) receptor.[1][2][3] This antagonism leads to vasodilation and a reduction in blood pressure. The (R)-enantiomer is pharmacologically inert at the ETA receptor.[1][2][3]

The known adverse effects of Darusentan, as reported in clinical trials, are therefore attributable to the activity of (S)-Darusentan. These effects are largely considered class effects of endothelin receptor antagonists.

Data Presentation: Clinical Safety of Darusentan ((S)-Enantiomer)

The following tables summarize the adverse events reported in clinical trials of Darusentan. It is important to note that these trials investigated the effects of what is understood to be the active (S)-enantiomer.

Table 1: Common Adverse Events Associated with Darusentan Treatment

Adverse EventFrequencySeverityNotes
Peripheral EdemaCommonly Reported[4][5][6]Mild to Moderate[5]Dose-dependent, sometimes leading to discontinuation of treatment.[5][6]
HeadacheCommonly Reported[4][6]Mild to ModerateFrequently observed in clinical trials.
Nasal SymptomsReported[4]--
Decreased HemoglobinObserved[4][5]-A known effect of endothelin receptor antagonists.
Decreased HematocritObserved[4][5]-A known effect of endothelin receptor antagonists.

Table 2: Dose-Dependent Adverse Events of Darusentan in a 14-Week Study

Adverse EventPlaceboDarusentan 50 mgDarusentan 100 mgDarusentan 300 mg
Peripheral Edema/Fluid Retention (%) 17323629
Discontinuation due to Edema (%) 01.24.95.9
Decrease in Hemoglobin (g/dL) 0.190.920.931.08
Decrease in Hematocrit (%) 0.892.892.542.88

Data sourced from a Phase III clinical trial in patients with resistant hypertension.[5]

Experimental Protocols

Detailed preclinical toxicology protocols for (R)- and (S)-Darusentan are not available in the reviewed literature. However, the clinical safety data is derived from randomized, double-blind, placebo-controlled studies in patients with hypertension and heart failure.[5][7] These studies typically involve escalating doses of the drug and monitoring for adverse events through patient reporting, physical examinations, and laboratory tests.

A standard preclinical toxicology evaluation for a new chemical entity would typically include:

  • In vitro cytotoxicity assays: Using various cell lines to determine the concentration at which the compound causes cell death.

  • Genotoxicity assays: A battery of tests to assess the potential for the compound to damage genetic material. This often includes the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

  • In vivo toxicity studies: Administration of the compound to animal models (e.g., rodents and non-rodents) at various doses over different durations (acute, sub-chronic, and chronic) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by (S)-Darusentan is the endothelin A (ETA) receptor pathway. The inactivity of (R)-Darusentan implies it does not significantly interact with this pathway.

Diagram 1: Pharmacological Action of (S)-Darusentan

G cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR Endothelin A Receptor (ETA) ET1->ETAR Binds PLC Phospholipase C ETAR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Vasoconstriction Ca->Contraction SDarusentan (S)-Darusentan SDarusentan->ETAR Blocks

Caption: (S)-Darusentan blocks the binding of Endothelin-1 to the ETA receptor, preventing vasoconstriction.

Diagram 2: Hypothetical Comparative Toxicity Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) ComparativeAnalysis Comparative Toxicity Profile Cytotoxicity->ComparativeAnalysis Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Genotoxicity->ComparativeAnalysis Acute Acute Toxicity (Single High Dose) Acute->ComparativeAnalysis Chronic Chronic Toxicity (Repeated Dosing) Chronic->ComparativeAnalysis RDarusentan (R)-Darusentan RDarusentan->Cytotoxicity RDarusentan->Genotoxicity RDarusentan->Acute RDarusentan->Chronic SDarusentan (S)-Darusentan SDarusentan->Cytotoxicity SDarusentan->Genotoxicity SDarusentan->Acute SDarusentan->Chronic

Caption: A standard workflow for comparing the toxicity of two enantiomers.

Conclusion

Based on the available evidence, the toxicological profile of Darusentan is primarily associated with the pharmacological activity of the (S)-enantiomer at the ETA receptor. The reported adverse effects, such as peripheral edema and headache, are consistent with the known effects of this drug class. The (R)-enantiomer, being pharmacologically inactive at the ETA receptor, is presumed to have a low toxicity profile, though specific studies to confirm this are not publicly available. Any toxicity associated with the (R)-enantiomer would likely be off-target and unrelated to the endothelin system. For a complete toxicological comparison, dedicated preclinical studies on the individual enantiomers would be required.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-Darusentan: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like (R)-Darusentan are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (R)-Darusentan, supported by key safety data and an overview of its mechanism of action.

Quantitative Data Summary

The following table summarizes the key identifiers and hazard information for Darusentan. It is important to note that while the available Safety Data Sheet (SDS) is for the (S)-enantiomer, the disposal and safety protocols are applicable to the (R)-enantiomer due to their identical chemical properties in non-chiral environments.

ParameterValueReference
Chemical Name (2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid[1]
Synonyms HMR-4005; LU 135252[1][2]
CAS Number 171714-84-4[1][2]
Molecular Formula C22H22N2O6[2]
Molar Mass 410.426 g/mol [2]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Signal Word Warning[3]

Essential Disposal Procedures for (R)-Darusentan

The primary guideline for the disposal of Darusentan is to treat it as a hazardous chemical waste and dispose of it through an approved waste disposal plant[1]. The following steps provide a clear protocol for laboratory personnel.

Step-by-Step Disposal Protocol
  • Waste Segregation and Collection:

    • Collect waste (R)-Darusentan, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated, properly labeled hazardous waste container.

    • The container must be sealable, airtight, and compatible with chemical waste[4].

    • Do not mix with other incompatible waste streams. Darusentan is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added[4].

    • The label should clearly identify the contents as "(R)-Darusentan" and include the appropriate hazard warnings (e.g., "Harmful," "Toxic to Aquatic Life").

  • Storage:

    • Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

    • Ensure the storage location is separate from incompatible materials[4].

  • Disposal Request:

    • Once the container is full or no longer in use, arrange for collection by a licensed hazardous waste disposal service.

    • Follow your institution's specific procedures for chemical waste pickup requests[4].

  • Accidental Release Measures:

    • In case of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[1][4].

    • For small spills, absorb the material with an inert, dry, liquid-binding material such as diatomite or universal binders[1][4].

    • Collect the absorbed material and place it in the designated hazardous waste container[4].

    • Decontaminate the affected surfaces by scrubbing with alcohol[1].

    • Prevent the spill from entering drains or water courses[1].

Mechanism of Action: Endothelin Receptor Antagonism

Darusentan is a selective endothelin receptor antagonist with a higher affinity for the endothelin-A (ETA) receptor than the endothelin-B (ETB) receptor[5][6]. Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its action at the ETA receptor on vascular smooth muscle cells, Darusentan leads to vasodilation. This mechanism is the basis for its investigation in treating conditions like uncontrolled hypertension[2].

Darusentan_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds PLC Phospholipase C ETAR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 DAG->Ca2 Contraction Vasoconstriction Ca2->Contraction Leads to Darusentan (R)-Darusentan Darusentan->ETAR Blocks Experimental_Workflow cluster_workflow Experimental Workflow for (R)-Darusentan Start Acquire (R)-Darusentan PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Weigh Weigh Compound in Chemical Fume Hood PPE->Weigh Solubilize Solubilize in Appropriate Solvent Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Waste_Collection Collect All Waste (Liquid & Solid) Experiment->Waste_Collection Decontaminate Decontaminate Work Area and Equipment Waste_Collection->Decontaminate Store_Waste Store Waste Container in Designated Area Decontaminate->Store_Waste Disposal Arrange for Professional Disposal Store_Waste->Disposal

References

Personal protective equipment for handling Darusentan, (R)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Darusentan, (R)-

This document provides critical safety and logistical information for the handling and disposal of Darusentan, (R)-, a selective endothelin receptor A (ET-A) antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification:

Darusentan is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

Adequate personal protective equipment is mandatory when handling Darusentan to prevent exposure.

Equipment Specification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves.
Skin and Body Protection Impervious clothing.
Respiratory Protection A suitable respirator should be used.

Table 1: Personal Protective Equipment for Handling Darusentan.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Darusentan and the safety of the laboratory environment.

Condition Guideline
Handling Avoid inhalation, and contact with eyes and skin. Prevent dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1]
Storage (Powder) Keep the container tightly sealed in a cool, well-ventilated area at -20°C.[1]
Storage (in Solvent) Store at -80°C.[1][2]
General Storage Keep away from direct sunlight and sources of ignition.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Table 2: Handling and Storage Guidelines for Darusentan.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Keep eyelids separated to ensure adequate flushing and call a physician promptly.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

Table 3: First Aid Procedures for Darusentan Exposure.

Disposal Plan

Darusentan must be disposed of as hazardous waste.

Waste Type Disposal Procedure
Unused/Expired Product Dispose of contents and container to an approved waste disposal plant.[1]
Contaminated Materials Treat all materials that have come into contact with Darusentan as hazardous waste and dispose of them accordingly.
Spill Residue Collect spillage and dispose of it in a designated, approved waste container.[1]

Table 4: Disposal Guidelines for Darusentan.

Experimental Workflows

The following diagrams illustrate the procedural workflows for handling Darusentan safely.

Standard Operating Procedure for Handling Darusentan cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handling_weigh Weigh Darusentan prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_use Perform Experimental Procedure handling_dissolve->handling_use cleanup_decontaminate Decontaminate Work Surfaces handling_use->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for routine handling of Darusentan.

Darusentan Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Spill Residue contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Approved Container decontaminate->dispose report Document Spill Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.